1H-Pyrazole-1-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrazole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-4(8)7-3-1-2-6-7/h1-3H,(H2,5,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAXUJFBBVPKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363198 | |
| Record name | 1H-Pyrazole-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-34-9 | |
| Record name | 1H-Pyrazole-1-carbothioamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Pyrazole-1-carbothioamide: Core Properties and Applications
Introduction: The Pyrazole Carbothioamide Scaffold in Modern Chemistry
The landscape of heterocyclic chemistry is continually shaped by the emergence of scaffolds that offer a unique confluence of synthetic versatility and biological relevance. Among these, the 1H-pyrazole-1-carbothioamide core has established itself as a privileged structure, particularly in the realms of medicinal chemistry and drug development. This guide provides an in-depth exploration of the fundamental properties, synthesis, reactivity, and key applications of this potent pharmacophore, designed for researchers, scientists, and professionals in drug development. Unlike a rigid template, this document is structured to logically unfold the scientific narrative of this compound, from its basic molecular identity to its complex role in biological systems.
The core structure, featuring a five-membered aromatic pyrazole ring attached to a carbothioamide group, presents a unique electronic and steric profile. This arrangement facilitates diverse molecular interactions, making it an ideal starting point for the design of targeted therapeutics. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][2] This guide will delve into the causality behind these activities, grounding the discussion in mechanistic insights and validated experimental protocols.
Core Molecular Properties and Characterization
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its application in research and development. While extensive data exists for its many derivatives, the foundational properties of the parent compound, this compound, are summarized below.
Physicochemical Data
The core attributes of this compound (CAS: 1794-34-9) are presented in Table 1. These values are critical for experimental design, influencing choices of solvents, reaction conditions, and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃S | PubChem CID: 1480595[3] |
| Molecular Weight | 127.17 g/mol | PubChem CID: 1480595[3] |
| IUPAC Name | pyrazole-1-carbothioamide | PubChem CID: 1480595[3] |
| Appearance | White to off-white crystalline solid (Predicted) | Inferred from related structures |
| Melting Point | Not available. Expected to be higher than pyrazole (66 °C) due to increased molecular weight and potential for hydrogen bonding. | - |
| Solubility | Predicted to have limited solubility in water and good solubility in polar organic solvents like ethanol, DMSO, and DMF. | Inferred from related structures |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Table 2 outlines the expected characteristic signals based on extensive data from its substituted derivatives.[2][4][5]
| Technique | Expected Characteristics |
| ¹H NMR | Three signals corresponding to the pyrazole ring protons. The H4 proton (triplet, ~6.5 ppm) and the H3/H5 protons (doublets, ~7.8 and ~8.5 ppm). Two broad signals for the -NH₂ protons, which are exchangeable with D₂O. |
| ¹³C NMR | Four signals are expected. One for the C=S carbon (~175-180 ppm) and three for the pyrazole ring carbons (C3, C4, C5) in the aromatic region (~110-145 ppm). |
| FT-IR (cm⁻¹) | Strong N-H stretching bands for the -NH₂ group (~3400-3200 cm⁻¹). Aromatic C-H stretching (~3100 cm⁻¹). C=N stretching of the pyrazole ring (~1570-1600 cm⁻¹). A characteristic C=S stretching band (~1350-1150 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak (M⁺) is expected at m/z = 127. |
Synthesis and Reactivity
The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry. The most common and robust method for generating the this compound scaffold involves the condensation-cyclization reaction of a 1,3-dicarbonyl compound or its equivalent with thiosemicarbazide.[6]
General Synthesis Pathway
The reaction proceeds via initial condensation of the thiosemicarbazide nucleophile with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. This process is typically acid-catalyzed.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is governed by the interplay between the aromatic pyrazole ring and the nucleophilic/electrophilic nature of the carbothioamide group.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The N2 nitrogen is basic and can be protonated or alkylated.
-
Carbothioamide Group: The sulfur atom is nucleophilic, while the carbon is electrophilic. The amine group is nucleophilic and can react with various electrophiles, serving as a handle for further functionalization. This dual reactivity is often exploited in cyclocondensation reactions to build fused heterocyclic systems. For instance, the amine can react with α-haloketones to form pyrazolyl-thiazole derivatives.
Applications in Drug Discovery and Development
The this compound scaffold is a cornerstone in the design of novel therapeutic agents due to its ability to interact with a wide array of biological targets.
Anticancer Activity
Pyrazole derivatives have been extensively investigated as anticancer agents, acting through multiple mechanisms of action.[7] Their efficacy stems from the ability to inhibit key proteins involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Many pyrazole-containing compounds function as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). By blocking the ATP-binding site of these enzymes, they halt the signaling cascades that drive uncontrolled cell division.
-
DNA Interaction: Some derivatives have been shown to interact directly with DNA, either through intercalation or by binding in the minor groove, leading to disruption of DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. scispace.com [scispace.com]
- 3. This compound | C4H5N3S | CID 1480595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. One moment, please... [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1H-pyrazole-1-carboxamide derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
"1H-Pyrazole-1-carbothioamide" chemical structure and synthesis
An In-Depth Technical Guide to the Structure and Synthesis of 1H-Pyrazole-1-carbothioamide and its Derivatives
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The This compound core is a quintessential example of such a "privileged scaffold". This heterocyclic system, characterized by an aromatic five-membered pyrazole ring linked to a carbothioamide group, serves as a versatile template for designing novel drugs. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The inherent ability of the pyrazole and carbothioamide moieties to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes them highly effective at binding to biological targets.[1][3] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the molecular architecture, key synthetic methodologies with mechanistic insights, and standard characterization techniques for this important class of compounds.
Chapter 1: The Core Molecular Architecture
The parent compound, this compound, forms the basis for a vast library of derivatives. Its fundamental structure combines two key functional regions that are critical to its chemical reactivity and biological function.
Chemical Identity:
-
IUPAC Name: pyrazole-1-carbothioamide[4]
-
Molecular Formula: C₄H₅N₃S[4]
-
Molecular Weight: 127.17 g/mol [4]
-
CAS Number: 1794-34-9[4]
The structure consists of:
-
A Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is relatively stable and serves as a rigid scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds can participate in other interactions.
-
A Carbothioamide Group (-C(=S)NH₂): This functional group, also known as a thiourea moiety when viewed as part of the larger structure, is crucial for the molecule's biological activity. The sulfur atom is a soft base and can coordinate with metal ions in enzyme active sites, while the N-H protons are excellent hydrogen bond donors.
This combination of an aromatic scaffold and a potent hydrogen-bonding group creates a molecule with a high potential for specific and strong interactions with biomolecular targets, explaining its prevalence in successful drug candidates.
Chapter 2: Synthetic Strategies and Mechanistic Insights
The synthesis of this compound derivatives can be achieved through several reliable pathways. The choice of method is often dictated by the desired substitution pattern and whether the final product is a saturated (pyrazoline) or fully aromatic pyrazole. Below, two powerful and widely adopted strategies are detailed.
Method A: Cyclocondensation of Chalcones with Thiosemicarbazide
This classical two-step approach is exceptionally effective for synthesizing 4,5-dihydro-1H-pyrazole-1-carbothioamide (pyrazoline) derivatives. These non-aromatic analogs are themselves a class of highly bioactive compounds.[5][6] The strategy relies on the initial synthesis of α,β-unsaturated ketones, known as chalcones, which then undergo a cyclization reaction.
Rationale: The primary advantage of this method is its reliability and the accessibility of its precursors. Chalcones are readily synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde, allowing for significant structural diversity in the final product.
Experimental Protocol (Representative):
-
Chalcone Synthesis: To a solution of an appropriate acetophenone derivative (10 mmol) in ethanol (20 mL), add an aqueous solution of sodium hydroxide (40%, 2 mL). Stir the mixture for 15 minutes at room temperature. Add the desired aromatic aldehyde (10 mmol) to the mixture and continue stirring for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into crushed ice. Filter the resulting precipitate, wash thoroughly with cold water until neutral, and recrystallize from ethanol to yield the pure chalcone.[6][7]
-
Pyrazoline Synthesis: Dissolve the synthesized chalcone (5 mmol) in absolute ethanol (25 mL). Add thiosemicarbazide (5 mmol) followed by an aqueous solution of sodium hydroxide (40%, 1 mL). Heat the mixture to reflux for 6-8 hours, monitoring progress by TLC. After completion, cool the mixture and pour it into crushed ice. The solid product that precipitates is collected by filtration, washed with water, dried, and recrystallized from ethanol.[6]
Mechanistic Causality: The formation of the pyrazoline ring proceeds via a well-established mechanism. The terminal nitrogen of thiosemicarbazide acts as a potent nucleophile, attacking the β-carbon of the α,β-unsaturated system of the chalcone (a 1,4-nucleophilic or Michael addition). This is followed by an intramolecular cyclization where the other nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the stable five-membered pyrazoline ring.[1][8]
Method B: One-Pot Multicomponent Synthesis of Aromatic Pyrazoles
For accessing highly substituted, fully aromatic This compound derivatives, multicomponent reactions (MCRs) offer superior efficiency. This one-pot approach combines three or more starting materials in a single operation, minimizing waste and purification steps.
Rationale: This strategy is prized for its high degree of atom economy and convergence. It allows for the rapid generation of a library of complex molecules from simple, readily available precursors, which is invaluable for high-throughput screening in drug discovery. The use of a heterogeneous catalyst, such as HAp/ZnCl₂ nano-flakes, simplifies product isolation and allows for catalyst recycling.[3]
Experimental Protocol (Representative):
-
In a reaction vessel, combine hydrazine hydrate (1 mmol), an arylidene malononitrile derivative (1 mmol), an isothiocyanate derivative (1 mmol), and a catalytic amount of HAp/ZnCl₂ nano-flakes (10 wt%).[3]
-
Stir the mixture at 60-70°C for the appropriate time (typically 30-40 minutes), monitoring the reaction progress by TLC.[3]
-
Upon completion, extract the pure organic product with chloroform.
-
Remove the solvent under reduced pressure and recrystallize the crude product from ethanol to afford the pure, highly substituted this compound derivative.[3]
Mechanistic Causality: The proposed mechanism for this elegant synthesis involves several sequential steps within the same pot.[3] First, hydrazine hydrate attacks the isothiocyanate to form a thiosemicarbazide intermediate in situ. The amino group of this intermediate then performs a nucleophilic addition to the activated double bond of the arylidene malononitrile. This is followed by an intramolecular cyclization, tautomerization, and finally, an aerial oxidation step that results in the formation of the stable, aromatic pyrazole ring.[3]
Chapter 3: Physicochemical Characterization
Unambiguous structural confirmation of the synthesized compounds is paramount. This is achieved through a combination of standard spectroscopic techniques, each providing unique insights into the molecular structure.
Data Presentation: The table below summarizes characteristic spectroscopic data for a representative compound, 5-Amino-3-phenyl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide , synthesized via the multicomponent method.[3]
| Spectroscopic Technique | Characteristic Signals | Interpretation |
| FT-IR (cm⁻¹) | 3344-3290, 3150 | N-H stretching vibrations from the amino (NH₂) and amide (NH) groups. |
| 2211 | Sharp absorption characteristic of a nitrile (C≡N) group. | |
| 1159 | Strong band corresponding to the thiocarbonyl (C=S) stretch. | |
| ¹H NMR (δ ppm) | 11.45 (s, 1H), 8.08 (s, 2H) | Broad singlet signals for the NH and NH₂ protons, which are exchangeable with D₂O. |
| 7.95-7.35 (m) | Signals corresponding to the protons on the aromatic phenyl ring. | |
| 4.44-1.23 (m) | A set of complex signals for the protons of the cyclohexyl group. | |
| ¹³C NMR (δ ppm) | 173.85 | Highly deshielded signal, a hallmark of the thiocarbonyl (C=S) carbon. |
| 114.00 | Signal for the nitrile (C≡N) carbon. | |
| 160.12, 133.28, etc. | Signals corresponding to the carbons of the aromatic rings. | |
| 57.18, 32.51, 26.88, 26.66 | Signals for the carbons of the cyclohexyl group. |
The consistent observation of these key signals across a series of related analogs provides a self-validating system for confirming the successful synthesis of the target this compound scaffold.
Conclusion: A Field Perspective and Future Directions
The this compound scaffold remains a cornerstone of modern medicinal chemistry. The synthetic methodologies presented here—the classic chalcone cyclocondensation for pyrazoline analogs and the highly efficient multicomponent reaction for aromatic pyrazoles—provide researchers with powerful and flexible tools to generate novel chemical entities. The robust characterization data associated with these compounds allows for confident structure-activity relationship (SAR) studies.
Looking forward, the field is poised to further exploit this privileged framework. Future work will likely focus on creating even more complex derivatives to target specific biological pathways with high selectivity, such as developing next-generation COX-2 inhibitors for inflammation or novel MAO inhibitors for neurological disorders.[3][9] The continued exploration of this versatile scaffold promises to yield new therapeutic agents to address unmet medical needs.
References
- 1. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. This compound | C4H5N3S | CID 1480595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies | Semantic Scholar [semanticscholar.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. nanobioletters.com [nanobioletters.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
An In-depth Technical Guide to 1H-Pyrazole-1-carbothioamide: Synthesis, Properties, and Therapeutic Potential
Foreword
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a cornerstone in the design of novel therapeutic agents. Its versatility and synthetic accessibility have propelled a multitude of pyrazole-containing compounds into clinical use. Within this esteemed class of heterocycles, 1H-Pyrazole-1-carbothioamide has emerged as a particularly intriguing entity. The introduction of the carbothioamide functional group at the N1 position of the pyrazole ring imparts a unique set of electronic and steric properties, unlocking a broad spectrum of biological activities. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis and the burgeoning applications of its derivatives in drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries who seek a deeper understanding of this promising molecular scaffold.
Core Identity: CAS Number and Nomenclature
A precise understanding of a compound's identity is paramount for scientific discourse and regulatory compliance. This compound is unequivocally identified by the following:
-
Chemical Abstracts Service (CAS) Number : 1794-34-9[1]
-
Systematic IUPAC Name : pyrazole-1-carbothioamide[1]
The molecule is also known by several synonyms, which are often encountered in the literature and chemical databases:
A clear and consistent use of its CAS number and systematic name is crucial to avoid ambiguity in research and development.
Physicochemical and Spectroscopic Profile
The intrinsic properties of this compound dictate its behavior in chemical and biological systems. Below is a summary of its key computed and, where available, experimental data.
| Property | Value | Source |
| Molecular Formula | C4H5N3S | PubChem[1] |
| Molecular Weight | 127.17 g/mol | PubChem[1] |
| Appearance | White to off-white solid/powder (typical for related compounds) | Inferred from derivatives |
| Melting Point | Not explicitly reported for the parent compound. Derivatives exhibit a wide range of melting points. | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from synthetic protocols |
Spectroscopic Data of the Core Scaffold:
-
Infrared (IR) Spectroscopy : The IR spectra of pyrazole-1-carbothioamide derivatives consistently show characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), C=N stretching of the pyrazole ring (around 1570-1630 cm⁻¹), and the C=S stretching of the thioamide group (around 1140-1350 cm⁻¹).[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The protons on the pyrazole ring typically appear as distinct signals in the aromatic region. The NH₂ protons of the carbothioamide group are usually observed as a broad singlet.[2][4]
-
¹³C NMR : The carbon of the C=S group is a key diagnostic signal, typically found in the range of 173-180 ppm.[2][4]
-
-
Mass Spectrometry (MS) : The molecular ion peak corresponding to the mass of the specific derivative is a primary confirmation of its identity.[2][4]
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives is versatile, with several established routes. One of the most common and efficient methods involves the cyclocondensation of a suitable precursor with a thiosemicarbazide derivative. While a specific protocol for the parent compound is not detailed in the provided search results, a generalized and reliable synthetic strategy can be outlined based on the synthesis of its numerous analogs.
A prevalent method for creating substituted pyrazole-1-carbothioamides is the reaction of chalcones (α,β-unsaturated ketones) with thiosemicarbazide.[5][6] Another powerful approach is a one-pot, multi-component reaction, which offers advantages in terms of efficiency and atom economy.[2]
Below is a generalized, field-proven protocol for the synthesis of a substituted this compound derivative, which can be adapted for the synthesis of the parent compound by using appropriate starting materials.
Experimental Protocol: Synthesis of a 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide
This protocol is based on the well-established reaction of a chalcone with thiosemicarbazide.[6]
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve the appropriate acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (e.g., 40%) to the stirred solution.
-
To this mixture, add the corresponding aromatic aldehyde (1.0 eq) and continue stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice to precipitate the chalcone.
-
Filter the solid, wash with water until the filtrate is neutral, and recrystallize from a suitable solvent like ethanol.
Step 2: Cyclization to the Pyrazole-1-carbothioamide
-
Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as absolute ethanol.
-
Add thiosemicarbazide (1.0-1.5 eq) and a catalytic amount of a base (e.g., NaOH or KOH).
-
Reflux the reaction mixture for several hours, monitoring its completion by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
The precipitated solid is the desired this compound derivative.
-
Filter the product, wash with water, and purify by recrystallization.
Causality Behind Experimental Choices:
-
The use of a base in the chalcone synthesis (Claisen-Schmidt condensation) is to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the aldehyde.
-
The subsequent cyclization with thiosemicarbazide is typically acid or base-catalyzed. The base facilitates the initial Michael addition of the thiosemicarbazide to the chalcone.
-
Refluxing provides the necessary energy to overcome the activation barrier for the cyclization and dehydration steps.
Visualizing the Synthetic Workflow
References
The Versatile Scaffold: A Technical Guide to the Biological Activities of the 1H-Pyrazole-1-carbothioamide Core
Foreword: Unveiling the Potential of a Privileged Structure
In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, unrelated biological targets—represents a cornerstone of efficient drug discovery. The 1H-Pyrazole-1-carbothioamide core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of this versatile core, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and key therapeutic applications of this promising heterocyclic system, moving beyond a mere recitation of facts to explore the causal relationships that underpin its multifaceted bioactivity. Our focus will be on providing not just data, but actionable insights to empower your own research endeavors.
The this compound Core: A Structural and Synthetic Overview
The this compound moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, with a carbothioamide group attached to one of the ring nitrogens. This structural arrangement imparts a unique combination of electronic and steric properties that are crucial for its diverse biological interactions.
General Synthesis: The Chalcone-Thiosemicarbazide Cyclization Pathway
A prevalent and efficient method for the synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives involves the acid- or base-catalyzed cyclization of α,β-unsaturated ketones, commonly known as chalcones, with thiosemicarbazide.[1][2][3] This reaction proceeds via a Michael addition of the terminal nitrogen of thiosemicarbazide to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
To a solution of an appropriate acetophenone (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (20 mL), add a catalytic amount of a base (e.g., 40% NaOH aqueous solution).[4]
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
-
-
Pyrazoline Synthesis (Cyclization):
-
Dissolve the synthesized chalcone (1 mmol) and thiosemicarbazide (1.2 mmol) in absolute ethanol (30 mL).[3]
-
Add a catalytic amount of a base (e.g., NaOH) or acid (e.g., acetic acid).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.[4]
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound derivative.
-
References
- 1. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swan.yuntech.edu.tw [swan.yuntech.edu.tw]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Unraveling the Enigma: A Technical Guide to Mechanism of Action Studies for 1H-Pyrazole-1-carbothioamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-Pyrazole-1-carbothioamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][2][3] Understanding the precise mechanism of action (MoA) is paramount for the rational design of next-generation therapeutics with improved potency and specificity. This in-depth technical guide provides a comprehensive framework for elucidating the MoA of novel this compound derivatives. We will delve into the strategic workflows, from initial target identification to intricate signaling pathway analysis, supported by detailed, field-proven experimental protocols and data interpretation strategies. This guide is designed to empower researchers to navigate the complexities of MoA studies and accelerate the translation of promising compounds from the bench to the clinic.
The Strategic Imperative: A Framework for MoA Elucidation
A successful MoA study is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. The overall strategy can be conceptualized as a multi-pronged approach, commencing with broad, unbiased screening to identify potential cellular targets, followed by rigorous validation and detailed characterization of the compound's impact on cellular signaling.
Caption: General workflow for Mechanism of Action (MoA) studies.
Phase 1: Target Identification - Casting a Wide Net
The initial step is to identify the potential molecular targets of your this compound derivative. Unbiased, large-scale approaches are invaluable at this stage to generate high-quality hypotheses.
Quantitative Proteomics for Target Identification
Quantitative proteomics is a powerful method to identify protein targets by observing changes in protein stability or abundance upon compound treatment.[1][4]
Experimental Protocol: Affinity-Based Target Identification
-
Probe Synthesis & Immobilization:
-
Synthesize a derivative of the this compound with a linker for immobilization to a solid support (e.g., NHS-activated sepharose beads).[3]
-
Ensure the modification does not abrogate the biological activity of the parent compound.
-
Immobilize the probe on the beads according to the manufacturer's protocol.
-
-
Target Capture & Enrichment:
-
Prepare a cell lysate that maintains the native conformation of the target proteins.
-
Incubate the lysate with the immobilized probe to allow for binding of target proteins.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins, often using a solution of the free compound to ensure specificity.
-
-
Protein Identification & Validation:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins by searching the MS/MS data against a protein database.
-
Validate potential targets using orthogonal methods.
-
Phase 2: Target Validation and Engagement - From Hypothesis to Confirmation
Once putative targets are identified, the next crucial step is to validate these interactions and confirm that the compound engages the target in a cellular context.
In Vitro Biochemical Assays
Biochemical assays are essential for confirming direct interaction with the putative target and quantifying the compound's inhibitory potency. The choice of assay depends on the identified target class. Derivatives of this compound have been reported to target several enzyme families.[5][6][7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput screening method.[8]
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound derivative in 100% DMSO.
-
Prepare a 4X final assay concentration stock in the appropriate kinase buffer.
-
Prepare a 4X solution of the kinase of interest.
-
Prepare a 2X solution of the substrate and ATP in kinase buffer. The ATP concentration should be at its apparent Km for the kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 4X kinase solution to all wells except the "no enzyme" controls.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.[8]
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.[8]
-
Incubate for 60 minutes at room temperature.[8]
-
-
Detection:
-
Stop the reaction by adding a detection solution containing a lanthanide-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target in intact cells or cell lysates.[9][10][11][12] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment and Heating:
-
Treat cultured cells with the this compound derivative or vehicle control.
-
Harvest the cells and resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined time (e.g., 3 minutes) using a thermal cycler.[10] Include a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
-
Detection and Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Phase 3: Signaling Pathway and Functional Analysis
With a validated target, the focus shifts to understanding the downstream consequences of target engagement on cellular signaling and function.
Mapping the Signaling Cascade
Many this compound derivatives are reported to be kinase inhibitors, which by their nature, modulate signaling pathways critical for cell proliferation, survival, and inflammation.[5]
Caption: A representative kinase signaling pathway modulated by a pyrazole-based inhibitor.
Experimental Approach: Phospho-protein Analysis
Western blotting with phospho-specific antibodies is a standard method to assess the phosphorylation status of key proteins in a signaling pathway after treatment with the inhibitor.
Cellular Functional Assays
These assays aim to connect the observed target engagement and pathway modulation to a cellular phenotype.
-
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): To quantify the antiproliferative effects of the compound.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): To determine if the compound induces programmed cell death.
-
Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To investigate if the compound causes cell cycle arrest.
Other Potential Mechanisms of Action
While kinase inhibition is a prominent MoA for pyrazole derivatives, other mechanisms have been reported and should be investigated, particularly if a clear kinase target is not identified.
DNA Intercalation/Binding
Some pyrazole-containing compounds have been shown to interact with DNA.[2]
Experimental Protocol: Surface Plasmon Resonance (SPR) for DNA Binding
SPR can be used to measure the binding kinetics and affinity of a small molecule to a DNA oligonucleotide in real-time without the need for labels.[13][14][15]
-
Chip Preparation:
-
Immobilize a biotinylated DNA oligonucleotide corresponding to a specific sequence of interest onto a streptavidin-coated sensor chip.
-
Use a reference flow cell with no immobilized DNA to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of the this compound derivative over the sensor chip surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cyclooxygenase (COX) Inhibition
Certain pyrazole derivatives are known to inhibit COX enzymes, which are key players in inflammation.[7][16]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on commercially available kits that measure the peroxidase activity of COX-2.[17]
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound.
-
Prepare a Reaction Mix containing COX Assay Buffer, a fluorescent probe, and a cofactor.
-
-
Assay Protocol:
-
Add the diluted test compound or controls (e.g., celecoxib as a positive control, vehicle as a negative control) to a 96-well plate.
-
Add the COX-2 enzyme to all wells except the "no enzyme" control.
-
Add the Reaction Mix to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically at Ex/Em = 535/587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition relative to the enzyme control.
-
Plot the percent inhibition against the compound concentration to calculate the IC50 value.
-
Monoamine Oxidase (MAO) Inhibition
Some pyrazole derivatives have been investigated as inhibitors of MAO, an important target in neurological disorders.
Experimental Protocol: Fluorometric MAO-A Inhibitor Screening Assay
This assay detects hydrogen peroxide, a byproduct of MAO-A activity, using a fluorescent probe.[18][19]
-
Reagent Preparation:
-
Reconstitute and dilute the MAO-A enzyme, substrate (e.g., tyramine), developer, and probe as per the kit instructions.
-
Prepare dilutions of the test compound and a known MAO-A inhibitor (e.g., clorgyline) as a positive control.
-
-
Assay Protocol:
-
Add the test compound, inhibitor control, or vehicle to a 96-well plate.
-
Add the diluted MAO-A enzyme solution and incubate to allow for inhibitor binding.
-
Add the substrate solution to initiate the reaction.
-
Measure the fluorescence kinetically at Ex/Em = 535/587 nm.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percent inhibition relative to the enzyme control.
-
Calculate the IC50 value from the dose-response curve.
-
Data Presentation and Interpretation
Table 1: Representative Quantitative Data for a Hypothetical this compound Derivative (PYCZ-1)
| Assay Type | Target/Cell Line | Parameter | Value |
| Target-Based Assays | |||
| In Vitro Kinase Assay | Kinase X | IC50 | 50 nM |
| Kinase Y | IC50 | 1.2 µM | |
| COX-2 Inhibition Assay | Recombinant hCOX-2 | IC50 | 250 nM |
| MAO-A Inhibition Assay | Recombinant hMAO-A | IC50 | > 10 µM |
| Cell-Based Assays | |||
| Antiproliferation Assay | Cancer Cell Line A | GI50 | 150 nM |
| Cancer Cell Line B | GI50 | 800 nM | |
| Target Engagement (CETSA) | Kinase X in cells | ΔTagg | +5.2 °C |
Conclusion and Future Directions
The study of the mechanism of action of this compound derivatives is a multifaceted endeavor that requires a combination of unbiased discovery approaches and rigorous, hypothesis-driven validation experiments. This guide has outlined a comprehensive strategy, complete with detailed protocols for key assays targeting kinases, DNA, COX, and MAO. By systematically applying these methodologies, researchers can build a robust understanding of how their compounds exert their biological effects. This knowledge is not only of fundamental scientific importance but is also the bedrock of successful drug development, enabling the optimization of lead compounds and the design of clinical trials with a higher probability of success. Future work in this area will likely see the increasing integration of advanced techniques such as chemoproteomics, CRISPR-based genetic screens, and computational modeling to further accelerate the journey from a promising scaffold to a life-saving therapeutic.
References
- 1. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Spectroscopic data (NMR, IR, Mass) of "1H-Pyrazole-1-carbothioamide"
An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrazole-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a foundational heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[3][4][5] Accurate and unambiguous structural confirmation is paramount for any research and development involving this core. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive identification of this compound. The document synthesizes data from published literature on closely related analogues to present a validated spectral profile, explains the rationale behind spectral assignments, and includes standardized protocols for data acquisition.
Molecular Structure and Atom Numbering
The structural integrity of this compound is the basis for interpreting its spectral output. The molecule consists of a five-membered aromatic pyrazole ring attached to a carbothioamide group via one of its nitrogen atoms.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the electronic environment and connectivity of each atom.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of labile protons (like those on the NH₂ group), making them more easily observable.
-
Instrument Setup: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.[1][2]
-
¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
-
¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence. A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of this compound is expected to show three distinct signals for the pyrazole ring protons and a signal for the carbothioamide protons. The chemical shifts are influenced by the aromaticity of the pyrazole ring and the electron-withdrawing nature of the N-substituent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H5 | 8.4 - 8.6 | Doublet (d) | J5,4 ≈ 2.5 - 3.0 Hz | 1H |
| H3 | 7.8 - 8.0 | Doublet (d) | J3,4 ≈ 1.5 - 2.0 Hz | 1H |
| H4 | 6.5 - 6.7 | Triplet (t) | J4,5 & J4,3 | 1H |
| -NH₂ | 8.3 - 9.3 | Broad Singlet (br s) | N/A | 2H |
Causality Behind Assignments:
-
H5 Proton: This proton is adjacent to the substituted nitrogen (N1) and is significantly deshielded, causing it to appear at the furthest downfield position among the ring protons.
-
H3 Proton: This proton is adjacent to the second nitrogen (N2) and is also deshielded, but typically to a lesser extent than H5.
-
H4 Proton: Located between two carbons, the H4 proton is the most shielded of the ring protons, resulting in the most upfield signal. Its multiplicity is a triplet (or more accurately, a doublet of doublets) due to coupling with both H3 and H5.
-
-NH₂ Protons: These protons are labile and can exchange with trace water in the solvent. Their signal is often broad and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, these protons are typically well-defined broad singlets.[4]
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. For this compound, four distinct signals are expected.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S | 175.0 - 180.0 |
| C5 | 142.0 - 145.0 |
| C3 | 130.0 - 133.0 |
| C4 | 110.0 - 112.0 |
Causality Behind Assignments:
-
Thioamide Carbon (C=S): The C=S carbon is the most deshielded carbon in the molecule due to the large electronegativity difference with sulfur and its sp² hybridization. Its characteristic downfield shift is a key diagnostic feature.[4]
-
Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole carbons are consistent with those of a five-membered aromatic heterocycle.[6] C5 and C3, being directly attached to nitrogen atoms, are more deshielded than C4.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[7] Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.
IR Spectral Data & Interpretation
The IR spectrum provides a vibrational fingerprint of the molecule, with key bands confirming the presence of the N-H, C-H, C=N, and C=S functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3450 - 3250 | N-H Asymmetric & Symmetric Stretch | Medium |
| 3150 - 3100 | Aromatic C-H Stretch | Medium |
| 1600 - 1500 | C=N and C=C Ring Stretch | Strong |
| 1350 - 1100 | C=S Stretch (Thioamide Band) | Strong |
Interpretation of Key Bands:
-
N-H Stretching: The presence of two bands in the 3450-3250 cm⁻¹ region is a definitive indicator of the primary amine (-NH₂) of the carbothioamide group.
-
Aromatic C-H Stretching: The absorption just above 3000 cm⁻¹ confirms the C-H bonds on the aromatic pyrazole ring.
-
Ring Stretching: The strong absorptions in the 1600-1500 cm⁻¹ region are characteristic of the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.[4]
-
C=S Stretching: A strong band in the 1350-1100 cm⁻¹ region is a hallmark of the thioamide functional group. Published data for related structures show this peak appearing around 1140-1160 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution.
-
Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV to induce fragmentation and generate a characteristic spectrum.
-
Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).
MS Spectral Data & Interpretation
The mass spectrum is expected to show a clear molecular ion peak corresponding to the exact mass of the molecule, along with several key fragment ions.
-
Molecular Formula: C₄H₅N₃S
-
Molecular Weight: 127.17 g/mol [8]
-
Molecular Ion (M⁺•): A peak at m/z = 127 is expected to be prominent.
Proposed Fragmentation Pathway: The fragmentation of this compound under EI conditions is governed by the stability of the resulting ions and neutral fragments.
Caption: Proposed primary fragmentation pathways for this compound.
Interpretation of Fragments:
-
m/z 127 (M⁺•): This is the molecular ion peak, confirming the molecular weight of the compound.
-
m/z 80: This significant fragment likely arises from the loss of a sulfhydryl radical (•SH), a common fragmentation for thioamides.
-
m/z 67: This peak corresponds to the pyrazolyl cation, formed by the cleavage of the N-C(S) bond, resulting in the loss of the entire carbothioamide radical (•C(=S)NH₂). This fragment's stability makes it a likely and prominent peak in the spectrum.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the unequivocal identification of this compound. The combination of ¹H and ¹³C NMR provides the carbon-hydrogen framework, IR spectroscopy confirms the key functional groups (especially the C=S and NH₂ moieties), and mass spectrometry validates the molecular weight and offers corroborating structural information through fragmentation. These spectral fingerprints are indispensable for any scientist working with this important heterocyclic building block, ensuring the integrity and reliability of their research.
References
- 1. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies | Semantic Scholar [semanticscholar.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C4H5N3S | CID 1480595 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1H-Pyrazole-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility and stability of 1H-Pyrazole-1-carbothioamide (C₄H₅N₃S), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to deliver not just data, but a foundational understanding of the molecule's behavior in various environments, underpinned by established chemical principles and validated analytical methodologies.
Introduction: The Significance of this compound
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in the development of therapeutic agents. The pyrazole ring is a metabolically stable pharmacophore found in numerous FDA-approved drugs, valued for its ability to serve as a bioisostere for other aromatic rings, thereby enhancing physicochemical properties like solubility and metabolic stability.[1][2] The carbothioamide (thiourea) functional group, while contributing to the molecule's biological activity, also introduces specific chemical liabilities that are critical to understand during drug development. This guide will delve into the crucial physicochemical properties of solubility and stability, which are paramount for formulation development, pharmacokinetic profiling, and ensuring the overall quality and efficacy of any potential drug candidate.
Part 1: Solubility Profile of this compound
A thorough understanding of a compound's solubility is fundamental to its development as a therapeutic agent, influencing everything from in vitro assay design to in vivo bioavailability. The solubility of this compound is governed by the interplay of its aromatic pyrazole core and the polar carbothioamide group.
Theoretical Solubility Considerations
The pyrazole ring, being aromatic, contributes a degree of lipophilicity to the molecule. However, the presence of two nitrogen atoms allows for hydrogen bonding, which can enhance solubility in protic solvents. Generally, pyrazole and its derivatives exhibit greater solubility in organic solvents compared to water.[3] The carbothioamide group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=S), which is expected to enhance solubility in polar solvents. The interplay between the lipophilic pyrazole ring and the polar carbothioamide group will dictate the overall solubility profile.
Qualitative Solubility Assessment
Literature on the synthesis of various pyrazole carbothioamide derivatives provides qualitative insights into their solubility. These compounds are frequently synthesized and purified using common organic solvents, suggesting good solubility in:
-
Alcohols: Methanol, Ethanol[4]
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
Ethers: Diethyl ether
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[5]
Conversely, the parent 1H-pyrazole has limited solubility in water due to its non-polar character.[3] It is anticipated that this compound will exhibit low aqueous solubility.
Quantitative Solubility Data (Estimated)
Table 1: Estimated Solubility of this compound at Ambient Temperature
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The non-polar pyrazole ring is expected to dominate, leading to poor aqueous solubility. |
| Methanol | High | The polarity and hydrogen bonding capability of methanol should effectively solvate the carbothioamide group. |
| Ethanol | High | Similar to methanol, ethanol is a good solvent for both the pyrazole and carbothioamide moieties. |
| DMSO | Very High | As a highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds, including those with multiple hydrogen bonding sites. |
| Acetonitrile | Moderate | While polar, acetonitrile is aprotic and may be a less effective solvent than alcohols or DMSO. |
| Dichloromethane | Moderate to Low | The polarity may not be sufficient to overcome the crystal lattice energy of the solid compound effectively. |
Note: These are estimations and should be confirmed by experimental determination.
Part 2: Chemical Stability of this compound
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, formulation, and safety profile. The stability of this compound is primarily dictated by the chemical reactivity of the carbothioamide functional group, as the pyrazole ring is known for its metabolic stability.[1]
Key Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and pathways.[6][7][8] The primary degradation pathways anticipated for this compound are hydrolysis, oxidation, and photolysis.
The carbothioamide linkage is susceptible to hydrolysis, particularly under basic conditions. The mechanism likely involves nucleophilic attack of a hydroxide ion on the thiocarbonyl carbon. In strongly basic media, this can lead to the cleavage of the C-N or C-S bond.[9][10]
-
Acidic Conditions: The molecule is expected to be relatively stable in acidic media.
-
Neutral Conditions: Slow hydrolysis may occur over extended periods.
-
Basic Conditions: The rate of hydrolysis is expected to increase significantly with increasing pH. The decomposition of thiourea derivatives in basic media can yield the corresponding urea analog and sulfate.[9]
The sulfur atom in the carbothioamide group is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide can oxidize thioureas to various products, including formamidine disulfides, thiourea dioxides, and ultimately urea and sulfate.[11][12] The oxidation kinetics of thiourea oxides are pH-dependent, with the rate increasing with pH.[11]
Many organic molecules are susceptible to degradation upon exposure to light. UV photolysis of thiourea has been shown to produce a variety of degradation products through complex reaction pathways.[13] Therefore, it is crucial to protect this compound from light, especially in solution.
Logical Framework for Stability
Caption: Key environmental stressors and their potential degradation products.
Part 3: Experimental Protocols
To experimentally determine the solubility and stability of this compound, validated analytical methods are required. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis.
Protocol 1: Development and Validation of a Stability-Indicating HPLC Method
The objective is to develop a method that can separate and quantify this compound from its potential degradation products.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic acid in water is a common starting point for polar and non-polar analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of a pure standard solution (a wavelength around 230-280 nm is anticipated).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can resolve the parent compound from degradants generated during forced degradation studies.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 1-100 µg/mL).
-
Accuracy: Determine the recovery of the analyte in spiked samples.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Quantitative Solubility Determination
This protocol uses the validated HPLC method to determine the solubility in various solvents.
1. Materials:
-
This compound (pure solid).
-
Selected solvents (e.g., water, methanol, ethanol, DMSO).
-
Vials, magnetic stirrer, and filtration apparatus (0.45 µm filter).
2. Procedure (Shake-Flask Method):
-
Add an excess amount of solid this compound to a known volume of each solvent in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the HPLC mobile phase to a concentration within the validated linear range of the HPLC method.
-
Analyze the diluted samples by HPLC and determine the concentration of this compound.
-
Calculate the solubility in the original solvent, accounting for the dilution factor.
Protocol 3: Forced Degradation Studies
These studies are performed to identify degradation pathways and products.[6][7][8]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified period. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
-
If significant degradation is observed, further characterization of the degradants using LC-MS/MS would be warranted.
Conclusion
This compound is a molecule with significant potential, but its successful development hinges on a clear understanding of its physicochemical properties. This guide has outlined the expected solubility and stability characteristics based on its chemical structure and data from related compounds. The pyrazole core imparts stability, while the carbothioamide group is the primary site of potential degradation through hydrolysis, oxidation, and photolysis. The provided experimental protocols offer a robust framework for the empirical determination of these critical parameters, enabling informed decisions in the drug development process.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Detailed mechanistic studies into the reactivities of thiourea and substituted thiourea oxoacids: decompositions and hydrolyses of dioxides in basic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidation and decomposition kinetics of thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. ijcpa.in [ijcpa.in]
The Ascendant Role of 1H-Pyrazole-1-carbothioamide in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with therapeutic potential is paramount. Among the myriad of heterocyclic scaffolds, the pyrazole nucleus stands out for its remarkable versatility and significant pharmacological applications. This guide focuses on a particularly promising class of pyrazole derivatives: 1H-Pyrazole-1-carbothioamide . These compounds have garnered considerable attention due to their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of the this compound core, with its adjacent nitrogen atoms and a reactive carbothioamide moiety, provide a fertile ground for synthetic modifications, enabling the fine-tuning of their biological profiles. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this fascinating class of compounds.
Synthetic Strategies: Crafting the this compound Core
The synthesis of this compound derivatives is often characterized by elegant and efficient chemical transformations. One of the most prevalent and effective methods is the one-pot multicomponent reaction , which allows for the rapid assembly of complex molecules from simple starting materials in a single step, thereby enhancing efficiency and reducing waste. Another widely employed strategy involves the cyclization of chalcone precursors.
One-Pot Multicomponent Synthesis
A notable example of a one-pot synthesis involves the reaction of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate in the presence of a catalyst. This approach is highly valued for its high yields, broad substrate scope, and relatively short reaction times.
Experimental Protocol: One-Pot Catalytic Synthesis of this compound Derivatives
-
A mixture of hydrazine hydrate (1 mmol), arylidene malononitrile (1 mmol), isothiocyanate (1 mmol), and a catalytic amount of HAp/ZnCl2 (10 wt%) is prepared.
-
The mixture is stirred at 60-70°C for the appropriate time, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the pure organic products are extracted using chloroform.
-
The final product is purified by recrystallization from ethanol.
The Versatile Architect: A Technical Guide to 1H-Pyrazole-1-carbothioamide in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1H-pyrazole-1-carbothioamide, a pivotal building block in contemporary organic and medicinal chemistry. We delve into its synthesis, core reactivity, and its strategic application in the construction of diverse and pharmacologically significant heterocyclic systems. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of mechanistic insights, validated experimental protocols, and an overview of the vast therapeutic potential unlocked by this versatile scaffold.
Introduction: The Strategic Importance of the Pyrazole-Carbothioamide Moiety
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its unique electronic properties and ability to engage in various biological interactions.[1][2] When functionalized with a carbothioamide group at the N1 position, the resulting molecule, this compound, is transformed into a highly versatile and reactive intermediate.[3] The carbothioamide moiety not only influences the electronic landscape of the pyrazole ring but also serves as a reactive handle for a plethora of cyclization and derivatization reactions.
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5] This guide will illuminate the fundamental chemistry of this building block, providing the necessary knowledge to harness its full synthetic potential.
Synthesis of the this compound Scaffold
The accessibility of the this compound core is a key factor in its widespread use. Several efficient synthetic strategies have been developed, primarily revolving around the cyclocondensation of a suitable three-carbon precursor with a thiosemicarbazide derivative.
One-Pot Multicomponent Synthesis
A highly efficient and atom-economical approach involves a one-pot, three-component reaction of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate.[6] This method allows for the rapid generation of substituted 5-amino-1H-pyrazole-1-carbothioamides in high yields.
Plausible Mechanism: The reaction is proposed to proceed through the initial formation of a thiosemicarbazide from hydrazine hydrate and the isothiocyanate.[6] This is followed by a nucleophilic Michael addition of the thiosemicarbazide to the activated double bond of the arylidene malononitrile. The resulting intermediate then undergoes intramolecular cyclization, tautomerization, and subsequent air oxidation to yield the final aromatic pyrazole product.[6]
References
- 1. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 1H-Pyrazole-1-carbothioamide Derivatives
Introduction: The Significance of 1H-Pyrazole-1-carbothioamide Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. When functionalized with a carbothioamide group at the 1-position, the resulting this compound derivatives exhibit a remarkable breadth of biological activities. These compounds have garnered significant attention from researchers in drug development for their potential as anti-inflammatory, antimicrobial, antifungal, anticancer, and anticonvulsant agents.[1][2][3] The versatility of this scaffold lies in the diverse substituent patterns that can be introduced on the pyrazole ring, allowing for the fine-tuning of steric and electronic properties to optimize pharmacological activity and selectivity.
Traditionally, the synthesis of these derivatives involved multi-step procedures that were often time-consuming, generated significant waste, and resulted in modest overall yields. The advent of one-pot, multi-component reactions (MCRs) has revolutionized the synthesis of these valuable compounds.[4][5] MCRs offer several advantages, including operational simplicity, reduced reaction times, energy savings, and higher product yields, aligning with the principles of green chemistry.[4] This application note provides a detailed guide to the one-pot synthesis of this compound derivatives, delving into the underlying reaction mechanisms, offering a field-proven experimental protocol, and summarizing key synthetic strategies.
Synthetic Strategies: A Mechanistic Overview
The one-pot synthesis of this compound derivatives is most commonly achieved through a cyclocondensation reaction. While several variations exist, a prevalent and efficient approach involves the reaction of a chalcone (an α,β-unsaturated ketone) with thiosemicarbazide.[6][7] This method is advantageous due to the ready availability of a wide range of substituted chalcones, which can be synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.[1][8][9]
Another effective one-pot strategy involves the reaction of an appropriately substituted acetophenone, a substituted benzaldehyde, and thiosemicarbazide in a single reaction vessel.[4] A third prominent method utilizes the reaction of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate.[5] The choice of synthetic route often depends on the desired substitution pattern on the final pyrazole ring and the availability of starting materials.
The Underlying Mechanism: From Starting Materials to the Final Product
The mechanism for the chalcone-based synthesis proceeds through a series of well-defined steps. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Michael Addition: The reaction is typically initiated by a nucleophilic attack of the terminal amino group of thiosemicarbazide onto the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This Michael addition forms a key acyclic intermediate.
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where one of the nitrogen atoms of the hydrazine moiety attacks the carbonyl carbon of the former chalcone. This step leads to the formation of a five-membered heterocyclic ring.
-
Dehydration and Tautomerization: The resulting intermediate readily dehydrates to form the more stable pyrazoline ring. Subsequent tautomerization and, in some cases, aerial oxidation, lead to the final aromatic this compound product.[5]
The reaction is often catalyzed by a base (e.g., sodium hydroxide) or an acid (e.g., amberlyst-15), which facilitates the various proton transfer steps involved in the mechanism.[6][10]
Visualizing the Synthesis: Workflow and Mechanism
To provide a clearer understanding of the process, the following diagrams illustrate the general experimental workflow and the proposed reaction mechanism.
Caption: A generalized experimental workflow for the one-pot synthesis.
Caption: A simplified representation of the reaction mechanism.
Detailed Experimental Protocol: A Representative One-Pot Synthesis
This protocol provides a step-by-step guide for the synthesis of 5-aryl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, a class of compounds with potential antifungal activity.[6]
Materials and Reagents:
-
Substituted Chalcone (1a-e) (1 mmol)
-
Thiosemicarbazide (2) (1 mmol)
-
Ethanol
-
Sodium Hydroxide (catalytic amount)
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted chalcone (1 mmol) and thiosemicarbazide (1 mmol) in ethanol.
-
Catalyst Addition: Add a catalytic amount of sodium hydroxide to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Purification: The precipitated solid product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Data Presentation: A Comparative Overview of Synthetic Methodologies
The following table summarizes various one-pot synthetic approaches for this compound derivatives, highlighting the diversity in reactants, catalysts, and reaction conditions.
| Reactants | Catalyst/Conditions | Product Type | Yields | Reference |
| Chalcone, Thiosemicarbazide | NaOH, Ethanol, Reflux | 5-aryl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides | Excellent | [6] |
| Acetophenone, Benzaldehyde, Thiosemicarbazide | Ethanol, Reflux | 3-(4-[4'-chlorobenzyloxy)phenyl)-5-(substituted-phenyl]-4,5-dihydropyrazole-1-carbothioamide | High | [4] |
| Hydrazine Hydrate, Arylidene Malononitrile, Isothiocyanate | HAp/ZnCl2 nano-flakes, 60-70°C, Solvent-free | 5-amino-3-aryl-4-cyano-N-substituted-1H-pyrazole-1-carbothioamide derivatives | 80-90% | [5] |
| Chalcones, Hydrazinecarbothioamide hydrochloride | Amberlyst-15, Room Temperature | N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives | Good | [10] |
Conclusion and Future Perspectives
The one-pot synthesis of this compound derivatives represents a significant advancement in synthetic organic and medicinal chemistry. These methods provide a rapid, efficient, and often environmentally friendly route to a class of compounds with immense therapeutic potential. The operational simplicity and high yields associated with these protocols make them highly attractive for academic research and industrial drug development.
Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, including the use of novel nanocatalysts and biocatalysts. Furthermore, the expansion of the substrate scope to generate more diverse libraries of this compound derivatives for high-throughput screening will continue to be a major driving force in the quest for new and improved therapeutic agents. The self-validating nature of these robust protocols ensures their continued application and adaptation in the synthesis of novel bioactive molecules.
References
- 1. ijirt.org [ijirt.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 9. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 10. nanobioletters.com [nanobioletters.com]
Synthesis of Pyrazoline-1-carbothioamides from Chalcones and Thiosemicarbazide: A Detailed Protocol and Mechanistic Insight
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides, commonly known as pyrazoline-1-carbothioamides. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The guide details the two-step synthesis, beginning with the Claisen-Schmidt condensation to form chalcone intermediates, followed by their cyclocondensation reaction with thiosemicarbazide. We offer detailed, field-tested protocols, explain the underlying reaction mechanisms, and provide guidance on characterization and troubleshooting.
Theoretical Background and Significance
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a prominent structural motif in a multitude of pharmacologically active agents.[3][6][7] The introduction of a carbothioamide group at the N-1 position of the pyrazoline ring often enhances or modifies the biological profile of the molecule, making the synthesis of pyrazoline-1-carbothioamides a key strategy in the design of novel therapeutic candidates.[4]
The most reliable and versatile method for synthesizing these compounds involves the reaction of α,β-unsaturated ketones, specifically chalcones (1,3-diaryl-2-propen-1-ones), with thiosemicarbazide.[8][9][10] This reaction proceeds via a Michael addition followed by an intramolecular cyclization, offering a straightforward route to this valuable heterocyclic system. The reaction can be effectively catalyzed under both alkaline and acidic conditions, the choice of which can influence reaction rates and yields depending on the specific substrates used.[1][8]
Reaction Mechanism
The formation of the pyrazoline ring from a chalcone and thiosemicarbazide is a classic example of a cyclocondensation reaction. The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack (Michael Addition): The terminal amino group of thiosemicarbazide acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This 1,4-conjugate addition forms a transient enolate intermediate.
-
Intramolecular Cyclization: The hydrazinic nitrogen of the intermediate then performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring.
-
Dehydration: The resulting intermediate readily dehydrates (loses a molecule of water) to form the stable pyrazoline ring.
This sequence is highly efficient and provides a direct pathway to the desired 3,5-disubstituted pyrazoline core.
Caption: Reaction mechanism for pyrazoline synthesis.
Overall Synthesis Workflow
The synthesis is a two-stage process. The first stage involves creating the chalcone precursor, which is then used in the second stage to build the final pyrazoline-1-carbothioamide structure.
Caption: Two-stage synthesis workflow diagram.
Experimental Protocols
Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol A: Synthesis of Chalcone Precursors via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde to yield the chalcone intermediate.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
Ethanol or Methanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40%)[11]
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in a minimal amount of ethanol (or methanol). Stir at room temperature until a homogeneous solution is formed.[7]
-
Base Addition: Cool the flask in an ice bath. Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture. The addition of a base is often accompanied by a color change.
-
Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature. The reaction time can vary from 3 to 24 hours, depending on the reactivity of the substrates.[7][11]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[11]
-
Precipitation: Acidify the mixture by slowly adding dilute HCl until the pH is neutral. This will cause the chalcone product to precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual base or salts. The crude product can be purified by recrystallization from a suitable solvent, typically ethanol or methanol, to yield the pure chalcone.
Protocol B: Synthesis of Pyrazoline-1-carbothioamides
This protocol details the cyclocondensation of the synthesized chalcone with thiosemicarbazide. Both alkaline and acidic methods are presented.
Method 1: Alkaline-Catalyzed Synthesis [8][9][12]
Materials:
-
Chalcone (from Protocol A) (1.0 eq)
-
Thiosemicarbazide (1.0 - 1.5 eq)[12]
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Procedure:
-
Reagent Mixture: In a round-bottom flask, add the chalcone (1.0 eq), thiosemicarbazide (1.0-1.5 eq), and ethanol.
-
Base Addition: Add a catalytic amount of NaOH or KOH (a few pellets or a small amount of concentrated solution) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time typically ranges from 3 to 11 hours.[10][12]
-
Monitoring: Monitor the reaction by TLC. The chalcone spot should disappear, and a new, more polar spot corresponding to the pyrazoline product should appear.
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. A solid precipitate will form.[7]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol or an appropriate solvent to obtain the pure pyrazoline-1-carbothioamide.
Method 2: Acid-Catalyzed Synthesis [1][13]
Materials:
-
Chalcone (from Protocol A) (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Glacial Acetic Acid
Procedure:
-
Reagent Mixture: In a round-bottom flask, dissolve the chalcone (1.0 eq) and thiosemicarbazide (1.0 eq) in glacial acetic acid (5-10 mL).[1]
-
Reflux: Attach a reflux condenser and heat the mixture under reflux for 4 to 6 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product will precipitate.
-
Purification: Filter the solid, wash thoroughly with water to remove acetic acid, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to achieve high purity.
Characterization Data
The structural confirmation of the synthesized pyrazoline-1-carbothioamides is crucial. The following table summarizes the key spectral data used for characterization.
| Technique | Key Observables | Rationale / Interpretation |
| FT-IR (cm⁻¹) | ~3400-3100 (N-H str)~1600 (C=N str)~1275-1080 (C=S str) | Disappearance of the chalcone C=O stretch (~1660 cm⁻¹) and appearance of characteristic pyrazoline and carbothioamide peaks confirm cyclization.[1][14] |
| ¹H NMR (δ, ppm) | 7.0-8.0 (Ar-H)~8.0 (s, 2H, -CSNH₂)~5.5 (dd, 1H, Hx)~3.8 (dd, 1H, Hb)~3.1 (dd, 1H, Ha) | The three protons on the pyrazoline ring (C4 and C5) typically form a characteristic AMX or ABX spin system with distinct doublet of doublets (dd) signals, confirming the heterocyclic ring structure.[1][8] |
| ¹³C NMR (δ, ppm) | ~177 (C=S)~153 (C=N)~63 (C5)~43 (C4) | The chemical shifts of the C=S carbon and the C4 and C5 carbons of the pyrazoline ring are diagnostic for the product structure.[1] |
| Mass Spec. (m/z) | [M]⁺ or [M+H]⁺ | The molecular ion peak confirms the molecular weight of the synthesized compound, validating the successful condensation.[8][14] |
Troubleshooting and Field Insights
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Chalcone Synthesis | Incomplete reaction; side reactions. | Ensure the dropwise addition of a strong base in an ice bath to control the reaction. Check the purity of the aldehyde, as impurities can inhibit the reaction. |
| Reaction Stalls (Pyrazoline step) | Insufficient catalyst; low reactivity of substrate. | For the alkaline method, add a bit more base. For the acid method, ensure the acetic acid is glacial (anhydrous). Consider increasing the reflux time. |
| Oily Product / Difficulty in Precipitation | Product may be low melting or impure. | Try triturating the oil with a non-polar solvent like hexane to induce solidification. If precipitation is slow, refrigerate the aqueous mixture overnight. |
| Purification Challenges | Closely related impurities. | For recrystallization, test a range of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane). If needed, column chromatography on silica gel can be an effective purification method. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes [ajgreenchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols for the Evaluation of 1H-Pyrazole-1-carbothioamide Derivatives as Anticancer Agents
Introduction: The Emergence of 1H-Pyrazole-1-carbothioamide as a Privileged Scaffold in Oncology
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Within this class, derivatives of this compound have garnered significant attention as a "privileged scaffold" in the design of novel anticancer agents. These heterocyclic compounds possess a unique structural motif that allows for diverse chemical modifications, leading to compounds with potent and selective anticancer properties. The carbothioamide group, in particular, plays a crucial role in the biological activity of these molecules, often contributing to their ability to interact with various intracellular targets.
Extensive research has demonstrated that this compound derivatives can exert their anticancer effects through multiple mechanisms of action. These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival. Notably, many of these compounds have been identified as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold in the development of new anticancer agents. It offers detailed protocols for the synthesis of a representative derivative and its subsequent in vitro evaluation, along with insights into the underlying mechanisms of action.
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and apoptosis. A significant body of evidence points towards the inhibition of protein kinases and the subsequent induction of programmed cell death as primary mechanisms.
A key target for many pyrazole-based compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently overexpressed in various cancers. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors can block downstream signaling cascades, leading to cell cycle arrest and apoptosis. Furthermore, some derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are central regulators of cell cycle progression. Inhibition of CDKs can lead to a halt in the cell cycle, preventing cancer cells from dividing.
The culmination of these inhibitory effects is often the induction of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells. Studies have shown that treatment with this compound derivatives can lead to an increase in the expression of pro-apoptotic proteins and the activation of caspases, the key executioners of apoptosis.
Figure 1: Simplified signaling pathway illustrating the inhibitory action of this compound derivatives on EGFR and CDK, leading to decreased proliferation and increased apoptosis.
Anticancer Activity Profile
Numerous studies have documented the potent cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, often fall within the low micromolar to nanomolar range.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Carbothioamide/Carboxamide-based pyrazoline analog (1) | MCF-7 (Breast) | 0.08 | |
| Pyrazoline derivative (2) | HeLa (Cervical) | 0.21 | |
| Pyrazoline derivative (3) | HeLa (Cervical) | 0.25 | |
| Analog 3a | A549 (Lung) | 13.49 ± 0.17 | |
| Analog 3a | HeLa (Cervical) | 17.52 ± 0.09 | |
| Analog 3h | A549 (Lung) | 22.54 ± 0.25 | |
| Analog 3h | HeLa (Cervical) | 24.14 ± 0.86 | |
| Compound 25 | HT29 (Colon) | 3.17 - 6.77 | |
| Compound 25 | PC3 (Prostate) | 3.17 - 6.77 | |
| Compound 25 | A549 (Lung) | 3.17 - 6.77 | |
| Compound 25 | U87MG (Glioblastoma) | 3.17 - 6.77 | |
| Indole-pyrazole derivative 33 | Various | <23.7 | |
| Indole-pyrazole derivative 34 | Various | <23.7 | |
| 5-alkylated selanyl-1H-pyrazole 53 | HepG2 (Liver) | 15.98 | |
| 5-alkylated selanyl-1H-pyrazole 54 | HepG2 (Liver) | 13.85 | |
| Compound 6h | A549 (Lung) | 9.3 | |
| Compound 6j | A549 (Lung) | 10.2 | |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) |
Experimental Protocols
The following protocols provide a framework for the synthesis and in vitro evaluation of this compound derivatives. These are generalized procedures and may require optimization based on the specific derivative being synthesized and the cell lines used.
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol is based on the general synthesis of pyrazoline derivatives from chalcones.
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Thiosemicarbazide
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (if necessary)
Procedure:
-
Synthesis of Chalcone Intermediate: a. Dissolve the substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol (20 mL). b. Add a catalytic amount of aqueous NaOH (40%) and stir the mixture at room temperature for 4-6 hours. c. Monitor the reaction progress using TLC. d. Upon completion, pour the reaction mixture into crushed ice. e. Filter the precipitated solid, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure chalcone.
-
Synthesis of this compound: a. To a solution of the chalcone (1 mmol) in absolute ethanol (20 mL), add thiosemicarbazide (1.2 mmol). b. Add a few drops of glacial acetic acid as a catalyst. c. Reflux the mixture for 8-10 hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture to room temperature. f. The solid product that precipitates is filtered, washed with cold ethanol, and dried. g. If necessary, purify the product by column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Characterization: a. Determine the melting point of the synthesized compound. b. Characterize the structure using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Synthesized this compound derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the desired cancer cells to about 80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. d. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). b. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%). c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin or Cisplatin). d. Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are formed. c. Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Figure 2: A generalized experimental workflow for the synthesis and in vitro cytotoxic evaluation of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The versatility of its chemical structure allows for the generation of a wide array of derivatives with potent and selective activity against various cancer types. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these compounds.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazole core and its substituents can lead to the identification of more potent and selective inhibitors.
-
Elucidation of Novel Mechanisms: While kinase inhibition and apoptosis induction are common mechanisms, further investigation may reveal novel cellular targets and pathways.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo anticancer efficacy, toxicity, and pharmacokinetic profiles.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents could lead to more effective treatment strategies.
By leveraging the information and protocols presented here, the scientific community can continue to unlock the full therapeutic potential of this important class of heterocyclic compounds in the fight against cancer.
Application Notes & Protocols: 1H-Pyrazole-1-carbothioamide Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with robust activity against multidrug-resistant pathogens. Heterocyclic compounds, particularly those containing the pyrazole nucleus, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3][4] Among these, derivatives of 1H-Pyrazole-1-carbothioamide are gaining significant attention. The presence of the carbothioamide moiety (-C(=S)NH₂) appended to the pyrazole core provides a unique pharmacophore that can be readily functionalized, allowing for the fine-tuning of antimicrobial potency and selectivity.[5][6][7]
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of this compound derivatives. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.
Section 1: Synthesis and Characterization of Pyrazole-1-carbothioamide Derivatives
A common and effective route to synthesize 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives involves the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with thiosemicarbazide.[1][5][6][8] This (3+2) cycloaddition is a versatile method for creating the core pyrazoline structure.
General Synthetic Workflow
The overall process involves the synthesis of a chalcone intermediate followed by its reaction with thiosemicarbazide to form the final pyrazole-1-carbothioamide product.
Caption: General workflow for synthesis and characterization.
Protocol: Synthesis of a Representative Derivative
This protocol details the synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.
Materials:
-
4'-Methoxyacetophenone
-
4-Chlorobenzaldehyde
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Thiosemicarbazide
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Protocol:
Part A: Synthesis of Chalcone Intermediate (1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4'-methoxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 50 mL of ethanol.
-
Catalysis: While stirring at room temperature, slowly add 10 mL of aqueous NaOH (10% w/v) dropwise. The reaction mixture will typically turn yellow and a precipitate may form.
-
Rationale: This is a base-catalyzed Claisen-Schmidt condensation. The hydroxide deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.
-
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl to pH ~5-6.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a desiccator. This crude chalcone can be purified by recrystallization from ethanol.
Part B: Synthesis of Pyrazole-1-carbothioamide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (5 mmol) and thiosemicarbazide (5.5 mmol) in 30 mL of ethanol.
-
Cyclization: Add a catalytic amount of glacial acetic acid (0.5 mL) to the mixture.
-
Rationale: The acidic medium facilitates the nucleophilic attack of the terminal nitrogen of thiosemicarbazide onto the β-carbon of the chalcone's α,β-unsaturated system, followed by intramolecular cyclization and dehydration to form the stable pyrazoline ring.
-
-
Reflux: Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction by TLC.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid product will often precipitate. If not, concentrate the solution under reduced pressure.
-
Purification: Collect the crude product by filtration. Wash with a small amount of cold ethanol. The final product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure this compound derivative.
Characterization: Confirm the structure of the synthesized compound using:
-
¹H-NMR: Look for characteristic signals for the pyrazoline ring protons (typically seen as doublets of doublets, an "ABX" system) and the aromatic protons.
-
¹³C-NMR: Identify the carbons of the pyrazole ring and the thiocarbonyl (C=S) carbon, which appears at a characteristic downfield shift.
-
FT-IR: Confirm the presence of N-H, C=N, and C=S stretching vibrations.
-
Mass Spectrometry: Determine the molecular weight and confirm the elemental composition.
Section 2: In Vitro Antimicrobial Susceptibility Testing
The primary evaluation of a novel antimicrobial agent involves determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12][13]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Microplate reader (optional, for spectrophotometric reading)
Protocol Workflow:
Caption: Workflow for MIC and MBC Determination.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 2X working solution of the test compound in the appropriate broth. Perform two-fold serial dilutions directly in the 96-well plate. For example, add 100 µL of 2X compound to the first well, then transfer 100 µL to the second well containing 100 µL of broth, and so on across 10 columns. The final 100 µL from the 10th column is discarded. This leaves 100 µL in each well.
-
Control Wells:
-
Growth Control (GC): 100 µL of broth (no compound).
-
Sterility Control (SC): 200 µL of uninoculated broth.
-
Vehicle Control (VC): 100 µL of broth containing the highest concentration of DMSO used.
-
Rationale: Controls are critical for validation. The GC ensures the microbe can grow, the SC ensures the medium is sterile, and the VC ensures the solvent (DMSO) has no antimicrobial effect at the concentration used.
-
-
Inoculum Preparation: From a fresh culture (18-24h old), pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute this suspension in broth to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the wells. A common dilution is 1:100 followed by a 1:2 dilution when added to the plate (e.g., 10 µL of the McFarland suspension into 990 µL of broth).
-
Inoculation: Add 100 µL of the final diluted inoculum to each well (except the Sterility Control). The final volume in each well is now 200 µL, and the compound concentrations are halved to their final 1X test concentrations.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.
Data Presentation: Example MIC Values
Summarize results in a clear table for easy comparison.
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| PZC-001 | 8 | 16 | 32 |
| PZC-002 (Cl-derivative) | 4 | 8 | 16 |
| PZC-003 (F-derivative) | 4 | 16 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Data are illustrative.
Section 3: Assessing Selectivity - Cytotoxicity Profiling
A promising antimicrobial agent must be selectively toxic to microbial cells while exhibiting minimal toxicity to host (mammalian) cells. The MTT assay is a standard colorimetric method to assess this.[14][15][16][17][18]
Principle of the MTT Assay
The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of viable cells.
Caption: Principle of the MTT Cell Viability Assay.
Protocol: MTT Assay on a Mammalian Cell Line
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or Vero - monkey kidney epithelial cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[14][15][16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.[14][15][18]
-
Rationale: This incubation period allows viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Interpretation: Selectivity Index (SI)
The Selectivity Index is a critical parameter that quantifies the differential activity of a compound.
SI = IC₅₀ (Mammalian Cells) / MIC (Microbial Cells)
A higher SI value indicates greater selectivity for the microbial target over host cells, which is a desirable characteristic for a potential drug candidate.
| Compound ID | IC₅₀ on HEK293 Cells (µg/mL) | MIC on S. aureus (µg/mL) | Selectivity Index (SI) |
| PZC-001 | >128 | 8 | >16 |
| PZC-002 (Cl-derivative) | 85 | 4 | 21.25 |
| PZC-003 (F-derivative) | 110 | 4 | 27.5 |
Data are illustrative. An SI > 10 is often considered a good starting point for further investigation.
Section 4: Investigating the Mechanism of Action (MoA)
While the exact MoA can vary, pyrazole derivatives have been reported to interfere with several essential bacterial processes.[19][20] A plausible mechanism for some derivatives is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[19][20]
Caption: Hypothesized mechanism of action via DNA gyrase inhibition.
Further studies, such as enzyme inhibition assays with purified DNA gyrase or bacterial membrane permeability assays, would be required to confirm the specific mechanism for a given derivative.
References
- 1. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijraset.com [ijraset.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. scispace.com [scispace.com]
- 8. [PDF] Synthesis, spectral characterization, theoretical calculations and antibacterial activity of newly designed 1H-pyrazole-1- carbothioamide | Semantic Scholar [semanticscholar.org]
- 9. protocols.io [protocols.io]
- 10. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
Application Notes & Protocols: 1H-Pyrazole-1-carbothioamide in Anti-inflammatory Drug Design
Abstract
The 1H-Pyrazole-1-carbothioamide scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent anti-inflammatory agents.[1][2][3] Its structural versatility allows for targeted modifications to achieve high efficacy and selectivity, primarily through the inhibition of key inflammatory mediators. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this scaffold in anti-inflammatory drug design. We will explore its mechanism of action, detail robust protocols for its synthesis and biological evaluation, and discuss structure-activity relationships that are crucial for lead optimization. The provided methodologies are designed to be self-validating, incorporating essential controls and clear data interpretation frameworks to ensure scientific rigor.
Introduction: The Rationale for Pyrazole-Based Anti-inflammatory Agents
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1] The pathophysiology of inflammation is complex, involving a cascade of cellular and molecular events orchestrated by signaling molecules like prostaglandins and cytokines (e.g., TNF-α, IL-6).[4][5]
Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment, primarily functioning by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[4] The discovery of two COX isoforms—COX-1 (constitutive, involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation)—revolutionized the field.[4] This led to the development of selective COX-2 inhibitors, designed to retain anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[6][7]
The pyrazole nucleus is a five-membered heterocyclic ring that has proven to be an exceptionally effective scaffold for designing selective COX-2 inhibitors, exemplified by the FDA-approved drug Celecoxib.[2][7][8] The this compound variant introduces a thiourea moiety, which provides additional hydrogen bonding opportunities and vectors for chemical modification, making it a highly attractive starting point for novel drug discovery projects.[9][10]
The this compound Scaffold: Synthesis and Properties
A key advantage of the this compound scaffold is its accessible synthesis. Many derivatives can be prepared efficiently through a one-pot, multicomponent reaction.[11] This approach is highly amenable to creating diverse chemical libraries for screening.
Protocol 2.1: General One-Pot Synthesis of 5-Amino-3-aryl-4-cyano-N-substituted-1H-pyrazole-1-carbothioamides [11]
-
Principle: This protocol describes the condensation of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate, often facilitated by a catalyst, to form the pyrazole ring in a single step.
-
Reagents & Materials:
-
Hydrazine hydrate (1 mmol)
-
Substituted arylidene malononitrile (1 mmol)
-
Substituted isothiocyanate (1 mmol)
-
Catalyst (e.g., HAp/ZnCl2 nano-flakes, 10 wt%)[11]
-
Ethanol for recrystallization
-
Chloroform for extraction
-
Round bottom flask, magnetic stirrer with heating
-
-
Procedure:
-
Combine hydrazine hydrate (1 mmol), the selected arylidene malononitrile (1 mmol), the desired isothiocyanate (1 mmol), and the catalyst in a round bottom flask.
-
Stir the mixture at 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically short (30-60 minutes).[11]
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the organic product using chloroform.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield the purified this compound derivative.
-
Confirm the structure using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Key Mechanisms of Anti-inflammatory Action
Derivatives of this compound exert their anti-inflammatory effects through the modulation of several key signaling pathways. Understanding these mechanisms is critical for rational drug design and interpreting biological data.
Inhibition of Cyclooxygenase-2 (COX-2)
The primary and most well-documented mechanism for many anti-inflammatory pyrazoles is the selective inhibition of the COX-2 enzyme.[11][12]
-
Causality: The active site of COX-2 contains a larger, more accommodating hydrophobic side pocket compared to COX-1. Pyrazole-based inhibitors are designed with bulky substituents (often a sulfonamide or similar group on an adjacent phenyl ring) that can fit into this secondary pocket, conferring selectivity.[6][13] This selective binding blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins (like PGE2) without significantly affecting the production of homeostatic prostaglandins by COX-1.[4][14] Molecular docking studies consistently show these derivatives binding favorably within the COX-2 active site, often mimicking the binding mode of reference drugs like Celecoxib.[11][14]
Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.
Modulation of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, a transcription factor that controls the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2 itself.[15][][17] Several pyrazole derivatives have been shown to suppress the activation of the NF-κB pathway.[15][18][19]
-
Causality: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[17] Inflammatory stimuli (like TNF-α or LPS) trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation.[17] This releases NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.[15][17] Pyrazole compounds can interfere with this pathway, often by preventing the phosphorylation and subsequent degradation of IκBα, thereby trapping NF-κB in the cytoplasm.[15][17]
Caption: Inhibition of the canonical NF-κB signaling pathway.
Downregulation of Pro-inflammatory Cytokines
As a direct consequence of COX-2 and NF-κB inhibition, this compound derivatives effectively reduce the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][20][21] These cytokines are potent mediators that amplify and sustain the inflammatory response, and their inhibition is a critical therapeutic goal.
Experimental Evaluation: A Step-by-Step Workflow
A systematic evaluation process is essential to characterize the anti-inflammatory potential of newly synthesized compounds. The workflow progresses from initial in vitro enzymatic and cell-based assays to more complex in vivo models.
Caption: A typical drug discovery workflow for anti-inflammatory agents.
In Vitro Evaluation Protocols
-
Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a probe (e.g., TMPD) by PGG2, producing a colored product that can be quantified spectrophotometrically. Inhibitors will reduce the rate of color development.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Colorimetric substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Test compounds dissolved in DMSO.
-
Positive controls: Celecoxib (COX-2 selective), Indomethacin (non-selective).
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes in assay buffer containing heme.
-
In a 96-well plate, add assay buffer, the respective enzyme (COX-1 or COX-2), and various concentrations of the test compound or control. Include a "vehicle" control (DMSO) and a "no enzyme" blank.
-
Incubate for 15 minutes at 25°C.
-
Add the colorimetric substrate solution (TMPD).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately read the absorbance at 590 nm every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration (ΔAbs/min).
-
Calculate the percent inhibition: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100.
-
Plot % Inhibition vs. log[Inhibitor] and fit to a dose-response curve to determine the IC50 value (the concentration required for 50% inhibition).
-
Calculate the Selectivity Index (SI): SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Protocol 4.1.2: Cytokine & Nitric Oxide Production in LPS-Stimulated Macrophages [5][15]
-
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages (like RAW 264.7 cells), inducing the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6. Effective anti-inflammatory compounds will suppress this production.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM media with 10% FBS.
-
LPS (from E. coli).
-
Test compounds dissolved in DMSO.
-
Griess Reagent for NO measurement.
-
ELISA kits for TNF-α and IL-6.
-
Cell viability assay kit (e.g., MTT or PrestoBlue).
-
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include an unstimulated control group.
-
For NO: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent. After 10 minutes, measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve.
-
For Cytokines: Collect the supernatant and measure TNF-α and IL-6 concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
For Cytotoxicity: After collecting the supernatant, perform an MTT or similar viability assay on the remaining cells to ensure that the observed reduction in mediators is not due to cell death.
-
-
Data Analysis: Calculate the percent reduction in NO, TNF-α, or IL-6 production compared to the LPS-stimulated vehicle control. Results should only be considered valid for non-cytotoxic concentrations of the compound.
In Vivo Evaluation Protocols
Protocol 4.2.1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation) [4][23][24][25]
-
Principle: Subplantar injection of carrageenan into a rat's paw induces a reproducible acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a classic measure of in vivo anti-inflammatory activity.
-
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g).
-
1% (w/v) Carrageenan solution in sterile saline.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive control: Indomethacin (10 mg/kg).
-
Plebthysmometer or digital calipers for measuring paw volume/thickness.
-
-
Procedure:
-
Fast animals overnight but allow access to water.
-
Divide animals into groups (n=6-8): Vehicle control, Positive control, and Test compound groups (at various doses).
-
Measure the initial volume (V0) of the right hind paw of each rat.
-
Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vt - V0.
-
Calculate the percent inhibition of edema at each time point for each treated group relative to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100. The peak inflammation is typically observed at the 3-hour mark.
-
Data Presentation and Structure-Activity Relationship (SAR)
Quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |
| PZ-C-01 | >100 | 0.25 | >400 | 5.2 | 3.8 |
| PZ-C-02 | 50.1 | 1.5 | 33.4 | 12.5 | 9.7 |
| Celecoxib | 15.0 | 0.05 | 300 | 8.1 | 6.5 |
Structure-Activity Relationship (SAR) Insights:
Analysis of data from a library of synthesized compounds allows for the deduction of SAR. For the this compound scaffold, key insights often include:
-
N-1 Position: The substituent on the carbothioamide nitrogen significantly impacts potency. Bulky or aromatic groups can enhance binding.[10]
-
C-3 Position: An aryl group at this position is common. Substitutions on this ring, such as halogens or methoxy groups, can modulate activity and selectivity.[1]
-
C-5 Position: A p-substituted phenyl ring at the C-5 position is often crucial for COX-2 selectivity, mimicking the structure of known inhibitors like Celecoxib.[26] A p-sulfonamide or p-sulfomethyl group is a classic pharmacophore for potent and selective COX-2 inhibition.[6][13]
Conclusion and Future Directions
The this compound scaffold is a validated and highly promising platform for the design of next-generation anti-inflammatory drugs. Its synthetic tractability and amenability to SAR studies make it an ideal starting point for drug discovery campaigns. The protocols detailed herein provide a robust framework for identifying and characterizing novel derivatives with potent and selective activity. Future research should focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop orally bioavailable candidates and exploring dual-target inhibitors (e.g., COX-2/5-LOX) to achieve a broader spectrum of anti-inflammatory action.[27]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrevlett.com [chemrevlett.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of orally bioavailable bicyclic pyrazolones as inhibitors of tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 24. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 25. scielo.br [scielo.br]
- 26. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijpsjournal.com [ijpsjournal.com]
The Versatile Role of 1H-Pyrazole-1-carbothioamide in the Synthesis of Novel Heterocyclic Scaffolds
Introduction
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of building blocks available to synthetic chemists, 1H-Pyrazole-1-carbothioamide and its derivatives have emerged as exceptionally versatile precursors for the construction of a diverse array of heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in synthesizing biologically relevant heterocyclic compounds, including pyrazoles, thiazoles, and thiadiazoles. We will delve into detailed synthetic protocols, explore the underlying reaction mechanisms, and present data to showcase the broad applicability of these methods. The inherent reactivity of the carbothioamide moiety, coupled with the stability of the pyrazole core, offers a powerful platform for generating molecular complexity and exploring new chemical space.
I. Synthesis of Substituted Pyrazole Derivatives
The pyrazole core is a privileged scaffold in numerous FDA-approved drugs due to its wide range of biological activities.[1] this compound itself can be further elaborated, or it can be synthesized in situ during one-pot reactions to generate highly functionalized pyrazole derivatives.
A. Synthesis of 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides from Chalcones
One of the most straightforward methods to access pyrazoline-1-carbothioamides is through the cyclocondensation of α,β-unsaturated ketones (chalcones) with thiosemicarbazide. This reaction proceeds readily and provides a modular approach to a wide variety of substituted pyrazolines.
Reaction Scheme:
Figure 1: General scheme for the synthesis of pyrazoline-1-carbothioamides.
Causality Behind Experimental Choices:
The choice of a basic catalyst (e.g., NaOH, KOH, or an organic base) is crucial to deprotonate the thiosemicarbazide, enhancing its nucleophilicity for the initial Michael addition to the chalcone. The solvent is typically a protic solvent like ethanol, which facilitates proton transfer steps in the mechanism. Refluxing provides the necessary activation energy for the cyclization and dehydration steps.
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide [2][3]
-
Chalcone Synthesis: The precursor chalcone, (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, is first synthesized via a Claisen-Schmidt condensation of 4-chlorobenzaldehyde and acetophenone.
-
Cyclocondensation:
-
To a solution of the chalcone (1 mmol) in ethanol (15 mL), add thiosemicarbazide (1.2 mmol). .
-
Add a catalytic amount of a base, such as a few drops of 40% aqueous NaOH solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide.
-
Data Summary:
| Entry | Chalcone Substituent (R1) | Chalcone Substituent (R2) | Yield (%) | Reference |
| 1 | Phenyl | 4-Chlorophenyl | ~76 | [4] |
| 2 | Phenyl | 4-Methoxyphenyl | ~82 | [4] |
| 3 | Phenyl | 4-Nitrophenyl | ~79 | [4] |
| 4 | 2,5-Dichlorothiophen-3-yl | 4-Bromophenyl | 71 | [3] |
B. One-Pot, Three-Component Synthesis of 5-Amino-1H-pyrazole-1-carbothioamides
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy. A powerful MCR for the synthesis of highly functionalized pyrazoles involves the reaction of an aldehyde, malononitrile, and a thiosemicarbazide derivative.[5]
Reaction Workflow:
Figure 2: Workflow for the one-pot synthesis of 5-amino-1H-pyrazole-1-carbothioamides.
Experimental Protocol: General Procedure for the One-Pot Synthesis of 5-Amino-1H-pyrazole-1-carbothioamides [5]
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and thiosemicarbazide (1 mmol) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization.
II. Synthesis of Pyrazolyl-Thiazole Derivatives
Thiazole-containing compounds are of great interest due to their presence in numerous natural products and pharmaceuticals, including vitamin B1. The Hantzsch thiazole synthesis is a classic method that can be adapted to use this compound as the thioamide component.
A. Reaction with α-Haloketones
The reaction of this compound with α-haloketones is a direct and efficient method for the synthesis of 2-(1H-pyrazol-1-yl)thiazoles.
Mechanistic Pathway:
Figure 3: Simplified mechanism of Hantzsch thiazole synthesis with this compound.
Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenylthiazole [6]
-
A mixture of 3,5-dimethyl-1H-pyrazole-1-carbothioamide (1 mmol) and phenacyl bromide (1 mmol) in absolute ethanol (20 mL) is refluxed for 3-5 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetone) to yield the pure pyrazolyl-thiazole derivative.
B. Reaction with Ethyl Chloroacetate for Thiazolidinone Synthesis
Reacting 1H-pyrazole-1-carbothioamides with ethyl chloroacetate in the presence of a base leads to the formation of 2-(1H-pyrazol-1-ylimino)thiazolidin-4-ones, a class of compounds with significant biological potential.[7]
Experimental Protocol: Synthesis of 2-((3,5-diphenyl-4,5-dihydropyrazol-1-yl)imino)thiazolidin-4-one [7]
-
A mixture of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (1 mmol), ethyl chloroacetate (1.2 mmol), and anhydrous sodium acetate (2 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours.
-
The reaction mixture is then cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
III. Synthesis of Pyrazolyl-Thiadiazole Derivatives
1,3,4-Thiadiazoles are another important class of five-membered heterocycles known for their diverse pharmacological activities. This compound serves as an excellent precursor for their synthesis through cyclocondensation reactions.
A. Reaction with Hydrazonoyl Halides
The reaction of this compound with hydrazonoyl halides is a versatile method for the synthesis of 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazoles.[8][9][10]
General Reaction:
Figure 4: Synthesis of pyrazolyl-thiadiazoles from this compound.
Experimental Protocol: General Procedure for the Synthesis of Pyrazolyl-Thiadiazoles [8]
-
To a solution of this compound (1 mmol) in a suitable solvent like ethanol or dioxane (20 mL), add the appropriate hydrazonoyl halide (1 mmol).
-
A catalytic amount of a base such as triethylamine (TEA) is added, and the mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is evaporated.
-
The residue is washed with water and the solid product is collected and recrystallized from a suitable solvent.
Quantitative Data for Pyrazolyl-Thiadiazole Synthesis:
| Entry | Pyrazole Substituents | Hydrazonoyl Halide Substituents | Yield (%) | Reference |
| 1 | 3-(1H-indol-3-yl)-5-(p-tolyl)-4,5-dihydro | N-phenyl-2-oxopropanehydrazonoyl chloride | ~70-80 | [8] |
| 2 | 3-(1H-indol-3-yl)-5-(p-tolyl)-4,5-dihydro | Ethyl 2-chloro-2-(2-phenylhydrazono)acetate | ~75-85 | [8] |
Conclusion
This compound has proven to be a remarkably versatile and valuable building block in heterocyclic synthesis. Its ability to participate in a variety of cyclocondensation reactions provides access to a wide range of biologically important scaffolds, including substituted pyrazoles, thiazoles, and thiadiazoles. The protocols outlined in this application note offer robust and reproducible methods for the synthesis of these compounds. By understanding the underlying reaction mechanisms, researchers can further innovate and adapt these methodologies to create novel molecular entities for drug discovery and development. The continued exploration of the synthetic utility of this compound is sure to yield exciting new discoveries in the field of heterocyclic chemistry.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Pyrazole-1-carbothioamide Derivatives in Agricultural Research
Introduction: A New Frontier in Crop Protection
The relentless pursuit of novel and effective agrochemicals is a cornerstone of global food security. Within the vast landscape of heterocyclic chemistry, pyrazole derivatives have emerged as a particularly fruitful area of research, yielding a number of commercially successful fungicides, insecticides, and herbicides.[1][2] While much of the focus has been on pyrazole carboxamides, a structurally related class, the 1H-pyrazole-1-carbothioamides , is gaining attention as a promising scaffold for the development of next-generation crop protection agents.
These compounds, characterized by a pyrazole ring N-substituted with a carbothioamide moiety (-C(=S)N<), offer a unique chemical space for derivatization, potentially leading to novel modes of action and improved activity spectra. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, application, and evaluation of 1H-pyrazole-1-carbothioamide derivatives for agricultural use. We will delve into detailed experimental protocols, discuss the current understanding of their biological activities, and provide insights into the structure-activity relationships that govern their efficacy.
Synthesis of this compound Derivatives: A General Protocol
The synthesis of this compound derivatives can be achieved through several routes, with the one-pot, multi-component reaction being a highly efficient method.[3] This approach allows for the rapid assembly of the core structure from readily available starting materials.
Protocol 1: One-Pot Synthesis of 5-Amino-3-aryl-4-cyano-N-substituted-1H-pyrazole-1-carbothioamides[5]
This protocol describes a general procedure for the synthesis of a diverse library of this compound derivatives.
Materials:
-
Hydrazine hydrate
-
Appropriately substituted arylidene malononitrile
-
Isothiocyanate (e.g., phenyl isothiocyanate, cyclohexyl isothiocyanate)
-
Catalyst (e.g., HAp/ZnCl2 nano-flakes)
-
Ethanol (for recrystallization)
-
Chloroform (for extraction)
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a clean, dry round-bottom flask, combine hydrazine hydrate (1 mmol), the desired arylidene malononitrile (1 mmol), and the selected isothiocyanate (1 mmol).
-
Add a catalytic amount of HAp/ZnCl2 (approximately 10 wt%).
-
Stir the reaction mixture at 60-70°C.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the crude product with chloroform.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting solid by recrystallization from ethanol to yield the pure this compound derivative.
Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4][5]
Agricultural Applications and Bioassay Protocols
The potential of this compound derivatives spans the major areas of crop protection: fungicidal, insecticidal, and herbicidal activities. The following sections provide detailed protocols for the preliminary screening of these compounds.
Fungicidal Activity
Several studies have demonstrated the antifungal potential of pyrazole carbothioamide derivatives against a range of phytopathogenic fungi.[4]
This protocol is a standard method for the primary screening of novel compounds for fungicidal activity.
Materials:
-
Synthesized this compound derivatives
-
Stock solutions of test compounds (typically in DMSO or acetone)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50°C.
-
In a laminar flow hood, add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the solvent concentration in the final medium does not inhibit fungal growth (typically ≤1%).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify. Prepare control plates with PDA and the solvent only.
-
From the edge of an actively growing culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Seal the plates with parafilm and incubate at 25-28°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
Inhibition (%) = [(DC - DT) / DC] x 100
Where:
-
DC = Average diameter of the fungal colony on the control plate
-
DT = Average diameter of the fungal colony on the treated plate
-
Data Analysis: For promising compounds, a dose-response curve can be generated to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).
Insecticidal Activity
The pyrazole scaffold is a well-established pharmacophore in insecticide discovery.[6] The following protocol outlines a common method for the initial assessment of insecticidal properties.
This method is suitable for evaluating the contact and ingestion toxicity of compounds against phytophagous insects.
Materials:
-
Synthesized this compound derivatives
-
Stock solutions of test compounds (typically in acetone with a surfactant like Triton X-100)
-
Test insects (e.g., larvae of Diamondback moth - Plutella xylostella, or aphids - Myzus persicae)
-
Host plant leaves (e.g., cabbage for P. xylostella, fava bean for M. persicae)
-
Petri dishes or ventilated containers
-
Filter paper
-
Forceps
-
Micropipettes and sterile tips
Procedure:
-
Prepare serial dilutions of the test compounds in water containing a small amount of acetone and a surfactant (e.g., 0.1% Triton X-100). Prepare a control solution with acetone and surfactant only.
-
Excise fresh, undamaged host plant leaves.
-
Using forceps, dip each leaf into the respective test solution for 10-20 seconds, ensuring complete coverage.
-
Allow the leaves to air-dry in a fume hood.
-
Place a piece of moistened filter paper at the bottom of each Petri dish or ventilated container.
-
Place one treated leaf in each container.
-
Introduce a known number of test insects (e.g., 10-20 larvae or adult aphids) into each container.
-
Seal the containers and maintain them at an appropriate temperature and photoperiod (e.g., 25°C, 16:8 h light:dark).
-
Assess insect mortality at 24, 48, and 72 hours after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Correct for control mortality using Abbott's formula if necessary.
Data Analysis: Calculate the percentage mortality for each concentration. For active compounds, a dose-response bioassay should be conducted to determine the LC₅₀ (Lethal Concentration to kill 50% of the population).
Herbicidal Activity
Pyrazole-containing compounds have also been developed as herbicides, targeting various plant metabolic pathways.[7][8]
This in vitro assay is a rapid and effective method for the primary screening of compounds for pre-emergence herbicidal activity.
Materials:
-
Synthesized this compound derivatives
-
Stock solutions of test compounds (typically in acetone or DMSO)
-
Seeds of monocot (e.g., ryegrass - Lolium perenne) and dicot (e.g., cress - Lepidium sativum) weed species
-
Sterile Petri dishes (90 mm)
-
Sterile filter paper
-
Growth chamber or incubator with controlled light and temperature
-
Micropipettes and sterile tips
Procedure:
-
Place two layers of sterile filter paper in each Petri dish.
-
Prepare serial dilutions of the test compounds in water (with a minimal amount of solvent).
-
Pipette a known volume (e.g., 5 mL) of each test solution onto the filter paper in the Petri dishes. Prepare control dishes with the solvent-water mixture only.
-
Place a specific number of seeds (e.g., 20-30) evenly on the moistened filter paper.
-
Seal the Petri dishes with parafilm and place them in a growth chamber with controlled conditions (e.g., 25°C, 16:8 h light:dark).
-
After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the control.
Data Analysis: Compounds showing significant inhibition of germination or seedling growth can be selected for further greenhouse trials to assess their post-emergence activity and crop selectivity.
Mechanism of Action: An Area of Active Investigation
While the mechanism of action for pyrazole carboxamide fungicides is well-established as the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain (Complex II), the mode of action for 1H-pyrazole-1-carbothioamides is not as clearly defined and remains an active area of research.[9] The replacement of the carbonyl oxygen with sulfur in the carbothioamide moiety can significantly alter the electronic and steric properties of the molecule, potentially leading to different biological targets.
Possible mechanisms of action for this compound derivatives could include:
-
Disruption of Fungal Cell Membranes: Some studies on pyrazole carboxamide derivatives have shown that they can disrupt the cell membrane of mycelium, leading to inhibited fungal growth.[10] The increased lipophilicity of the carbothioamide group might enhance this effect.
-
Inhibition of Other Metabolic Enzymes: The thiocarbamate functional group, which is structurally related to the carbothioamide, is known to interact with various enzymes through the modification of cysteine residues or chelation of metal ions.[11] This suggests that 1H-pyrazole-1-carbothioamides could target enzymes other than SDH.
-
Alternative Binding to SDH: It is also possible that these derivatives still target SDH but interact with the enzyme in a different manner than their carboxamide counterparts.
Further research, including enzyme inhibition assays, molecular docking studies, and transcriptomic or proteomic analyses, is required to elucidate the precise mechanism of action of this promising class of compounds.
Structure-Activity Relationships (SAR)
Preliminary studies on this compound and related pyrazole derivatives have provided some initial insights into their structure-activity relationships (SAR).[4][12][13][14][15]
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are crucial for biological activity. Electron-withdrawing or lipophilic groups can influence the overall potency and spectrum of activity.
-
Aryl Substituents: The presence of substituted aryl groups at the 3- and 5-positions of the pyrazole ring often plays a significant role in target binding and overall efficacy. For instance, in some antifungal pyrazole carbothioamides, the presence of a halogen-substituted phenyl ring enhances activity.[4]
-
Substituents on the Carbothioamide Nitrogen: The group attached to the nitrogen of the carbothioamide moiety can modulate the compound's physicochemical properties, such as solubility and membrane permeability, thereby affecting its bioavailability and activity.
A systematic approach to synthesizing and screening libraries of this compound derivatives with diverse substituents is essential for developing a comprehensive understanding of their SAR and for optimizing their agricultural performance.
Formulation for Agricultural Use
The translation of a promising active ingredient into a commercially viable agrochemical product is highly dependent on its formulation. The formulation aims to deliver the active ingredient to the target pest or plant in a stable, effective, and user-friendly manner. For pyrazole-based pesticides, common formulations include:
-
Suspension Concentrates (SC): A stable suspension of the solid active ingredient in water.
-
Emulsifiable Concentrates (EC): A solution of the active ingredient in a water-immiscible solvent with emulsifiers.
-
Wettable Powders (WP): A finely ground powder containing the active ingredient, a wetting agent, and a dispersant.
-
Water-Dispersible Granules (WG): Granules that readily disperse in water to form a suspension.
The choice of formulation for a novel this compound derivative will depend on its physicochemical properties, such as solubility, stability, and melting point, as well as the intended application method and target crop.
Conclusion and Future Perspectives
The this compound scaffold represents a promising and relatively underexplored area in the search for new agricultural solutions. The synthetic accessibility of these compounds, coupled with their demonstrated potential for fungicidal, insecticidal, and herbicidal activity, makes them an attractive target for further research and development.
Future efforts should focus on:
-
Elucidating the Mechanism of Action: A thorough understanding of how these compounds exert their biological effects is crucial for their rational design and for managing the potential development of resistance.
-
Expanding Chemical Libraries: The synthesis and screening of a wider range of derivatives will be key to optimizing their activity, selectivity, and safety profiles.
-
In-depth Biological Profiling: Promising candidates from primary screening should be subjected to more rigorous testing, including greenhouse and field trials, to evaluate their performance under more realistic agricultural conditions.
-
Toxicological and Environmental Impact Assessment: A comprehensive evaluation of the safety of these compounds to non-target organisms and their fate in the environment is essential for their potential registration and commercialization.
By leveraging the detailed protocols and insights provided in this guide, researchers can effectively explore the potential of this compound derivatives and contribute to the development of the next generation of sustainable and effective crop protection agents.
Data Presentation and Visualization
Table 1: Example Data for In Vitro Antifungal Activity of this compound Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Test Fungus | EC₅₀ (µg/mL) |
| PZ-T-001 | 4-Chlorophenyl | Phenyl | Botrytis cinerea | 12.5 |
| PZ-T-002 | 4-Fluorophenyl | Phenyl | Botrytis cinerea | 15.2 |
| PZ-T-003 | 4-Chlorophenyl | Cyclohexyl | Rhizoctonia solani | 8.7 |
| PZ-T-004 | 4-Fluorophenyl | Cyclohexyl | Rhizoctonia solani | 10.1 |
| Control | - | - | - | >100 |
Diagrams
Caption: General workflow for the synthesis, screening, and evaluation of this compound derivatives.
Caption: Step-by-step workflow for the in vitro fungicidal assay.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
Application Notes & Protocols: Molecular Docking Studies of 1H-Pyrazole-1-carbothioamide Derivatives
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs like Celecoxib and Sildenafil.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is metabolically stable and serves as a versatile framework for designing molecules with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] A particularly interesting subclass is the 1H-Pyrazole-1-carbothioamide derivatives, which have demonstrated significant potential as enzyme inhibitors, targeting proteins such as monoamine oxidase (MAO) for antidepressant applications and carbonic anhydrases.[5][6][7]
Molecular docking is a powerful and cost-effective computational method that plays a pivotal role in modern structure-based drug discovery.[8][9] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[9] This in-silico approach allows researchers to rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and gain deep insights into the molecular interactions that drive biological activity.[8][10] This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on this compound derivatives using the widely adopted AutoDock Vina software, tailored for researchers in drug development.
Core Principles of Molecular Docking
The primary goal of molecular docking is to computationally simulate the molecular recognition process. This is achieved through two fundamental components:
-
Sampling Algorithm: This component explores the conformational space of the ligand within the receptor's binding site. It generates a multitude of possible binding poses by manipulating the ligand's translational, rotational, and torsional degrees of freedom.[9][11] AutoDock Vina employs a sophisticated Lamarckian Genetic Algorithm, which efficiently searches for the global energy minimum.[12]
-
Scoring Function: For each generated pose, a scoring function calculates an approximate binding free energy (ΔG), typically expressed in kcal/mol.[11][13] A more negative score indicates a stronger, more favorable binding affinity.[13][14] This score is an empirical approximation based on terms like hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation energy.[12][15] By ranking poses based on this score, the algorithm identifies the most probable binding mode.
Experimental Workflow: A Validated Protocol
This protocol provides a step-by-step methodology for preparing the target protein and ligand derivatives, executing the docking simulation, and analyzing the results.
Workflow Overview
Caption: A high-level overview of the molecular docking process.
Required Software
-
AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files. (--INVALID-LINK--)
-
AutoDock Vina: The docking engine. (--INVALID-LINK--)[16]
-
Molecular Visualization Software: BIOVIA Discovery Studio Visualizer, UCSF Chimera, or PyMOL for preparing structures and visualizing results.[17][18]
-
Open Babel: A chemical toolbox for converting file formats. (--INVALID-LINK--)[19]
Protocol Step 1: Target Protein Preparation
The quality of the receptor structure is critical for a meaningful docking study.
-
Obtain Protein Structure: Download the 3D crystal structure of your target protein from the RCSB Protein Data Bank (PDB) (--INVALID-LINK--).[18] For this example, we will consider a protein kinase, a common target for pyrazole derivatives.[12]
-
Clean the Structure: Open the PDB file in a visualization tool like Discovery Studio or Chimera.[18][20]
-
Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands. This is crucial as they can interfere with the docking process.[18]
-
Select Relevant Chains: If the protein has multiple chains (a multimer), retain only the chain(s) that form the binding site of interest.[21]
-
Save the cleaned protein as a new PDB file (e.g., receptor_clean.pdb).
-
-
Prepare Receptor for Docking (using AutoDock Tools):
-
Launch ADT. Go to File > Read Molecule and open receptor_clean.pdb.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK. Hydrogens are typically absent in crystal structures but are essential for correct charge calculations and hydrogen bonding.[18][22]
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom. An alternative and often preferred method is to add Kollman charges.[23]
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the receptor and click Select Molecule. A dialog will appear to save the file. Save it as receptor.pdbqt. The PDBQT format includes atomic coordinates, charges, and atom types required by AutoDock Vina.[21][24]
-
Protocol Step 2: Ligand Preparation
Accurate ligand preparation is equally important. We will prepare a hypothetical derivative, "5-amino-N-phenyl-3-(pyridin-4-yl)-1H-pyrazole-1-carbothioamide".
-
Obtain Ligand Structure: Ligand structures can be drawn in a chemical editor or downloaded from databases like PubChem or ZINC in formats such as SDF or MOL2.[19][25] For this protocol, assume you have a 2D SDF file.
-
Convert to 3D and Energy Minimize: A low-energy, 3D conformation is the ideal starting point.
-
Use a tool like Open Babel with the following command line:
-
This command converts the 2D structure to 3D, performs energy minimization using the MMFF94 force field, and saves the lowest energy conformer.
-
-
Prepare Ligand for Docking (using AutoDock Tools):
-
Launch ADT. Go to Ligand > Input > Open and select ligand_3d.sdf.
-
ADT will automatically detect the root of the molecule and the number of rotatable bonds (torsions). This flexibility is a key part of the docking process.[22]
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
-
Protocol Step 3: Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box): The grid box defines the 3D search space for the docking algorithm. It should encompass the entire binding pocket of the protein.
-
In ADT, with both receptor.pdbqt and ligand.pdbqt loaded, go to Grid > Grid Box....
-
If you have a co-crystallized ligand, center the grid box on it. This ensures you are targeting the known active site. Adjust the dimensions (x, y, z) to cover the entire pocket, typically adding a 4-5 Å buffer around the ligand. Note the coordinates for the center and the size of the box.
-
-
Create Configuration File: Create a text file named conf.txt and add the following information, replacing the values with those from your grid box setup:
-
exhaustiveness : Controls the thoroughness of the search (higher is better but slower; 8 is a standard value).
-
num_modes : The number of binding modes (poses) to generate.[24]
-
-
Run Vina: Open a command line terminal, navigate to your working directory, and execute the following command:
Protocol Step 4: Analysis and Interpretation of Results
Effective analysis transforms raw data into actionable scientific insights.
Caption: Key metrics for evaluating and interpreting docking results.
-
Binding Affinity (Energy Score): Open the results_log.txt file. Vina provides a table of the top binding modes, ranked by affinity in kcal/mol. The first mode is the most favorable pose found. A more negative value signifies a stronger predicted binding affinity.[13]
-
Root Mean Square Deviation (RMSD): RMSD measures the average distance between the atoms of two superimposed molecules.[26] It is primarily used for protocol validation. If you re-dock a native ligand, an RMSD value below 2.0 Å between the docked pose and the original crystal pose indicates the docking protocol is reliable.[13]
-
Visual Inspection of Binding Pose:
-
Open receptor.pdbqt and results.pdbqt in your visualization software.
-
Examine the top-ranked pose (Mode 1). Does the ligand fit well within the binding pocket?[13]
-
Identify key molecular interactions:
-
Hydrogen Bonds: These are critical for binding specificity and strength. Look for interactions between H-bond donors/acceptors on the ligand (e.g., the -NH2 and C=S groups of the carbothioamide) and residues in the protein's active site (e.g., backbone C=O or N-H, or side chains of Ser, Thr, Asp, Glu).
-
Hydrophobic Interactions: The pyrazole and phenyl rings are likely to form hydrophobic contacts with nonpolar residues like Val, Leu, Ile, and Phe.
-
Pi-Stacking: Aromatic rings on the ligand can stack with aromatic residues like Phe, Tyr, or Trp.
-
-
These interactions provide a rationale for the compound's predicted activity and can guide further optimization.[13][15]
-
Data Summary: Hypothetical Docking Results
The following table presents hypothetical results for a series of this compound derivatives docked against a target kinase.
| Derivative ID | Substitution Pattern (R-group) | Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) |
| LIG-001 | R = Phenyl | -8.5 | GLU-101, LYS-55 |
| LIG-002 | R = 4-Chlorophenyl | -9.2 | GLU-101, LYS-55, SER-105 |
| LIG-003 | R = 4-Methoxyphenyl | -8.9 | GLU-101, LYS-55, ASN-150 |
| LIG-004 | R = 3-Nitrophenyl | -7.8 | LYS-55 |
This data is for illustrative purposes only.
Conclusion
This application note provides a robust and validated workflow for conducting molecular docking studies of this compound derivatives. By carefully preparing the receptor and ligands, executing the simulation with AutoDock Vina, and meticulously analyzing the binding energies and intermolecular interactions, researchers can effectively screen compound libraries, generate testable hypotheses, and accelerate the discovery of novel therapeutics. This computational approach is an indispensable tool in the modern drug development pipeline, bridging the gap between chemical structure and biological function.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 6. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 12. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 16. youtube.com [youtube.com]
- 17. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 21. kaggle.com [kaggle.com]
- 22. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 23. ijpbs.com [ijpbs.com]
- 24. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 25. researchgate.net [researchgate.net]
- 26. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Troubleshooting & Optimization
Optimizing reaction conditions for "1H-Pyrazole-1-carbothioamide" synthesis
Welcome to the technical support center for the synthesis of 1H-Pyrazole-1-carbothioamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of this compound, offering insights into the selection of reagents and reaction conditions.
Q1: What are the most common synthetic routes to obtain this compound?
A1: The synthesis of this compound and its derivatives is versatile, with several established routes. The choice of method often depends on the available starting materials and the desired substitution pattern on the pyrazole ring. The most prevalent methods include:
-
Cyclocondensation of Chalcones with Thiosemicarbazide: This is a widely used, robust method involving the reaction of a chalcone (an α,β-unsaturated ketone) with thiosemicarbazide. The reaction is typically carried out under reflux in a protic solvent like ethanol or acetic acid, and can be catalyzed by either acid or base.[1][2][3][4][5] This method is particularly useful for preparing 4,5-dihydro-1H-pyrazole-1-carbothioamides (pyrazoline carbothioamides).
-
One-Pot Multicomponent Reactions: For efficiency, one-pot syntheses are highly advantageous. A notable example involves the reaction of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate.[6] This approach often leads to high yields in shorter reaction times and minimizes the need for isolating intermediates.[6]
-
Reaction of Pyrazoles with Isothiocyanates: If you have a pre-synthesized pyrazole, direct reaction with an appropriate isothiocyanate is a straightforward method to introduce the carbothioamide functionality at the N1 position.[5][7]
-
From Pyrazole Acyl Isothiocyanates: This two-step approach involves the initial formation of a pyrazole-4-carbonyl isothiocyanate intermediate, which is then reacted with an amine to yield the desired N-substituted this compound.[8]
Q2: How do I choose the appropriate thiating agent for my synthesis?
A2: The choice of thiating agent is critical and depends on your synthetic strategy:
-
Thiosemicarbazide: This is the reagent of choice when starting from chalcones or other α,β-unsaturated carbonyl compounds to form the pyrazoline ring and introduce the carbothioamide group simultaneously.[1][2][3][4][5]
-
Isothiocyanates (e.g., phenyl isothiocyanate, cyclohexyl isothiocyanate): These are used when you have a pre-formed pyrazole with a free N-H group. The isothiocyanate reacts directly with the pyrazole nitrogen to form the N-substituted carbothioamide. This allows for a wide variety of substituents on the carbothioamide nitrogen.[5][6][7]
-
Ammonium or Potassium Thiocyanate: These are typically used to generate an isothiocyanate in situ from a carbonyl chloride derivative, which then reacts with an amine.[8] They can also be used in direct thiocyanation reactions of the pyrazole ring itself, although this introduces a -SCN group rather than a carbothioamide directly.[9][10]
Q3: What is the role of catalysts in the synthesis of this compound?
A3: Catalysts play a crucial role in enhancing reaction rates and, in some cases, influencing selectivity.
-
Base Catalysis (e.g., NaOH, KOH, triethylamine): In the cyclocondensation of chalcones with thiosemicarbazide, a base is often used to facilitate the initial Michael addition and subsequent cyclization.[1][11] Triethylamine can also be used as a catalyst in one-pot reactions.[12]
-
Acid Catalysis (e.g., acetic acid, Amberlyst-15): Acetic acid can serve as both a solvent and a catalyst, promoting the condensation and dehydration steps.[3] Solid acid catalysts like Amberlyst-15 offer the advantage of easy removal from the reaction mixture.[11]
-
Lewis Acid Catalysis (e.g., HAp/ZnCl2): In some one-pot syntheses, a Lewis acid catalyst can activate the substrates and facilitate the reaction, leading to high yields under mild conditions.[6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Monitoring: Always monitor the reaction progress using Thin Layer Chromatography (TLC).[1][6] This will help you determine the optimal reaction time.
-
Temperature: Ensure the reaction is conducted at the optimal temperature. For many cyclocondensation reactions, reflux is necessary to drive the reaction to completion.[3] Some one-pot methods may proceed at milder temperatures (e.g., 60-70°C).[6]
-
Reagent Purity: Impurities in starting materials can inhibit the reaction. Ensure your chalcones, hydrazines, and thiating agents are of high purity.
-
-
Side Reactions and Byproduct Formation:
-
Pyrazoline Formation: When synthesizing aromatic pyrazoles from α,β-unsaturated carbonyls, the intermediate pyrazoline may be the major product if the final oxidation/aromatization step is inefficient.[13] The choice of solvent and reaction conditions can influence this.
-
Regioisomer Formation: With unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common challenge.[13] Solvent choice (e.g., fluorinated alcohols) and pH control can significantly improve regioselectivity.[13]
-
Decomposition: Prolonged reaction times or excessively high temperatures can lead to the decomposition of starting materials or products. Again, TLC monitoring is key to avoid this.
-
-
Sub-optimal Reaction Conditions:
-
Solvent: The polarity of the solvent can significantly impact the reaction. Protic solvents like ethanol are common for cyclocondensations, while aprotic solvents may be preferred for other routes.[1][3][6]
-
Catalyst: The choice and amount of catalyst are critical. An inappropriate catalyst or incorrect loading can lead to a sluggish or incomplete reaction.
-
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
A2: Byproduct formation is a common challenge that can be addressed through careful analysis and optimization.
-
Identification: Isolate the major byproduct by column chromatography and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, MS). This will provide crucial information about the side reaction pathway.
-
Minimization Strategies:
-
Pyrazoline Byproducts: If pyrazoline is the major byproduct when an aromatic pyrazole is desired, consider adding a mild oxidizing agent to the reaction mixture or performing a subsequent oxidation step.[13]
-
Regioisomers: To control regioselectivity, consider modifying the starting materials to introduce steric or electronic bias.[13] Alternatively, explore different solvent systems; for instance, fluorinated alcohols have been shown to enhance regioselectivity.[13]
-
Reaction Temperature and Time: Fine-tuning the reaction temperature and time can often minimize the formation of degradation products or kinetically favored but thermodynamically unstable byproducts.
-
Q3: My product is difficult to purify. What are some effective purification strategies?
A3: Purification challenges often arise from the presence of unreacted starting materials or closely related byproducts.
-
Recrystallization: This is the most commonly reported method for purifying 1H-pyrazole-1-carbothioamides and is often very effective.[1][6] Ethanol is a frequently used solvent for recrystallization.[1][6] Experiment with different solvent systems (e.g., ethanol/water, methanol, ethyl acetate/hexane) to find the optimal conditions for your specific compound.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a powerful alternative. A gradient elution with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is typically effective.[1] The appropriate solvent system can be determined by preliminary TLC analysis.
-
Washing: After filtration, washing the crude product with appropriate solvents can remove many impurities. For example, washing with a dilute sodium bicarbonate solution can remove acidic impurities, followed by washing with water to remove salts.[1]
Experimental Protocols
Here are detailed, step-by-step methodologies for two common and effective synthetic routes.
Protocol 1: Synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamide via Cyclocondensation of Chalcones with Thiosemicarbazide [1][3]
-
Dissolve Chalcone: In a round-bottom flask, dissolve the chalcone derivative (1 mmol) in absolute ethanol (10 mL).
-
Add Reagents: To this solution, add thiosemicarbazide (1.5 mmol) followed by a catalytic amount of a 40% aqueous NaOH solution (1 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor Reaction: Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (1:1) eluent.
-
Precipitation: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with distilled water until the washings are neutral.
-
Drying and Recrystallization: Dry the crude product in a desiccator. Purify the product by recrystallization from ethanol to obtain the pure 4,5-dihydro-1H-pyrazole-1-carbothioamide derivative.
Protocol 2: One-Pot Synthesis of this compound Derivatives [6]
-
Combine Reactants: In a reaction vessel, mix hydrazine hydrate (1 mmol), the appropriate arylidene malononitrile (1 mmol), and the desired isothiocyanate (1 mmol).
-
Add Catalyst: Add a catalytic amount of HAp/ZnCl2 nano-flakes (10 wt%).
-
Heat Reaction: Stir the mixture at 60-70°C.
-
Monitor Reaction: Monitor the reaction by TLC until the starting materials are consumed (typically 30-40 minutes).
-
Extraction: After completion, cool the mixture and extract the product with chloroform.
-
Purification: Concentrate the chloroform extract under reduced pressure and recrystallize the crude product from ethanol to yield the pure this compound derivative.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Cyclocondensation | Chalcone, Thiosemicarbazide | NaOH (aq) | Ethanol | Reflux | 4-6 h | Good | [1][3] |
| One-Pot Multicomponent | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanate | HAp/ZnCl2 | Solvent-free | 60-70°C | 30-40 min | 80-95% | [6] |
| From Pyrazole | Pyrazole, Isothiocyanate | - | Ether | Room Temp | - | Quantitative | [5] |
Visualizations
Diagram 1: General Reaction Mechanism for Cyclocondensation
A simplified mechanism for pyrazoline carbothioamide synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
A systematic workflow for troubleshooting low reaction yields.
Diagram 3: Interplay of Reaction Parameters
Key parameters influencing the synthesis outcome.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies | Semantic Scholar [semanticscholar.org]
- 3. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurjchem.com [eurjchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. nanobioletters.com [nanobioletters.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1H-Pyrazole-1-carbothioamides from Chalcones
Welcome to the technical support center for the synthesis of 1H-pyrazole-1-carbothioamide derivatives from chalcones. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important reaction. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical experience. Our goal is to empower you to not only identify and solve common issues but also to understand the underlying chemistry to proactively optimize your synthetic outcomes.
Introduction to the Synthesis
The reaction of a chalcone (an α,β-unsaturated ketone) with thiosemicarbazide is a robust and widely used method for the synthesis of 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides (pyrazolines) and their corresponding oxidized aromatic pyrazoles. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction is typically carried out under acidic or basic catalysis and proceeds through the initial formation of a thiosemicarbazone intermediate, which then undergoes an intramolecular Michael addition to form the pyrazoline ring. While seemingly straightforward, this reaction can be prone to the formation of several side products, leading to challenges in purification and reduced yields. This guide will address these common pitfalls in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Here we address some of the most common issues encountered during the synthesis of 1H-pyrazole-1-carbothioamides from chalcones.
FAQ 1: My reaction is sluggish, and upon workup, I recover a significant amount of unreacted chalcone. What is causing this and how can I drive the reaction to completion?
Answer:
Incomplete conversion is a frequent issue and can often be traced back to several factors related to the initial condensation step between the chalcone and thiosemicarbazide to form the thiosemicarbazone intermediate.
-
Insufficient Catalyst Activity: Whether you are using an acid or a base catalyst, its role is to activate either the chalcone or the thiosemicarbazide.
-
Acid Catalysis: In acidic media, the carbonyl oxygen of the chalcone is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amino group of thiosemicarbazide. If the acid is too weak or used in insufficient quantity, this activation is inefficient.
-
Base Catalysis: Under basic conditions, the thiosemicarbazide is deprotonated, increasing its nucleophilicity. A weak base or insufficient stoichiometry will result in a lower concentration of the active nucleophile.
-
-
Steric Hindrance: Bulky substituents on either the chalcone or the thiosemicarbazide can sterically hinder the approach of the nucleophile to the carbonyl carbon, slowing down the initial condensation.
-
Solvent Effects: The choice of solvent is crucial. The solvent must be able to dissolve both the chalcone and the thiosemicarbazide to a reasonable extent to allow for effective collisions between the reacting molecules.
Troubleshooting Steps:
-
Catalyst Optimization:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome steric barriers and increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.
-
Solvent Screening: If solubility is an issue, consider switching to a more polar solvent or a solvent mixture. Common solvents for this reaction include ethanol, methanol, and acetic acid.[1][2][4]
-
Purity of Starting Materials: Ensure your chalcone is pure. Impurities from the Claisen-Schmidt condensation used to prepare the chalcone can interfere with the reaction.[2]
FAQ 2: My main product is not the expected pyrazole. Instead, I have isolated a significant amount of a different heterocyclic compound, which I suspect is a 1,3-thiazine. Why is this happening and how can I favor the formation of the pyrazole?
Answer:
The formation of a 1,3-thiazine derivative is a known and significant competing reaction pathway in the reaction of chalcones with thiosemicarbazide.[5][6][7] This side reaction is a classic example of kinetic versus thermodynamic control and is highly dependent on the reaction conditions.
The formation of the 1,3-thiazine occurs through a hetero-Diels-Alder type reaction or a Michael addition followed by cyclization involving the sulfur atom as the nucleophile.
Mechanism of 1,3-Thiazine Formation:
Under certain conditions, particularly with strong bases, the thioenol tautomer of thiosemicarbazide can be favored, and the sulfur atom can act as a nucleophile, attacking the β-carbon of the chalcone. Subsequent cyclization and dehydration lead to the six-membered 1,3-thiazine ring.
Troubleshooting Steps to Favor Pyrazole Formation:
-
Control of pH: This is the most critical factor.
-
Acidic Conditions: Generally favor the formation of the pyrazole ring. The initial reaction is directed towards the formation of the thiosemicarbazone, and the subsequent intramolecular cyclization via the nitrogen nucleophile is promoted.[1][4]
-
Basic Conditions: Can promote the formation of the 1,3-thiazine, especially with stronger bases.[5][6][7] If you are using basic conditions and observing thiazine formation, consider switching to an acidic catalyst.
-
-
Reaction Temperature: Lower reaction temperatures may favor the thermodynamically more stable pyrazole product over the kinetically formed thiazine in some cases.
-
Choice of Base: If a base is required, using a milder base such as sodium acetate may be preferable to strong bases like NaOH or KOH to disfavor the thiazine pathway.[8]
FAQ 3: I have a major impurity in my reaction that I have identified as the chalcone thiosemicarbazone. Why is the cyclization to the pyrazole not proceeding?
Answer:
The formation of the chalcone thiosemicarbazone is the first step in the reaction mechanism.[1][9][10] Its accumulation as a major product indicates that the subsequent intramolecular cyclization to the pyrazoline ring is the rate-limiting step and is not proceeding efficiently.
Reasons for Incomplete Cyclization:
-
Insufficient Activation for Cyclization: The intramolecular Michael addition to form the pyrazoline ring often requires activation.
-
In acidic media , the enone system of the thiosemicarbazone is activated towards nucleophilic attack.
-
In basic media , the N-H proton of the thiosemicarbazone can be deprotonated, making the nitrogen a more potent nucleophile for the intramolecular attack.
-
-
Electronic Effects: Electron-withdrawing groups on the aromatic rings of the chalcone can make the β-carbon more electrophilic and facilitate the intramolecular Michael addition. Conversely, strong electron-donating groups may deactivate the system towards cyclization.
-
Steric Hindrance: Steric bulk near the reaction centers can hinder the formation of the cyclic transition state required for pyrazoline formation.
Troubleshooting Steps to Promote Cyclization:
-
Adjusting Reaction Conditions:
-
If you are running the reaction under neutral conditions, the addition of a catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., NaOH) can significantly promote the cyclization step.[1][3][4]
-
Increasing the reaction temperature and/or extending the reaction time can often provide the energy needed for the cyclization to occur.
-
-
Change of Solvent: A more polar solvent might help to stabilize the charged intermediate in the cyclization step, thereby lowering the activation energy.
FAQ 4: My desired product is the 4,5-dihydro-1H-pyrazole-1-carbothioamide (pyrazoline), but I am getting the fully aromatized pyrazole as a side product. How can I prevent this oxidation?
Answer:
The 4,5-dihydro-1H-pyrazole-1-carbothioamide (pyrazoline) is the initial cyclization product. It is susceptible to oxidation to the thermodynamically more stable aromatic pyrazole, especially under harsh reaction conditions or during workup.
Factors Promoting Oxidation:
-
Presence of an Oxidant: Air (oxygen) can act as an oxidant, especially at elevated temperatures and in the presence of a base. Other oxidizing agents may be inadvertently present as impurities.
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote aromatization.
-
Choice of Solvent: Some solvents, like DMSO, can promote oxidation at high temperatures.
Troubleshooting Steps to Prevent Oxidation:
-
Control Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by atmospheric oxygen.
-
Moderate Reaction Conditions: Use the lowest temperature and shortest reaction time necessary for the complete conversion of the starting materials. Monitor the reaction closely by TLC.
-
Careful Workup: Avoid prolonged exposure to air during workup and purification.
-
Avoid Oxidizing Agents: Ensure all reagents and solvents are free from oxidizing impurities.
FAQ 5: I am observing a complex mixture of unidentified side products and a low yield of my desired pyrazole. What are other potential side reactions?
Answer:
A complex reaction profile often points to issues with the purity of the starting materials or non-optimal reaction conditions leading to multiple side reactions.
Other Potential Side Products and Their Causes:
-
Michael Adduct of Chalcone: During the synthesis of the chalcone itself (via Claisen-Schmidt condensation), the enolate of the starting ketone can add to the newly formed chalcone in a Michael addition.[11] This results in a dimeric adduct that can be carried over as an impurity and complicate the subsequent reaction with thiosemicarbazide.
-
Prevention: Purify the chalcone carefully before use, for example, by recrystallization.
-
-
Chalcone Dimerization: Chalcones can undergo dimerization through various pathways, such as photochemical [2+2] cycloaddition if exposed to UV light, or reductive dimerization.[3][8][12][13] While less common under standard pyrazole synthesis conditions, it is a possibility.
-
Prevention: Protect the reaction from light and avoid strongly reducing conditions unless intended.
-
-
Hydrolysis of Thiosemicarbazide: In the presence of water and under strong acidic or basic conditions, thiosemicarbazide can undergo hydrolysis, reducing its effective concentration and leading to lower yields.[14]
-
Prevention: Use anhydrous solvents and reagents where possible, and avoid excessively harsh pH conditions.
-
Experimental Protocols
General Protocol for the Synthesis of 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide (Base-Catalyzed)
-
To a solution of the chalcone (1.0 eq) in ethanol (10-20 mL per gram of chalcone), add thiosemicarbazide (1.2 eq).
-
To this suspension, add a solution of sodium hydroxide (2.0 eq) in a small amount of water.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.[2][3]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to a pH of ~6-7.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide.[2]
General Protocol for the Synthesis of 3,5-Disubstituted-1H-pyrazole-1-carbothioamide (Acid-Catalyzed)
-
Suspend the chalcone (1.0 eq) and thiosemicarbazide (1.2 eq) in glacial acetic acid (10-15 mL per gram of chalcone).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Visualizing the Reaction Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. nveo.org [nveo.org]
- 6. nveo.org [nveo.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductive cyclodimerization of chalcones: exploring the “self-adaptability” of galvanostatic electrosynthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04920E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Research Portal [scholarship.miami.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1H-Pyrazole-1-carbothioamide by Recrystallization
Introduction
Welcome to the technical support guide for the purification of 1H-Pyrazole-1-carbothioamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the recrystallization of this compound. As a heterocyclic compound containing both a pyrazole ring and a carbothioamide functional group, its purification requires a nuanced understanding of solvent selection and crystallization kinetics. This guide is designed to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The choice of solvent is the most critical factor for a successful recrystallization.[1] The ideal solvent will dissolve this compound completely at its boiling point but poorly at room temperature or below.[1]
Underlying Principles: The structure of this compound features a polar pyrazole ring and a carbothioamide group capable of hydrogen bonding. This suggests that polar solvents will be more effective than non-polar ones. The general rule of thumb, "like dissolves like," is a useful starting point.
Recommendations:
-
Start with Polar Protic Solvents: Based on the structure and literature precedents for similar pyrazole and thioamide derivatives, ethanol is an excellent first choice. Many synthetic procedures for substituted pyrazole-1-carbothioamides report using ethanol for recrystallization.[2] Other polar protic solvents like methanol or isopropanol are also strong candidates.
-
Consider Polar Aprotic Solvents: Solvents like acetone or ethyl acetate can also be effective. Pyrazole itself is soluble in acetone.[3]
-
Avoid Non-Polar Solvents: Solvents such as hexane, cyclohexane, or toluene are unlikely to dissolve the compound sufficiently, even when hot, and are better used as anti-solvents in a mixed-solvent system.
A systematic approach using small-scale trials is the most reliable method to determine the optimal solvent (see Protocol 1).
Q2: My compound seems insoluble in single solvents, or too soluble in all of them. What should I do?
A2: When no single solvent provides the ideal solubility profile, a mixed-solvent system is the best solution.[4] This technique involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble). The two solvents must be miscible with each other.[5]
Commonly Used Pairs for Polar Compounds:
-
Ethanol / Water: Dissolve the compound in a minimum amount of hot ethanol (the "good" solvent) and add hot water (the "anti-solvent") dropwise until the solution becomes persistently cloudy.[6]
-
Ethyl Acetate / Hexane: Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
The goal is to find a ratio that makes the solution saturated at a high temperature, forcing the compound to crystallize upon slow cooling.[4][5] (See Protocol 3 for a detailed methodology).
Q3: How can I assess the purity of my recrystallized this compound?
A3: Purity assessment is crucial to validate the success of the recrystallization. Several methods should be used:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities depress and broaden the melting point range. Compare your experimental value to a literature value if available.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis (NMR, IR): 1H NMR and 13C NMR spectroscopy are powerful tools to confirm the structure and identify the presence of impurities by comparing the obtained spectra with a reference spectrum.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process.
Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[7][8] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when a high concentration of impurities significantly depresses the compound's melting point.[7][9] Oiled-out products are often impure because the liquid droplets can dissolve impurities more readily than the solvent.[7][8]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.[1][7]
-
Lower the Solution Temperature: Try a solvent with a lower boiling point. For example, if you are using water (BP 100 °C), consider ethanol (BP 78 °C).
-
Promote Slower Cooling: Rapid cooling can favor oil formation. Let the flask cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.
-
Use a Mixed-Solvent System: If using a mixed-solvent system, add more of the "good" solvent to the hot solution before cooling.[7]
Q5: No crystals are forming, even after the solution has cooled in an ice bath. What are my next steps?
A5: A failure to crystallize usually means the solution is not sufficiently supersaturated.[1] This can be due to using too much solvent or the inherent difficulty of the compound to form a crystal lattice.
Methods to Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[10] The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution.[10][11] This provides a template for other molecules to crystallize upon.[11]
-
Reduce the Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, thereby increasing the concentration.[7][10] Let the concentrated solution cool again.
-
Use a Lower Temperature Bath: If an ice-water bath is ineffective, a salt-ice bath can achieve lower temperatures and further decrease the compound's solubility.[10]
Q6: The yield of my recrystallized product is very low. How can I improve it?
A6: A low yield indicates that a significant amount of your product was lost during the process.
Common Causes and Solutions:
-
Using Too Much Solvent: This is the most common cause. The compound remains in the "mother liquor" even after cooling. Solution: Use only the absolute minimum amount of hot solvent required to dissolve the crude product.[7] You can try to recover more product from the filtrate by evaporating some of the solvent and cooling again to obtain a "second crop" of crystals.[7]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Solution: Ensure the funnel and receiving flask are pre-heated, and use a slight excess of solvent before filtering to keep the compound in solution.[12]
-
Incomplete Cooling: The solution may not have been cooled for long enough or to a low enough temperature. Solution: Allow sufficient time (at least 20-30 minutes) in an ice bath for maximum crystal precipitation.
Q7: My final product is still colored. How can I remove colored impurities?
A7: Colored impurities can often be removed by using activated charcoal.
Procedure:
-
After dissolving the crude solid in the hot solvent, remove the flask from the heat source.
-
Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Important Note: Activated charcoal can also adsorb your desired product, which may reduce the final yield. Use it sparingly.[7]
Experimental Protocols & Data
Table 1: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Relative Polarity | Hazards |
| Water | 100 | 1.000 | Non-flammable, Non-toxic |
| Ethanol | 78 | 0.654 | Flammable |
| Methanol | 65 | 0.762 | Flammable, Toxic |
| Isopropanol | 82 | 0.546 | Flammable |
| Acetone | 56 | 0.355 | Highly Flammable, Irritant |
| Ethyl Acetate | 77 | 0.228 | Flammable, Irritant |
| Hexane | 69 | 0.009 | Highly Flammable, Neurotoxin |
Protocol 1: Small-Scale Solvent Screening
-
Place ~20-30 mg of crude this compound into several small test tubes.
-
To the first tube, add the first test solvent (e.g., ethanol) dropwise at room temperature.
-
If the solid dissolves readily at room temperature, the solvent is unsuitable.[13]
-
If the solid is insoluble, heat the test tube gently in a sand or water bath.[13]
-
Continue adding the solvent dropwise while heating until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
An ideal solvent is one where the solid is insoluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.[13]
-
Repeat for other potential solvents to find the best candidate.
Protocol 2: Single-Solvent Recrystallization (Example: Ethanol)
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar or a boiling stick to ensure smooth boiling.
-
Add a small amount of ethanol to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hotplate with stirring. Bring the solvent to a gentle boil.
-
Add more hot ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.
-
If the solution is colored, proceed with the activated charcoal step (see Q7). If not, skip to step 7.
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals completely in a desiccator or a vacuum oven.
Protocol 3: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol (the "good" solvent) needed to completely dissolve the solid at its boiling point.[5]
-
While keeping the solution hot, add hot water (the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity).[4][5] This indicates the solution is now saturated.
-
Add a few more drops of hot ethanol to just redissolve the turbidity and make the solution clear again.[4]
-
Remove the flask from the heat, cover it, and allow it to cool slowly as described in Protocol 2 (steps 8-12).
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Scale-Up Synthesis of 1H-Pyrazole-1-carbothioamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1H-Pyrazole-1-carbothioamide. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger, pilot-plant, or manufacturing scales. We provide field-proven insights, troubleshooting guides, and detailed protocols to navigate the common challenges encountered during scale-up.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning the scale-up synthesis of pyrazole-based compounds.
Q1: What are the most viable synthetic routes for this compound at a larger scale?
A1: While several methods exist for synthesizing the pyrazole carbothioamide core, two primary strategies are most amenable to scale-up due to reagent availability, reaction robustness, and safety profiles.
-
Route A: Thiocyanation of 1H-Pyrazole. This is often the preferred route for scale-up. It involves the direct thiocyanation of the pyrazole ring using a thiocyanate salt (e.g., KSCN or NH₄SCN) and an oxidant (e.g., K₂S₂O₈). This method is advantageous as it uses readily available, inexpensive reagents and often proceeds under relatively mild, metal-free conditions, simplifying purification.[1][2][3] A gram-scale synthesis using this approach has been demonstrated with excellent yield.[1]
-
Route B: Cyclocondensation with Thiosemicarbazide. This classic approach involves reacting a suitable 1,3-dicarbonyl compound or its equivalent (like a chalcone) with thiosemicarbazide.[4][5] While effective, this route can sometimes lead to regioisomer impurities depending on the substitution pattern of the dicarbonyl precursor, which can complicate purification at scale.[6]
Q2: My yield dropped significantly when moving from a 1g to a 100g scale. What are the most likely causes?
A2: A drop in yield upon scale-up is a common issue, often attributed to changes in physical parameters that are negligible at the bench but critical in a large reactor. The primary culprits are:
-
Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio. Exothermic events can cause localized overheating, leading to byproduct formation and degradation of the product or reagents.
-
Poor Mixing: Inadequate agitation can result in non-homogenous reaction mixtures, causing localized concentration gradients and incomplete reactions.
-
Controlled Reagent Addition: The rate of addition for key reagents, which might be added all at once on a small scale, often needs to be carefully controlled at a larger scale to manage exotherms and minimize side reactions.
-
Work-up and Isolation Inefficiencies: Phase separations and extractions that are simple in a separatory funnel can be more complex in a large reactor. Product precipitation or crystallization behavior can also change, potentially leading to losses during filtration or washing.
Q3: What are the critical safety considerations for scaling up this synthesis?
A3: Safety is paramount. Key considerations include:
-
Thermal Hazard Assessment: Before any scale-up, it is crucial to perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway. The use of oxidants like potassium persulfate (K₂S₂O₈) requires careful management as its decomposition can be highly exothermic.[2][3]
-
Reagent Handling: While the recommended routes avoid highly toxic reagents like thiophosgene, thiocyanates and isothiocyanates should be handled with care as they can be irritants and toxic.[7] Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
-
Off-Gassing: Some reactions may produce gaseous byproducts. Ensure the reactor is equipped with a suitable off-gas handling system (e.g., scrubbers) to neutralize any hazardous fumes.
Q4: How should I approach solvent selection for reaction and purification at scale?
A4: Solvent choice impacts reaction kinetics, safety, and purification. At scale, factors like cost, environmental impact (Process Mass Intensity), and ease of recovery become critical.
-
Reaction Solvent: Dimethyl sulfoxide (DMSO) is often used for thiocyanation reactions due to its ability to dissolve the reagents and facilitate the desired reactivity.[1][3] However, its high boiling point can complicate removal. Consider alternative polar aprotic solvents if product isolation from DMSO proves difficult.
-
Purification (Recrystallization): The ideal recrystallization solvent should fully dissolve the product at an elevated temperature but provide low solubility at room temperature or below, while keeping impurities dissolved. Common choices for pyrazole derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[4][8] It is essential to perform solubility studies to build a temperature-solubility profile before attempting a large-scale crystallization.
Section 2: Troubleshooting Guide by Synthesis Stage
This guide provides a problem-and-solution framework for specific issues that may arise during the scale-up process.
Problem Area 1: Reaction Monitoring & Control
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Uncontrolled Exotherm / Runaway Reaction | 1. Reaction is highly exothermic and heat removal is insufficient. 2. Reagent added too quickly. 3. Inadequate reactor cooling capacity. | 1. Perform Reaction Calorimetry: Quantify the heat of reaction to ensure your reactor's cooling system can handle the thermal load. 2. Control Addition Rate: Add the oxidant (e.g., K₂S₂O₈) portion-wise or as a solution via a dosing pump to control the reaction rate.[1][3] 3. Use a Co-solvent: Introduce an inert, higher-heat-capacity co-solvent to act as a heat sink. |
| Incomplete Conversion After Extended Time | 1. Poor mixing leading to a non-homogenous mixture. 2. Reagent degradation due to localized overheating. 3. Insufficient stoichiometry of a key reagent. | 1. Optimize Agitation: Ensure the impeller design and stirring speed are adequate for the reactor geometry and viscosity of the slurry/solution. 2. Verify Reagent Quality & Stoichiometry: Re-assay your starting materials. On a large scale, slight errors in weighing can lead to significant stoichiometric imbalances. Increase the equivalents of the oxidant or thiocyanate source if degradation is suspected.[1] |
| Significant Byproduct Formation (Detected by TLC/HPLC) | 1. Reaction temperature too high, promoting side reactions. 2. Presence of water or other reactive impurities in starting materials or solvent. 3. Radical-mediated side reactions. | 1. Lower Reaction Temperature: Even a 5-10 °C reduction can significantly improve selectivity.[1] 2. Use Anhydrous Solvents: Ensure solvents and reagents meet the required purity specifications for the reaction. 3. Introduce a Radical Scavenger: In some cases, adding a scavenger like TEMPO (in a small test reaction) can help diagnose if a radical pathway is responsible for byproducts.[1] |
Problem Area 2: Work-up & Purification
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" During Recrystallization | 1. Solvent choice is suboptimal; product solubility curve is too flat. 2. Cooling rate is too rapid, preventing crystal lattice formation. 3. Presence of impurities that inhibit crystallization. | 1. Use an Anti-Solvent System: Dissolve the crude product in a good solvent (e.g., ethanol) and slowly add a miscible anti-solvent (e.g., water) at an elevated temperature until turbidity is observed, then cool slowly. 2. Controlled Cooling: Program the reactor jacket to cool slowly (e.g., 5-10 °C per hour). 3. Seed the Solution: Add a small amount of pure crystalline product at the point of supersaturation to promote controlled crystal growth. |
| Persistent Impurities Co-crystallize with Product | 1. Impurity has a very similar structure and solubility profile to the product. 2. Trapped solvent or reagents within the crystal lattice. | 1. Reslurry/Wash: Wash the filtered solid with a solvent in which the product is sparingly soluble but the impurity is more soluble. 2. Acid-Base Wash: If the product has a different pKa than the impurity, an acid-base wash during the work-up can remove it. For pyrazoles, forming an acid addition salt can be an effective purification method.[9] 3. Activated Carbon Treatment: Dissolve the crude product and stir with activated carbon to remove colored or highly nonpolar impurities before recrystallization. |
| Column Chromatography is Not Viable for the Desired Scale | 1. Throughput is too low for the required quantity. 2. High cost of silica gel and solvents. | 1. Focus on Optimizing Crystallization: This is the most industrially viable purification method. Experiment extensively with different solvent systems. 2. Salt Formation and Isolation: Convert the pyrazole product into a salt (e.g., hydrochloride or sulfate), which may have very different crystallization properties from the free base, allowing for purification. The pure free base can then be regenerated.[9] |
Section 3: Visualizations & Workflows
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for diagnosing and resolving low yield issues during scale-up.
Caption: A decision tree for troubleshooting low product yield during scale-up.
Process Flow for Scalable Synthesis of this compound
This diagram illustrates a typical process flow for the thiocyanation route.
Caption: A generalized process workflow for the scale-up synthesis.
Section 4: Recommended Scale-Up Protocol
This protocol is based on the robust and scalable direct thiocyanation of 1H-pyrazole.[1][3]
Objective: To synthesize this compound on a multi-gram scale.
Materials:
-
1H-Pyrazole (1.0 eq)
-
Potassium thiocyanate (KSCN) (1.5 eq)
-
Potassium persulfate (K₂S₂O₈) (1.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel/pump.
-
Heating/cooling circulator.
-
Filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven.
Procedure:
-
Reactor Setup: Charge the reactor with 1H-pyrazole (1.0 eq), potassium thiocyanate (1.5 eq), and DMSO (approx. 5-10 mL per gram of pyrazole).
-
Initial Heating: Begin agitation and heat the mixture to 60 °C. Ensure all solids are well-suspended.
-
Oxidant Addition: In a separate vessel, dissolve potassium persulfate (1.5 eq) in a minimum amount of water and charge it to the addition funnel. CAUTION: The subsequent addition is exothermic.
-
Reaction: Add the potassium persulfate solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature at 60-65 °C. Use the reactor's cooling system to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, hold the mixture at 60 °C for an additional 2-4 hours. Monitor the reaction progress by taking samples for TLC or HPLC analysis until the starting pyrazole is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing stirred deionized water (approx. 10-20 times the volume of DMSO used). A solid precipitate should form.
-
Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid product, wash the filter cake thoroughly with deionized water to remove residual salts and DMSO, and then with a small amount of cold ethanol.
-
Drying: Dry the crude product under vacuum at 50 °C until a constant weight is achieved.
-
Purification: Charge the crude, dry solid to a clean reactor with ethanol (use a pre-determined optimal volume from lab experiments). Heat to reflux to dissolve the solid completely. Cool the solution slowly to 0-5 °C to induce crystallization.
-
Final Product: Filter the pure crystalline product, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C to yield pure this compound.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Multicomponent Synthesis of Pyrazole Carbothioamides
Welcome to the technical support center for the multicomponent synthesis of pyrazole carbothioamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these versatile, yet sometimes complex, reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic protocols, maximize yields, and minimize the formation of unwanted byproducts.
Introduction: The Power and Pitfalls of Multicomponent Pyrazole Carbothioamide Synthesis
Multicomponent reactions (MCRs) are a powerful tool in modern synthetic chemistry, allowing for the construction of complex molecules like pyrazole carbothioamides in a single, efficient step. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] A common and efficient route involves the reaction of α,β-unsaturated carbonyl compounds (chalcones) with thiosemicarbazide.[2][3][4] While elegant in principle, these reactions can be prone to the formation of byproducts, primarily regioisomers and incompletely aromatized pyrazolines, which can complicate purification and reduce the yield of the desired product.[5][6]
This guide will dissect the common issues, explain the underlying chemical principles, and provide actionable, field-proven solutions to help you achieve your synthetic goals with higher purity and efficiency.
Frequently Asked Questions (FAQs)
Q1: I've obtained a mixture of products that I suspect are regioisomers. How can I confirm this and, more importantly, how can I synthesize the desired isomer selectively?
A1: The formation of regioisomers is the most common challenge in the synthesis of substituted pyrazoles, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. [5][7]
-
Confirmation of Regioisomers: The presence of regioisomers is often indicated by a broadened melting point range of the isolated solid and the appearance of duplicate sets of peaks in the 1H and 13C NMR spectra.[5] Thin-layer chromatography (TLC) will also typically show multiple spots that are often close in Rf value, making separation challenging.[5] For definitive identification, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish through-space correlations between protons on the pyrazole ring and its substituents, thus confirming the connectivity.[8][9]
-
Strategies for Regioselective Synthesis:
-
Control of Reaction Conditions: The regioselectivity of the Knorr pyrazole synthesis, a related reaction, has been shown to be influenced by reaction parameters such as pH and solvent.[10] While not always directly transferable, exploring acidic versus basic conditions for your specific multicomponent reaction is a worthwhile endeavor.
-
Strategic Reagent Addition: In some multicomponent pyrazole syntheses, the slow, dropwise addition of a substituted hydrazine to the reaction mixture has been shown to prevent the formation of regioisomers.[2]
-
Chromatographic Separation: If regioisomers are formed, they can often be separated by careful column chromatography on silica gel.[5][8][9] The choice of eluent is critical and may require some optimization. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point. In some cases, preparative high-performance liquid chromatography (HPLC) may be necessary for complete separation.[11]
-
Q2: My final product seems to be the 4,5-dihydro-1H-pyrazole-1-carbothioamide (pyrazoline) instead of the fully aromatized pyrazole. Why is this happening and how can I promote aromatization?
A2: The formation of the pyrazoline intermediate is a common observation, as it is a precursor to the final pyrazole product. The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a pyrazoline intermediate, which then undergoes oxidation to the aromatic pyrazole.[6]
-
Mechanism of Pyrazoline Formation: The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated carbonyl system, followed by intramolecular cyclization and dehydration to form the pyrazoline ring.[2][12][13]
DOT Diagram: Mechanism of Pyrazoline Formation
Caption: Mechanism of pyrazoline formation from a chalcone and thiosemicarbazide.
-
Promoting Aromatization to Pyrazole:
-
Oxidizing Agents: The pyrazoline can often be converted to the pyrazole by introducing a suitable oxidizing agent. However, care must be taken as the carbothioamide group can also be susceptible to oxidation.
-
Reaction Time and Temperature: In some cases, prolonged reaction times or higher temperatures may facilitate the in-situ oxidation to the pyrazole, especially if air (oxygen) is not excluded from the reaction.
-
Choice of Starting Materials: The electronic nature of the substituents on the chalcone can influence the ease of aromatization. Electron-withdrawing groups may facilitate the final oxidation step.
-
Q3: My reaction mixture has developed a strong yellow or red color. Is this normal, and does it indicate the formation of byproducts?
A3: The development of a deep yellow or red color is a common observation in pyrazole syntheses and can be indicative of side reactions involving the hydrazine starting material. [5] While the desired pyrazole carbothioamide may itself be colored, intense coloration often points to the formation of impurities that can be difficult to remove.
-
Potential Causes of Coloration:
-
Hydrazone Formation: Hydrazones, which are intermediates in the reaction, are often colored compounds.
-
Oxidation/Decomposition of Hydrazine: Substituted hydrazines can be prone to oxidation and decomposition, leading to colored byproducts.
-
Side Reactions of Thiosemicarbazide: Under certain conditions, such as strongly acidic media, thiosemicarbazide can undergo side reactions leading to colored impurities.[14][15]
-
-
Troubleshooting Coloration:
-
Purification: The colored impurities can often be removed by column chromatography or recrystallization.
-
Reaction Monitoring: Closely monitor the reaction by TLC to avoid prolonged reaction times that may lead to the accumulation of colored byproducts.
-
Control of Reaction Conditions: Ensure that the reaction temperature is well-controlled, as excessive heat can promote decomposition of the starting materials.
-
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of byproducts (regioisomers, pyrazolines). - Sub-optimal reaction conditions (temperature, solvent, catalyst). - Impure starting materials. | - Monitor reaction progress by TLC. Ensure the reaction has gone to completion.[14] - Optimize reaction conditions. Systematically vary the temperature, solvent, and catalyst to find the optimal conditions for your specific substrates. - Address byproduct formation. Refer to the specific troubleshooting advice for regioisomers and pyrazolines. - Purify starting materials. Ensure the purity of your chalcones and thiosemicarbazide.[14] |
| Formation of an Unexpected Crystalline Precipitate | - The desired product may be precipitating out of solution. - Formation of an insoluble byproduct. - In the synthesis of acylthiosemicarbazides from a hydrazide and an isothiocyanate, an unexpected precipitate could be a side product.[14] | - Characterize the precipitate. Isolate the precipitate and characterize it by NMR, MS, and melting point to determine if it is the desired product or a byproduct. - Adjust the solvent system. If the desired product is precipitating prematurely, a more solubilizing solvent may be required. |
| Difficulty in Purifying the Product | - Presence of closely related byproducts (e.g., regioisomers). - Contamination with starting materials. - Presence of colored impurities. | - Optimize chromatography. Experiment with different solvent systems and stationary phases (e.g., silica gel, alumina) for column chromatography.[5] - Recrystallization. Try different solvents for recrystallization to selectively crystallize the desired product.[5] - Derivatization. In complex cases of regioisomer mixtures, consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group.[5] |
Experimental Protocols
General Protocol for the Synthesis of 5-Aryl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides
This protocol is adapted from a literature procedure and serves as a general guideline.[16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate chalcone (1 mmol) and thiosemicarbazide hydrochloride (1 mmol) in methanol.
-
Reaction: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid). Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the specific substrates (typically 3-4 hours).
-
Work-up: After the reaction is complete, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
DOT Diagram: Experimental Workflow
Caption: General experimental workflow for pyrazole carbothioamide synthesis.
Conclusion
The multicomponent synthesis of pyrazole carbothioamides is a highly valuable method for accessing a diverse range of biologically active molecules. While challenges such as the formation of regioisomers and pyrazoline intermediates can arise, a systematic and informed approach to troubleshooting can lead to successful outcomes. By understanding the underlying reaction mechanisms and carefully controlling reaction parameters, researchers can optimize their syntheses to obtain high yields of pure products. This guide provides a starting point for addressing common issues, and further exploration of the cited literature is encouraged for more specific applications.
References
- 1. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes [ajgreenchem.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 1H-Pyrazole-1-Carbothioamide Synthesis
Welcome to the technical support center for the synthesis of 1H-pyrazole-1-carbothioamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. Our focus is on the critical parameter of catalyst loading, a frequent source of challenge in achieving high yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for synthesizing 1H-pyrazole-1-carbothioamides?
Several catalytic systems are employed, typically tailored to the specific reaction pathway. For multicomponent reactions involving hydrazine, an activated alkene (like arylidene malononitrile), and an isothiocyanate, heterogeneous catalysts such as HAp/ZnCl2 nano-flakes have proven effective.[1] For syntheses proceeding via a (3+2) cycloaddition of chalcones with a thiosemicarbazide source, solid acid catalysts like Amberlyst-15 are commonly used.[2] The choice depends on your starting materials, desired reaction conditions (e.g., solvent-free vs. solution), and scalability.
Q2: How does catalyst loading directly impact the reaction outcome?
Catalyst loading is a critical optimization parameter.
-
Too Low: Insufficient catalyst can lead to slow or incomplete reactions, resulting in low yields and a mixture of starting materials and product.
-
Too High: While it might increase the reaction rate, excessive catalyst loading can promote side reactions, leading to impurity formation and a decrease in overall isolated yield.[3] It also increases cost and can complicate product purification by introducing catalyst-derived impurities. For example, in a one-pot synthesis using HAp/ZnCl2, a loading of 10 wt% was found to be optimal for achieving high yields (80-90%) in a short timeframe.[1]
Q3: My reaction is slow or incomplete. Should I just add more catalyst?
Not necessarily. While insufficient catalyst is a possibility, other factors could be the root cause. Inadequate mixing, especially in larger-scale reactions, can create localized areas of low catalyst concentration, mimicking the effect of low loading.[3] Poor temperature control can also slow down the reaction rate or, conversely, degrade the catalyst or reactants if the temperature is too high.[3] Before increasing catalyst loading, verify that your stirring is efficient and the internal reaction temperature is at the target.
Q4: Can the catalyst influence the regioselectivity of the pyrazole ring formation?
Yes, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents.[3][4] The catalyst can influence which carbonyl group is preferentially attacked by the hydrazine nucleophile. Steric and electronic factors of the catalyst's active sites can direct the cyclization pathway.[5] If you are observing a mixture of regioisomers, a catalyst screen is a recommended first step before optimizing the loading of a suboptimal catalyst.
Proposed Reaction Mechanism
The formation of 1H-pyrazole-1-carbothioamides via a multicomponent approach generally follows a defined pathway. Understanding this mechanism is key to troubleshooting.
Caption: Proposed mechanism for the catalytic synthesis of 1H-pyrazole-1-carbothioamides.[1]
In-Depth Troubleshooting Guide
Use this section to diagnose and resolve specific issues encountered during your synthesis.
Caption: A workflow for troubleshooting common synthesis issues.
Problem: Low Yield with Significant Unreacted Starting Material
-
Potential Cause 1: Insufficient Catalyst Activity. The catalyst may be poisoned by impurities in the starting materials or solvent, or it may have degraded during storage. Heterogeneous catalysts can also suffer from low activity if not properly activated or if their surface area is compromised.
-
Causality: The catalyst's role is to lower the activation energy of the rate-limiting step, often the initial nucleophilic attack or the subsequent cyclization. Insufficient active sites mean the reaction proceeds at the slower, uncatalyzed rate.
-
Solution:
-
Verify Reagent Purity: Ensure starting materials and solvents are free from catalyst poisons (e.g., water for moisture-sensitive catalysts, strong coordinating agents).
-
Use Fresh Catalyst: Employ a fresh batch of catalyst from a reliable source.
-
Optimize Loading: If the above steps fail, systematically increase the catalyst loading. See the experimental protocol below.
-
-
-
Potential Cause 2: Mass Transfer Limitations. This is common with heterogeneous catalysts (like Amberlyst-15 or HAp/ZnCl2) where the reaction occurs on the catalyst surface. If stirring is inadequate, the reactants cannot efficiently reach the active sites.[3]
-
Causality: The observed reaction rate becomes limited by the diffusion rate of reactants to the catalyst surface, not by the intrinsic catalytic activity.
-
Solution:
-
Increase Stirring Rate: Evaluate the impact of stirring speed on the reaction rate. Use a mechanical stirrer for larger volumes.
-
Consider Solvent: A solvent that better solubilizes the reactants can improve mass transfer to the catalyst surface.[3]
-
-
Problem: Good Conversion but Low Isolated Yield and High Impurity Profile
-
Potential Cause: Catalyst Loading is Too High. Excessive catalyst can provide too many active sites, promoting undesired side reactions such as dimerization, polymerization, or decomposition of the starting materials or product.[3]
-
Causality: High catalyst loading can accelerate secondary reaction pathways that have a higher activation energy but become significant at high catalyst concentrations or elevated local temperatures (hot spots).[3]
-
Solution:
-
Systematically Decrease Loading: Halve the catalyst loading and observe the effect on the purity profile by LCMS or TLC.
-
Control Exotherms: Uncontrolled temperature increases can drive side reactions.[3] Ensure efficient heat dissipation, especially during initial mixing, and consider slowing the addition rate of one of the reactants.[3]
-
-
Experimental Protocol: Optimizing Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for your reaction. The goal is to find the lowest catalyst amount that provides the highest yield of pure product in a reasonable timeframe.
Caption: Workflow for a systematic catalyst loading optimization experiment.
Methodology
-
Baseline Reaction: Run the reaction using the literature-reported or a standard starting catalyst loading (e.g., 10 wt% for heterogeneous catalysts).[1] Monitor the reaction to completion by TLC or LCMS to establish a baseline time and outcome.
-
Parallel Reaction Setup: Set up a minimum of four identical reactions in parallel. Use a multi-well reaction block or identical round-bottom flasks in a single heating mantle to ensure temperature consistency. Ensure all other parameters (reactant concentration, solvent volume, temperature, stir rate) are kept constant.
-
Vary Catalyst Loading: Charge each reaction vessel with a different catalyst loading. A good range to investigate is logarithmic or semi-logarithmic.
-
Reaction 1: 1.0 wt%
-
Reaction 2: 2.5 wt%
-
Reaction 3: 5.0 wt%
-
Reaction 4: 10.0 wt% (Baseline)
-
-
Monitoring: Take small aliquots from each reaction at fixed time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr). Quench and analyze by LCMS or a quantitative HPLC method to track the formation of product and consumption of starting materials.
-
Workup and Analysis: Once the baseline reaction (10.0 wt%) is complete, stop all reactions simultaneously. Perform an identical aqueous workup and purification (e.g., recrystallization or column chromatography) for each reaction.
-
Data Collation: Accurately measure the isolated mass of the pure product from each reaction. Determine the purity of each product by qNMR or HPLC. Compile the data in a table.
Data Interpretation
Summarize your quantitative results to clearly identify the optimal conditions.
| Reaction ID | Catalyst Loading (wt%) | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, %) |
| OPT-1 | 1.0 | 4 | 45 | 98 |
| OPT-2 | 2.5 | 4 | 78 | 99 |
| OPT-3 | 5.0 | 4 | 89 | 99 |
| OPT-4 | 10.0 | 4 | 91 | 96 |
Analysis: In this hypothetical example, increasing the catalyst loading from 1.0 to 5.0 wt% dramatically increases the yield without compromising purity. However, a further increase to 10.0 wt% provides only a marginal increase in yield (2%) while noticeably decreasing purity, suggesting the onset of side reactions. Therefore, 5.0 wt% represents the optimal catalyst loading , providing the best balance of high yield, excellent purity, and efficient catalyst use.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yield in pyrazoline synthesis from chalcones
Technical Support Center: Pyrazoline Synthesis
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolines from chalcone precursors. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a dynamic question-and-answer guide to address the specific, practical challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing pyrazolines from chalcones?
The synthesis of 2-pyrazolines from α,β-unsaturated ketones (chalcones) and hydrazine derivatives is a classic cyclocondensation reaction.[1][2] The process is typically catalyzed by either acid or base and proceeds via a two-step mechanism:
-
Michael Addition: The reaction initiates with the nucleophilic attack of the hydrazine (specifically, the more nucleophilic nitrogen) onto the β-carbon of the chalcone's conjugated system. This 1,4-conjugate addition forms a hydrazone intermediate.[3][4]
-
Intramolecular Cyclization & Dehydration: The intermediate then undergoes an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon. This is followed by the elimination of a water molecule to yield the stable five-membered pyrazoline ring.[4]
The choice of catalyst (acid or base) is crucial as it facilitates different steps of this pathway. For instance, an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.[1]
.
Caption: Figure 1: Reaction Mechanism of Pyrazoline Synthesis.
Q2: What are the typical starting conditions for this synthesis?
While optimization is often necessary, a robust starting point for the synthesis involves refluxing the chalcone and a slight excess of the hydrazine derivative in a suitable solvent with a catalyst.[5] A summary of commonly employed conditions is presented in Table 1.
| Parameter | Common Reagents/Conditions | Rationale & Key Considerations |
| Chalcone | 1 equivalent | Purity is paramount. Impurities from the preceding Claisen-Schmidt condensation can inhibit the reaction. |
| Hydrazine | Hydrazine Hydrate, Phenylhydrazine | Use 1.0 to 1.25 equivalents.[5] If using a hydrochloride salt (e.g., phenylhydrazine HCl), a base like pyridine or triethylamine must be added to liberate the free, nucleophilic hydrazine.[6] |
| Catalyst | Glacial Acetic Acid (acidic)[4], Sodium Hydroxide/Potassium Hydroxide (basic)[7] | Acidic conditions often favor higher yields.[8] The choice depends on the stability of the substituents on the chalcone and hydrazine. |
| Solvent | Ethanol, Methanol, 1,4-Dioxane | Ethanol is the most common solvent due to its ability to dissolve a wide range of chalcones and its suitable boiling point for reflux.[5][9] |
| Temperature | Reflux (approx. 80°C for Ethanol) | Heating is required to overcome the activation energy for both the Michael addition and the cyclization steps.[5][10] |
| Time | 4 - 8 hours | Reaction progress must be monitored by Thin-Layer Chromatography (TLC) to determine the optimal time.[2][5] |
Table 1: Common Starting Conditions for Pyrazoline Synthesis.
Q3: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.
-
Setup: Spot the chalcone starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel plate.
-
Eluent: A mobile phase of n-hexane and ethyl acetate (e.g., in a 3:1 or similar ratio) is typically effective for separating the non-polar chalcone from the more polar pyrazoline product.[10]
-
Interpretation: The reaction is complete when the spot corresponding to the chalcone has been completely consumed. The appearance of a new, typically lower Rf spot indicates the formation of the pyrazoline product. Visualize spots under UV light.[2]
Q4: What are the key spectroscopic signals that confirm pyrazoline formation?
Confirmation of the pyrazoline structure is reliably achieved through NMR and IR spectroscopy.
-
¹H NMR: The most telling signals are from the protons on the newly formed heterocyclic ring. These protons at the C-4 and C-5 positions typically appear as a characteristic AMX spin system, resulting in three distinct doublet of doublets signals in the 3.0-6.0 ppm range.[11][12] The disappearance of the chalcone's vinyl proton signals (typically 6.5-8.5 ppm) is also a key indicator.[11]
-
¹³C NMR: Look for the appearance of signals corresponding to the saturated carbons of the pyrazoline ring: C-4 (approx. 40-43 ppm) and C-5 (approx. 57-63 ppm).[4] The C=N carbon (C-3) will appear around 150-154 ppm.[4]
-
FT-IR: The most significant change is the disappearance of the α,β-unsaturated C=O stretch from the chalcone (around 1650-1700 cm⁻¹) and the appearance of a C=N stretch in the pyrazoline product (around 1590-1624 cm⁻¹).[11][13] A broad N-H stretch may also be observed around 3320-3460 cm⁻¹ for N-unsubstituted pyrazolines.[4]
Troubleshooting Guide: Low Yields & Reaction Failures
Q1: My reaction yield is consistently low (<40%). What are the most probable causes and how do I address them?
A low yield is a common issue that can almost always be traced back to one of a few key areas. A systematic approach is the best way to diagnose the problem.
-
Purity of Starting Materials: This is the most frequent culprit.
-
The Problem: The chalcone precursor, synthesized via a Claisen-Schmidt condensation, may contain residual aldehyde, ketone, or base catalyst. These impurities can interfere with the cyclization step. Similarly, old or improperly stored hydrazine may have degraded.[14]
-
The Solution: Purify the chalcone by recrystallization (typically from ethanol) until a sharp melting point is achieved and ¹H NMR shows no starting material impurities.[5] Use freshly opened or properly stored hydrazine hydrate or phenylhydrazine.
-
-
Suboptimal Catalyst System:
-
The Problem: The choice between acid and base catalysis is critical and substrate-dependent. An incorrect catalyst may lead to a sluggish reaction or the formation of side products. For example, if your chalcone has base-sensitive functional groups, using a strong base like NaOH could cause degradation.
-
The Solution: If a base-catalyzed reaction is giving low yields, switch to an acid catalyst like glacial acetic acid, which is often reported to be more effective.[8] Conversely, if acid-sensitive groups are present, a milder base like pyridine might be beneficial.[6] Perform small-scale screening with different catalysts to identify the optimal system (see Protocol 2).
-
-
Reaction Time and Temperature:
-
The Problem: Insufficient reflux time will result in an incomplete reaction, leaving unreacted chalcone. Conversely, excessively long heating can lead to the degradation of the pyrazoline product or oxidative side reactions to form the corresponding pyrazole.[3][6]
-
The Solution: Monitor the reaction hourly by TLC. The optimal reaction time is the point at which the chalcone spot has disappeared, but before significant side product spots begin to appear. Ensure your reflux temperature is appropriate for the solvent used (e.g., ~78-80°C for ethanol).
-
Caption: Figure 2: Systematic Troubleshooting Workflow.
Q2: My TLC shows significant unreacted chalcone even after 8+ hours of reflux. What should I investigate?
This indicates a failure in reaction initiation or progression.
-
Inactive Hydrazine: If you are using a hydrazine hydrochloride salt without adding a base, the hydrazine exists in its protonated, non-nucleophilic form and cannot initiate the Michael addition.[6] Solution: Add an equivalent of a base like pyridine or triethylamine to the hydrazine salt in ethanol and stir for 10-15 minutes before adding the chalcone.[6]
-
Insufficient Catalyst: The catalytic amount might be too low, or the catalyst may have been deactivated. Solution: Increase the catalyst loading slightly. For acetic acid, using it as the solvent or in a significant volume ratio with ethanol can sometimes drive the reaction to completion.
-
Steric Hindrance: Highly substituted chalcones or bulky hydrazines can significantly slow down the reaction rate. Solution: In these cases, a longer reaction time (up to 16-24 hours) may be necessary.[6] Switching to a higher boiling point solvent like 1,4-dioxane could also help, provided the reactants are stable at elevated temperatures.
Q3: My product is difficult to purify due to multiple side products. What are these and how can I avoid them?
The most common side reaction is the oxidation of the desired pyrazoline to the corresponding aromatic pyrazole.
-
The Problem: This can occur from prolonged heating in the presence of air (oxygen). Pyrazoles are thermodynamically more stable due to their aromaticity.
-
The Solution: Avoid unnecessarily long reaction times by carefully monitoring via TLC. Once the reaction is complete, proceed with the work-up promptly. If pyrazole formation is a persistent issue, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this oxidative side reaction.
Another potential issue is the formation of an azine, which results from the reaction of the chalcone's carbonyl group with two molecules of hydrazine, especially if there is a large excess of hydrazine. Carefully controlling the stoichiometry is key to avoiding this.
Q4: How can I improve my isolated yield during work-up and purification?
Significant product loss can occur after the reaction is complete.
-
The Problem: Pyrazolines often precipitate upon cooling or when the reaction mixture is poured into water.[2][5] However, a considerable amount may remain dissolved in the mother liquor. During recrystallization, using too much solvent will also result in a low recovery.[15]
-
The Solution:
-
Precipitation: After pouring the reaction mixture into ice-cold water, stir for at least 30 minutes to ensure maximum precipitation. Cooling the mixture further in an ice bath can also improve recovery.[15]
-
Recrystallization: Use the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is crucial. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation before filtering.[15]
-
"Oiling Out": If the product separates as an oil instead of crystals, it means the solution is supersaturated at a temperature above the product's melting point. To fix this, add more hot solvent until the oil redissolves, then allow it to cool much more slowly, perhaps by scratching the inside of the flask with a glass rod to induce crystallization.[15]
-
Experimental Protocols
Protocol 1: General Synthesis of a 1,3,5-Triaryl-2-Pyrazoline
This protocol describes a standard acid-catalyzed synthesis.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (1.0 mmol) in ethanol (15-20 mL).[5]
-
Hydrazine Addition: Add phenylhydrazine (1.1 mmol, 1.1 equivalents) to the solution.
-
Catalyst Addition: Add glacial acetic acid (2-3 drops) as the catalyst.[5]
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) with stirring.
-
Monitoring: Monitor the reaction progress every hour using TLC (e.g., 3:1 n-hexane:ethyl acetate), checking for the disappearance of the chalcone spot. A typical reaction time is 4-6 hours.[5]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water (100 mL) with stirring.[2]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acid.[5]
-
Purification: Dry the crude product and purify it by recrystallization from a suitable solvent, typically ethanol.[5]
Protocol 2: Systematic Optimization of Reaction Conditions
If the general protocol provides a low yield, a systematic optimization should be performed in small-scale parallel reactions.
Caption: Figure 3: Workflow for Systematic Reaction Optimization.
-
Catalyst Screening: Set up three parallel reactions using the standard protocol. In one, use glacial acetic acid. In the second, use a few pellets of NaOH (basic). In the third, run the reaction with no catalyst. Compare the outcomes by TLC after 4 hours.
-
Solvent Screening: Using the best catalyst identified in step 1, set up parallel reactions in ethanol, methanol, and 1,4-dioxane. Monitor by TLC to see which solvent promotes the fastest and cleanest conversion.[9]
-
Time and Temperature Screening: Using the best catalyst-solvent combination, run the reaction and take samples at different time points (e.g., 2, 4, 6, 8 hours) to determine the optimal reaction time that maximizes product formation while minimizing side products.
By methodically addressing each potential point of failure, you can effectively diagnose issues and significantly improve the yield and purity of your pyrazoline synthesis.
References
- 1. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 10. SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS | Medical Sains : Jurnal Ilmiah Kefarmasian [ojs.ummada.ac.id]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Removal of unreacted thiosemicarbazide from reaction mixture
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common purification challenge: the removal of unreacted thiosemicarbazide from reaction mixtures. As specialists in drug development, we understand that achieving high purity is not just a goal, but a necessity. This resource is designed to equip you with the expertise to tackle this separation challenge efficiently and effectively.
Part 1: Foundational Knowledge & Method Selection
This section addresses the fundamental questions regarding the properties of thiosemicarbazide and how to select an appropriate purification strategy based on the characteristics of your target molecule.
Q1: What are the key properties of thiosemicarbazide that I can exploit for its removal?
Answer: Understanding the physicochemical properties of thiosemicarbazide is the cornerstone of designing an effective purification strategy. Its unique characteristics make it highly differentiated from the typically less polar thiosemicarbazone products.
Thiosemicarbazide (H₂N-NH-C(=S)NH₂) is a white, odorless crystalline powder.[1][2][3] Its key features are:
-
High Polarity and Hydrogen Bonding: The presence of multiple -NH₂ and the thiocarbonyl group makes thiosemicarbazide a highly polar molecule with significant hydrogen bond donor and acceptor capabilities. This is the single most important property to leverage.
-
Solubility Profile: It is soluble in polar solvents like water, ethanol, and methanol.[2][3][4] Its solubility in less polar organic solvents commonly used for reactions and extractions (e.g., dichloromethane, ethyl acetate) is considerably lower.
-
Basicity: The hydrazine moiety confers basic properties. While it's a weak base (pKa of the conjugate acid is ~1.5), this allows for acid-base extraction techniques.[1][5]
-
Reactivity: As a potent nucleophile, any residual thiosemicarbazide can be captured by reacting it with an appropriate electrophilic "scavenger."
These properties stand in contrast to most thiosemicarbazone products, which are larger, more "organic," and consequently less soluble in water and more soluble in common organic solvents.
Table 1: Solubility of Thiosemicarbazide in Common Laboratory Solvents
| Solvent | Solubility | Rationale & Citation |
| Water | Soluble | High polarity and extensive hydrogen bonding.[1][2] |
| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding.[2][4] |
| Methanol | Soluble | Polar protic solvent, effective for dissolving starting material.[6][7] |
| DMSO | Soluble | Highly polar aprotic solvent.[1] |
| Dichloromethane (DCM) | Sparingly Soluble | Lower polarity compared to protic solvents. |
| Ethyl Acetate (EtOAc) | Sparingly Soluble | Moderate polarity. |
| Hexanes / Heptane | Insoluble | Non-polar solvent. |
Q2: My thiosemicarbazone synthesis is complete. How do I choose the right purification strategy?
Answer: The optimal purification strategy depends on the physical state and solubility of your desired thiosemicarbazone product. The following decision workflow will guide you to the most efficient method.
Caption: Decision workflow for selecting a purification method.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for the most common purification techniques, framed as answers to specific troubleshooting questions.
Q3: My product is soluble in ethyl acetate, but my crude NMR shows a significant amount of thiosemicarbazide. How do I perform an effective aqueous wash?
Answer: This is an ideal scenario for purification via liquid-liquid extraction, which leverages the vast difference in water solubility between your product and the thiosemicarbazide contaminant.
Principle of Causality: Thiosemicarbazide preferentially partitions into the aqueous phase due to its high polarity and ability to hydrogen bond with water. Your less polar thiosemicarbazone product remains in the immiscible organic layer. Adding a mild acid to the wash water can further enhance the partitioning of the basic thiosemicarbazide into the aqueous layer by forming a water-soluble salt.
Experimental Protocol: Acidic Aqueous Wash
-
Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Use a volume that fully dissolves your product, typically 10-20 mL per gram of crude material. Transfer this solution to a separatory funnel.
-
First Wash (Acidic): Prepare a 5% aqueous solution of a weak acid, such as citric acid or dilute hydrochloric acid (0.1 M). Add an equal volume of this acidic solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Place the funnel back on a ring stand and allow the layers to fully separate.
-
Separation: Drain the lower (aqueous) layer. Pro-Tip: It is good practice to save all layers until you have confirmed your product is in the correct one.
-
Subsequent Washes: Repeat the wash process two more times, first with deionized water, and then with a saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by a final wash with brine (saturated NaCl solution) to facilitate drying.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter away the drying agent, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
-
Verification: Check the purity of your product via TLC or ¹H NMR.
Q4: My thiosemicarbazone crashed out of the reaction as a solid, but it's still impure. What is the best way to purify it by recrystallization?
Answer: Recrystallization is a powerful technique for purifying solid compounds.[8][9] The goal is to find a solvent system where your thiosemicarbazone product is soluble at high temperatures but insoluble at low temperatures, while thiosemicarbazide remains soluble at all temperatures or is insoluble at all temperatures.
Principle of Causality: The process relies on solubility differences. As a hot, saturated solution of your crude product cools, the concentration of the desired compound exceeds its solubility limit, forcing it to crystallize out in a pure form. The more soluble thiosemicarbazide impurity remains in the cold solvent (the "mother liquor").
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is finding the right solvent. Test small amounts of your crude solid in various solvents (e.g., ethanol, isopropanol, acetonitrile). An ideal solvent will not dissolve the product at room temperature but will dissolve it completely upon heating. Ethanol or methanol are often good starting points.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to create a slurry. Heat the mixture with stirring (e.g., on a hot plate).
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding too much solvent will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or byproducts that are insoluble even when hot), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the thiosemicarbazide impurity.[8]
-
Drying: Allow the crystals to dry completely, either by pulling air through the funnel for several minutes or by transferring them to a watch glass.[8]
Q5: The physical properties of my product and thiosemicarbazide are too similar for extraction or recrystallization. When and how should I use column chromatography?
Answer: When simpler methods fail, silica gel column chromatography is the workhorse for challenging separations.[11][12] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
Principle of Causality: Silica gel is highly polar. The very polar thiosemicarbazide will adsorb strongly to the silica and move very slowly down the column. Your likely less-polar thiosemicarbazone product will adsorb less strongly and be carried down the column more quickly by the mobile phase, allowing for separation.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system (eluent) using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane:Ethyl Acetate or DCM:Methanol) that gives your product an Rf value of ~0.3-0.4, while the thiosemicarbazide spot remains at the baseline (Rf = 0).
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful wetting.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. Alternatively, adsorb it onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add your sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to push the solvent through. The separated compounds will move down the column as bands.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified thiosemicarbazone.
Q6: I have only trace amounts of thiosemicarbazide left. Are there any chemical methods to remove it?
Answer: Yes, for removing trace amounts of a nucleophilic impurity like thiosemicarbazide, an electrophilic scavenger resin is an excellent choice.
Principle of Causality: Scavenger resins are solid-supported reagents. An aldehyde-functionalized polystyrene resin, for example, will covalently bind the nucleophilic thiosemicarbazide, forming a resin-bound thiosemicarbazone. Because the impurity is now attached to the solid support, it can be removed by simple filtration.
Experimental Protocol: Scavenging
-
Resin Selection: Choose a resin with an electrophilic functional group, such as an aldehyde- or isocyanate-functionalized resin.
-
Reaction: Dissolve your nearly pure product in a suitable solvent (e.g., DCM, THF). Add the scavenger resin (typically 2-3 molar equivalents relative to the estimated amount of impurity).
-
Agitation: Gently agitate the mixture at room temperature for several hours or overnight to ensure the reaction goes to completion.
-
Filtration: Simply filter the reaction mixture to remove the resin, which now has the thiosemicarbazide impurity covalently attached to it.
-
Concentration: Wash the resin with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure.
Part 3: Verification of Purity
Q7: How can I be certain all the thiosemicarbazide is gone?
Answer: Rigorous analytical verification is crucial. Never assume a purification was successful without proof.
-
Thin Layer Chromatography (TLC): This is your primary tool. Spot your crude material, your purified material, and a standard of pure thiosemicarbazide on the same plate. After eluting, your purified product lane should show only the product spot and be free of the baseline spot corresponding to thiosemicarbazide.
-
Nuclear Magnetic Resonance (¹H NMR): This is the definitive check. Thiosemicarbazide has characteristic signals for its -NH and -NH₂ protons. Acquire a high-quality spectrum of your final product. The absence of these specific signals confirms the successful removal of the starting material. Compare your final spectrum to a reference spectrum of pure thiosemicarbazide to be certain.
By applying these principles and protocols, you can confidently and efficiently remove unreacted thiosemicarbazide, ensuring the integrity and purity of your final compounds for subsequent research and development.
References
- 1. thiosemicarbazide CAS#: 79-19-6 [m.chemicalbook.com]
- 2. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemiis.com [chemiis.com]
- 4. lobachemie.com [lobachemie.com]
- 5. thiosemicarbazide | 79-19-6 [chemicalbook.com]
- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3009955A - Process for the preparation of thiosemicarbazide - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. chemmethod.com [chemmethod.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis
<
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in numerous pharmacologically important compounds.[1][2] The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a fundamental and widely used method for constructing this heterocyclic ring.[3][4][5][6] However, a persistent challenge arises when using unsymmetrical 1,3-dicarbonyls with substituted hydrazines: the potential formation of two distinct regioisomers.[4][7][8][9]
This lack of regioselectivity complicates downstream processes, necessitating difficult chromatographic separations and reducing the overall yield of the desired active pharmaceutical ingredient (API).[10] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting workflows and detailed FAQs, to understand, control, and prevent the formation of regioisomeric mixtures in pyrazole synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in the context of pyrazole synthesis?
A1: In pyrazole synthesis, regioisomers are structural isomers that arise when an unsymmetrical substituted hydrazine (R-NH-NH₂) reacts with an unsymmetrical 1,3-dicarbonyl compound (R¹-C(O)CH₂C(O)-R²). The substituted nitrogen of the hydrazine can bond to one of two different positions on the final pyrazole ring, leading to two different products with the same molecular formula but a different arrangement of substituents. This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two distinct carbonyl carbons of the dicarbonyl compound.[4][11]
Q2: Why is controlling regioselectivity so critical in drug development?
A2: Controlling which regioisomer is formed is paramount because different regioisomers of the same compound can have vastly different pharmacological, toxicological, and pharmacokinetic properties. Often, only one of the two possible isomers exhibits the desired biological activity.[12] The presence of the "inactive" or potentially harmful isomer is considered an impurity that must be removed, making regiocontrol a critical factor for process efficiency, yield, and regulatory compliance.
Q3: What are the primary factors that influence which regioisomer is formed?
A3: The regiochemical outcome is a result of a delicate balance between several factors:
-
Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon of the 1,3-dicarbonyl. Electron-withdrawing groups (like -CF₃) strongly activate the adjacent carbonyl carbon to attack.[11][13][14]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can physically block the approach of the nucleophile, forcing the reaction to proceed at the less sterically hindered carbonyl group.[4][11][14]
-
Reaction Conditions (pH, Solvent, Temperature): These are often the most influential and easily adjustable parameters. The pH can alter the nucleophilicity of the two hydrazine nitrogens, while the choice of solvent can dramatically shift the isomeric ratio.[7][11][14]
Section 2: Troubleshooting Guides
This section addresses common problems encountered during pyrazole synthesis in a direct question-and-answer format, providing actionable solutions grounded in chemical principles.
Problem 1: My reaction with an unsymmetrical 1,3-dicarbonyl yields a nearly 1:1 mixture of regioisomers. How can I improve selectivity?
This is the most common challenge. A low regioisomeric ratio indicates that the electronic and steric differences between the two carbonyl groups are insufficient to direct the reaction under your current conditions.
Causality: Standard protic solvents like ethanol often lead to poor regioselectivity because they do not sufficiently differentiate the reactivity of the two carbonyl sites or the two hydrazine nitrogens.[15] The reaction is under kinetic control, but the activation energy barriers for both reaction pathways are very similar.
Solutions & Protocols:
-
Change the Solvent System: This is the most powerful and straightforward modification. Switch from standard alcohols (e.g., ethanol, methanol) to fluorinated alcohols.[15]
-
Rationale: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are strong hydrogen-bond donors but poor hydrogen-bond acceptors. This property allows them to selectively solvate and stabilize reaction intermediates, dramatically amplifying the intrinsic electronic differences between the two carbonyls and increasing the activation energy gap between the two competing pathways.[15]
-
Protocol: See Protocol 1: Regioselective Knorr Condensation Using HFIP.
-
-
Adjust the Reaction pH: The regioselectivity is often highly dependent on the pH of the reaction medium.
-
Acidic Conditions: Adding a catalytic amount of acid (e.g., HCl, H₂SO₄, p-TsOH) can protonate the carbonyl, increasing its electrophilicity.[3][11] It can also protonate the substituted nitrogen of the hydrazine, making the terminal -NH₂ group the primary nucleophile. This can reverse or enhance selectivity depending on the substrates.[12]
-
Basic Conditions: In contrast, basic conditions can favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[14]
-
-
Modify Reactant Stoichiometry: Recent studies have shown that the ratio of dicarbonyl to hydrazine can influence the regioisomeric ratio, suggesting a more complex reaction mechanism than previously understood, potentially involving autocatalysis.[7] Experimenting with a slight excess of either the diketone or the hydrazine may shift the equilibrium.[7]
Problem 2: My regioisomers are inseparable by standard silica gel chromatography. What are my options?
Due to their similar polarities and structures, pyrazole regioisomers can be notoriously difficult to separate.[1][10]
Solutions:
-
Advanced Chromatographic Techniques:
-
System Screening: Before attempting a large-scale column, perform a thorough TLC screening with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). Sometimes a small change in solvent polarity or composition can achieve separation.
-
Modified Stationary Phases: If silica fails, consider alternatives like neutral or basic alumina, which can be effective for basic pyrazole compounds.[16] Reversed-phase (C18) chromatography is another powerful option.[16]
-
-
Fractional Crystallization: If the isomers are crystalline solids, this can be a highly effective, scalable purification method.[16] The process relies on small differences in solubility between the two isomers in a given solvent. Experiment with various solvents (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where one isomer crystallizes preferentially upon cooling, leaving the other in the mother liquor.
-
Derivatization or Salt Formation: Exploit the basicity of the pyrazole nitrogen atoms.[16]
-
Method: Treat the isomeric mixture with a specific acid (e.g., HCl, oxalic acid) to form salts. The resulting salts may have significantly different crystallization properties, allowing one to be selectively precipitated and filtered.[16] The pure free base can then be recovered by neutralization.
-
Problem 3: How can I definitively identify the structure of my major regioisomer?
Correct structural assignment is crucial. While 1D ¹H and ¹³C NMR are essential, they often cannot unambiguously distinguish between regioisomers.
Solutions:
-
2D NMR Spectroscopy (NOESY): The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is the gold standard for this purpose.[1][17][18]
-
Principle: NOESY detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.
-
Application: For a 1-substituted pyrazole, a NOESY cross-peak will be observed between the protons of the N1-substituent (e.g., the -CH₃ of an N-methyl group) and the proton on the adjacent C5 position of the pyrazole ring.[17] The absence of this correlation and the presence of a correlation to the C3 proton would confirm the other regioisomer.[1][17]
-
-
X-Ray Crystallography: If you can grow a suitable single crystal of one of the isomers, single-crystal X-ray diffraction will provide an unequivocal 3D structure, confirming the connectivity of all atoms.[1]
Section 3: Key Methodologies & Data
Data Presentation: The Impact of Solvent on Regioselectivity
The choice of solvent can be the single most effective tool for controlling regioisomer formation. The table below summarizes the dramatic effect observed when switching from a conventional solvent to a fluorinated alcohol for the reaction between 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and methylhydrazine.
| Entry | Solvent | Temperature | Time (h) | Regioisomeric Ratio (3-CF₃ : 5-CF₃) |
| 1 | Ethanol (EtOH) | Room Temp | <1 | 15 : 85 |
| 2 | 2,2,2-Trifluoroethanol (TFE) | Room Temp | <1 | 85 : 15 |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | <1 | 97 : 3 |
| Data synthesized from Fustero et al., J. Org. Chem. 2007.[15] |
Protocol 1: Regioselective Knorr Condensation Using HFIP
This protocol provides a general method for maximizing regioselectivity in the synthesis of pyrazoles from unsymmetrical 1,3-diketones.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.3 M solution)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in HFIP.
-
At room temperature, slowly add the substituted hydrazine (1.1 eq) to the stirring solution. Note: The reaction may be mildly exothermic.[4]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed (typically 1-4 hours).
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired major regioisomer.[14]
Visualizations
Mechanism of Regioisomer Formation
The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine proceeds via two competing pathways, leading to a mixture of regioisomers. The initial nucleophilic attack of the hydrazine determines the final product.
Caption: Competing pathways in Knorr pyrazole synthesis leading to two regioisomers.
Troubleshooting Workflow for Poor Regioselectivity
This decision tree provides a systematic approach to optimizing your reaction for a single regioisomer.
Caption: A decision-making workflow for improving regioselectivity in pyrazole synthesis.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. chim.it [chim.it]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Knorr Pyrazole Synthesis [drugfuture.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pureportal.spbu.ru [pureportal.spbu.ru]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1H-Pyrazole-1-carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the search for novel pharmacophores with broad therapeutic potential is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 1H-pyrazole-1-carbothioamide core has emerged as a privileged structure, demonstrating a remarkable spectrum of biological activities. This guide provides a comprehensive comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols. Our objective is to offer an in-depth technical resource that not only presents comparative data but also explains the causal relationships behind experimental choices and elucidates the structure-activity relationships that govern the therapeutic potential of these compounds.
The Versatile Scaffold: Why this compound?
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous biologically active molecules.[1] When functionalized with a carbothioamide group at the N1 position, the resulting scaffold gains an additional set of hydrogen bond donors and acceptors, enhancing its ability to interact with various biological targets. This unique combination of a pyrazole ring and a carbothioamide moiety has been shown to confer a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[2][3][4][5] The synthetic accessibility of these derivatives, typically through a one-pot cyclocondensation reaction of chalcones and thiosemicarbazide, further enhances their appeal for drug discovery programs.[6][7]
Comparative Analysis of Biological Activities
The biological evaluation of this compound derivatives has revealed their potential to address critical unmet medical needs. Below, we present a comparative summary of their performance across key therapeutic areas, with supporting experimental data.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated significant efficacy against a range of pathogenic bacteria and fungi. The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected this compound Derivatives
| Compound ID | R1 | R2 | S. aureus | E. coli | A. niger | C. albicans | Reference |
| 5a | H | 4-N(CH3)2 | 15 | 15 | 25 | 60-90 | [6] |
| 5b | 4-F | 4-N(CH3)2 | 15 | 15 | 15 | 60-90 | [6] |
| 5c | 4-Cl | 4-N(CH3)2 | 10 | 10 | 20 | 60-90 | [6] |
| 21a | 4-CH3 | - | 22 | 27 | 35 | - | [8] |
| Ciprofloxacin | - | - | - | - | - | - | - |
| Nystatin | - | - | - | - | 25 | 20 | [6] |
Note: Lower MIC values indicate higher antimicrobial activity.
The data clearly indicates that the nature of the substituents on the phenyl rings plays a crucial role in determining the antimicrobial potency and spectrum. For instance, the presence of a chloro group at the para-position of the phenyl ring at position 3 (compound 5c ) leads to enhanced activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the unsubstituted analog (5a ).[6]
Anticancer Activity
The anticancer potential of this compound derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this evaluation.
Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected this compound Derivatives
| Compound ID | R1 | R2 | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | Reference |
| 3a | 2-Cl | 4-N(CH3)2 | 13.49 | 17.52 | - | [2] |
| 3h | 4-OCH3 | 4-N(CH3)2 | 22.54 | 24.14 | - | [2] |
| 6h | 4-Cl | Pyrazole | 9.3 | - | - | [9] |
| 6j | 4-F | Pyrazole | 10.2 | - | - | [9] |
| Staurosporine | - | - | - | - | - | [2] |
| Gefitinib | - | - | - | - | - | [9] |
The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, compounds 6h and 6j have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[9] Their mechanism of action is believed to involve binding to the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling and inducing apoptosis.[9]
Anti-inflammatory Activity
Several this compound derivatives have exhibited promising anti-inflammatory properties. The in-vitro anti-inflammatory activity is often assessed by the inhibition of albumin denaturation, a process implicated in inflammation. In-vivo models, such as carrageenan-induced paw edema in rats, are also employed to evaluate their efficacy.
Table 3: Comparative In-Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | R | % Inhibition of Paw Edema | Reference |
| CP-2 | Cl | 70.80 | [4] |
| CP-3 | NO2 | 70.80 | [4] |
| CP-8 | Alkene | 73.72 | [4] |
| Diclofenac Sodium | - | - | [4] |
The presence of electron-withdrawing groups like chloro and nitro, as well as an alkene substituent, appears to enhance the anti-inflammatory activity.[4] The proposed mechanism for their anti-inflammatory action often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[10]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.
Synthesis of this compound Derivatives
The following protocol describes a general and efficient method for the synthesis of 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides.
Step 1: Synthesis of Chalcones (Intermediate)
-
Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of a base (e.g., 40% aqueous NaOH solution, 1-2 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash it with cold water until the filtrate is neutral, and then dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Step 2: Cyclocondensation to form this compound
-
To a solution of the synthesized chalcone (5 mmol) in a suitable solvent like ethanol or acetonitrile (25 mL), add thiosemicarbazide (5 mmol).
-
Add a catalytic amount of an acid (e.g., glacial acetic acid) or a solid acid catalyst (e.g., Amberlyst-15).[6]
-
Reflux the reaction mixture for 4-6 hours or stir at room temperature for 1-2 hours, monitoring the reaction by TLC.[6][7]
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., methanol) to yield the pure this compound derivative.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity.
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plate Preparation: Uniformly spread the microbial suspension over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Preparation: Create wells (6 mm in diameter) in the agar plate using a sterile cork borer.
-
Compound Application: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 100 µg/mL). Add a fixed volume (e.g., 100 µL) of the compound solution to each well.
-
Controls: Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Visualizing the Science: Diagrams and Pathways
To further elucidate the concepts discussed, we provide the following diagrams created using Graphviz.
Synthetic Pathway
Proposed Anticancer Mechanism of Action
Structure-Activity Relationship (SAR) Summary
Structure [image="https://i.imgur.com/your-image.png"]; // Placeholder for a chemical structure image Structure -> Pyrazoline; Structure -> Carbothioamide; Structure -> R1; Structure -> R2; } DOT Caption: Key structural features influencing the biological activity of this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The extensive research into their synthesis and biological evaluation has demonstrated their potential as antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives.
Future research in this area should focus on several key aspects. Firstly, a more in-depth exploration of the mechanisms of action is warranted to identify specific molecular targets and pathways. Secondly, lead optimization studies should aim to enhance the potency and selectivity of these compounds while minimizing potential toxicity. Finally, in-vivo efficacy and pharmacokinetic studies are crucial to translate the promising in-vitro results into clinically viable drug candidates. This comprehensive guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. nanobioletters.com [nanobioletters.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. ijpsjournal.com [ijpsjournal.com]
The Tale of Two Pyrazoles: A Comparative Guide to the Biological Activities of 1H-Pyrazole-1-carbothioamide and Pyrazole-1-carboxamide
A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone for the development of a multitude of therapeutic agents.[1][2][3] Its versatility has given rise to a vast library of derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5][6][7][8] Among these, the seemingly subtle substitution at the N1 position, replacing an oxygen atom in pyrazole-1-carboxamide with a sulfur atom to form 1H-pyrazole-1-carbothioamide, can profoundly influence the compound's biological profile. This guide provides a comprehensive, data-driven comparison of these two closely related pyrazole classes, offering insights into their structure-activity relationships and potential therapeutic applications.
At a Glance: Chemical Structures and Key Differences
The core difference between these two classes of compounds lies in the C=O (carbonyl) group of the carboxamide and the C=S (thiocarbonyl) group of the carbothioamide. This seemingly minor change from oxygen to sulfur imparts significant alterations in the molecule's electronic properties, lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn dictate its interaction with biological targets.
| Feature | Pyrazole-1-carboxamide | This compound |
| Functional Group | Amide (-CONH₂) | Thioamide (-CSNH₂) |
| Key Atom | Oxygen | Sulfur |
| Electronegativity | Higher | Lower |
| Polarity of C=X bond | More polar | Less polar |
| Hydrogen Bonding | Stronger acceptor | Weaker acceptor, potential donor |
| Lipophilicity | Generally lower | Generally higher |
| Chemical Reactivity | Generally more stable | Can be more reactive |
A Comparative Analysis of Biological Activities
Both pyrazole-1-carboxamide and this compound derivatives have demonstrated a broad range of biological activities. However, the nuances in their efficacy often depend on the specific substitutions on the pyrazole ring and the terminal amide/thioamide group.
Antimicrobial Activity: A Battle Against Pathogens
Both classes of compounds have been extensively investigated for their potential to combat bacterial and fungal infections.[4][9][10][11][12] The presence of the pyrazole core is crucial, and the nature of the substituent at the 1-position plays a significant role in modulating the antimicrobial potency.
Pyrazole-1-carboxamides have shown notable activity against a range of microbial strains. For instance, a series of 3,5-disubstituted pyrazole-1-carboxamides were synthesized and evaluated for their in vitro antimicrobial activity, demonstrating the potential of this scaffold.[4][13]
1H-Pyrazole-1-carbothioamides , on the other hand, often exhibit enhanced antifungal activity. The sulfur atom is thought to contribute to better membrane permeability and interaction with fungal-specific targets.[9][14] For example, certain 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have displayed excellent inhibition against fungal species like Aspergillus niger and Aspergillus flavus.[9]
Comparative Data on Antimicrobial Activity (MIC in µg/mL)
| Compound Type | Target Organism | Representative MIC (µg/mL) | Reference |
| Pyrazole-1-carboxamide derivative | Escherichia coli | 0.25 | [7] |
| Pyrazole-1-carboxamide derivative | Streptococcus epidermidis | 0.25 | [7] |
| This compound derivative | Aspergillus niger | 15 | [9] |
| This compound derivative | Aspergillus flavus | 15 | [9] |
| 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride | Salmonella spp. | 62.5 | [15] |
Note: The presented MIC values are from different studies and represent the potential of each class. Direct comparison requires head-to-head studies.
Anticancer Activity: Targeting Uncontrolled Cell Growth
The fight against cancer has seen significant contributions from pyrazole-based compounds.[5][6][8][16] Both carboxamide and carbothioamide derivatives have emerged as promising anticancer agents, often acting through mechanisms like apoptosis induction and enzyme inhibition.[5][17]
Pyrazole-1-carboxamides have been investigated as inhibitors of various kinases and other enzymes crucial for cancer cell proliferation.[6] For instance, certain pyrazole-5-carboxamide derivatives have shown significant inhibition against the A549 lung cancer cell line.[6]
1H-Pyrazole-1-carbothioamides have also demonstrated potent cytotoxic activity against several cancer cell lines.[5][8][17] Some derivatives have been shown to induce apoptosis and exhibit low toxicity against normal cell lines.[5] For example, a carbothioamide-based pyrazoline analog displayed potent cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 0.08 μM.[5][8]
Comparative Data on Anticancer Activity (IC50 in µM)
| Compound Type | Cancer Cell Line | Representative IC50 (µM) | Reference |
| Pyrazole-1-carboxamide derivative | A549 (Lung) | 13.49 ± 0.17 | [5][8] |
| Pyrazole-1-carboxamide derivative | HeLa (Cervical) | 17.52 ± 0.09 | [5][8] |
| This compound derivative | MCF-7 (Breast) | 0.08 | [5][8][17] |
| This compound derivative | A549 (Lung) | Potent Inhibition | [1] |
Note: The presented IC50 values are from different studies and represent the potential of each class. Direct comparison requires head-to-head studies.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Pyrazole-1-carboxamides have been shown to exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][18] Some derivatives have shown potent inhibition of inflammation in animal models, comparable to standard drugs like indomethacin.[6]
1H-Pyrazole-1-carbothioamides also possess anti-inflammatory and analgesic effects.[5][8] The structural modifications on the pyrazole and phenyl rings play a crucial role in determining their potency.
Comparative Data on Anti-inflammatory Activity
| Compound Type | Assay | Result | Reference |
| Pyrazole-3-carboxamide derivative | Carrageenan-induced paw edema | 77.27% inhibition at 3h | [6] |
| Pyrazole-1-thiocarboxamide derivative | Carrageenan-induced paw edema | Potent activity relative to indomethacin | [1] |
Experimental Protocols: A Guide to Evaluation
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard assay for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Signaling Pathways and Mechanisms of Action
The biological effects of these pyrazole derivatives are underpinned by their interactions with specific molecular targets. While the exact mechanisms can vary depending on the derivative, some general pathways have been implicated.
Potential Mechanism of Action for Anticancer Activity
Many pyrazole-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell growth and proliferation. The diagram below illustrates a simplified kinase inhibition pathway.
Caption: Simplified diagram of kinase inhibition by pyrazole derivatives.
Conclusion and Future Directions
The substitution of a carbonyl oxygen with a sulfur atom, transforming a pyrazole-1-carboxamide into a this compound, is a subtle yet powerful strategy in medicinal chemistry. While both classes exhibit a remarkable range of biological activities, the carbothioamide derivatives often show enhanced antifungal and, in some cases, anticancer potency, which may be attributed to their increased lipophilicity and altered electronic properties.
This guide highlights the importance of comparative studies in drug discovery. Future research should focus on direct, head-to-head comparisons of these two scaffolds with identical substitutions to provide a clearer understanding of the structure-activity relationships. Furthermore, elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles. The versatility of the pyrazole core, coupled with the tunable properties of the 1-position substituent, ensures that these compounds will remain a fertile ground for the discovery of novel therapeutic agents.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. jocpr.com [jocpr.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 13. [PDF] Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazole-1-carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazole-1-carbothioamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance as anticancer, antimicrobial, and enzyme inhibitory agents. By synthesizing data from multiple studies, we aim to elucidate the key structural features governing their potency and selectivity, thereby informing future drug design and development efforts.
Core Scaffold and Key Points of Diversification
The fundamental structure of the this compound class consists of a five-membered pyrazole ring with a carbothioamide group at the N1 position. The primary points for chemical modification, and thus the focus of SAR studies, are the substituents at the C3 and C5 positions of the pyrazole ring, typically aryl groups.
Caption: Core chemical structure of this compound.
Anticancer Activity: Targeting EGFR Kinase
A significant area of investigation for this compound derivatives has been their potential as anticancer agents, with a particular focus on the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase. Overexpression and mutation of EGFR are implicated in various cancers, making it a key therapeutic target.[1][2]
Structure-Activity Relationship for EGFR Inhibition
Studies have revealed that the nature and position of substituents on the aryl rings at the C3 and C5 positions play a crucial role in determining the EGFR inhibitory activity.
-
Substitution at the C3-phenyl ring: Electron-donating or withdrawing groups on this ring can significantly influence potency.
-
Substitution at the C5-phenyl ring: The presence of specific groups on this ring can enhance binding to the ATP-binding site of EGFR.[2]
One study highlighted that compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) exhibited potent EGFR inhibitory activity with an IC₅₀ of 0.07 μM, comparable to the standard drug erlotinib.[3] This compound also showed significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.08 μM.[3] Molecular docking studies suggest that these compounds can bind to the hinge region of the ATP binding site of EGFR tyrosine kinase.[1]
Comparative Anticancer Activity Data
| Compound ID | R1 (C3-substituent) | R2 (C5-substituent) | Target | IC₅₀ (μM) | Cell Line | IC₅₀ (μM) | Reference |
| C5 | 3,4-dimethylphenyl | 4-methoxyphenyl | EGFR | 0.07 | MCF-7 | 0.08 | [3] |
| 6h | Pyrazole-linked | Phenyl with carbothioamide | EGFR | 1.66 | A549 | 9.3 | [1] |
| 6j | Pyrazole-linked | Phenyl with carbothioamide | EGFR | 1.9 | A549 | 10.2 | [1] |
| 3a | 4-(dimethylamino)phenyl | 4-chlorophenyl | - | - | A549 | 13.49 ± 0.17 | [4] |
| 3h | 4-(dimethylamino)phenyl | 4-chlorophenyl | - | - | HeLa | 17.52 ± 0.09 | [4] |
Antimicrobial Activity: A Broad Spectrum of Action
This compound derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[5][6][7] The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobials.[5]
Structure-Activity Relationship for Antimicrobial Effects
The antimicrobial efficacy of these compounds is heavily influenced by the substituents on the C3 and C5 aryl rings.
-
Halogen Substitution: The presence of halogens, such as chlorine and fluorine, on the phenyl rings often enhances antimicrobial activity. For instance, compounds with a 4-chlorophenyl or 4-fluorophenyl group have shown excellent inhibition against various fungal and bacterial species.[5]
-
Dimethylamino Group: The inclusion of a dimethylamino group at the para position of the C5-phenyl ring has been associated with potent activity.[5]
A study investigating a series of N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives found that compounds 5c (3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) and 5b (5-(4-(dimethylamino)phenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) showed excellent inhibition against A. niger and A. flavus.[5]
Comparative Antimicrobial Activity Data (MIC in μg/mL)
| Compound ID | R1 (C3-substituent) | R2 (C5-substituent) | A. niger | A. flavus | Reference |
| 5b | 4-fluorophenyl | 4-(dimethylamino)phenyl | 20 | 15 | [5] |
| 5c | 4-chlorophenyl | 4-(dimethylamino)phenyl | 15 | 20 | [5] |
| 5a | Phenyl | 4-(dimethylamino)phenyl | 25 | 25 | [5] |
| 5d | p-tolyl | 4-(dimethylamino)phenyl | 25 | 30 | [5] |
| 5f | 4-methoxyphenyl | 4-(dimethylamino)phenyl | 30 | 30 | [5] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves a (3+2) cycloaddition reaction between a chalcone and hydrazinecarbothioamide hydrochloride (thiosemicarbazide).[5]
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Chalcone Synthesis: Chalcones are typically prepared via a Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde in the presence of a base.
-
Cyclization: The synthesized chalcone is then reacted with thiosemicarbazide in a suitable solvent (e.g., ethanol) and often in the presence of a catalyst (e.g., Amberlyst-15) or base (e.g., NaOH).[5][8]
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically poured into crushed ice to precipitate the product.[8]
-
Purification: The crude product is filtered, washed with water, and then recrystallized from a suitable solvent like ethanol to yield the pure this compound derivative.[8]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1][4]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole derivatives for a specified period (e.g., 48 hours).[4]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
In Vitro Antimicrobial Susceptibility Testing (Agar Well-Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.[7]
Step-by-Step Protocol:
-
Media Preparation: Nutrient agar or Sabouraud dextrose agar plates are prepared for bacteria and fungi, respectively.
-
Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Addition: A defined volume of the test compound solution (at different concentrations) is added to each well. A standard antibiotic/antifungal agent and a solvent control are also included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that targeted modifications at the C3 and C5 positions of the pyrazole ring can lead to potent and selective inhibitors for various biological targets. Specifically, the incorporation of halogenated phenyl rings and dimethylamino-phenyl moieties has proven to be a successful strategy for enhancing both anticancer and antimicrobial activities.
Future research should focus on expanding the diversity of substituents at these key positions and exploring modifications to the carbothioamide tail to further optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds. In silico methods, such as molecular docking and QSAR studies, will continue to be invaluable tools in guiding the rational design of the next generation of this compound-based therapeutics.
References
- 1. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Validating the Structure of 1H-Pyrazole-1-carbothioamide: An In-Depth Guide to X-ray Crystallography and Comparative Analytical Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical science. The precise arrangement of atoms in a compound like 1H-Pyrazole-1-carbothioamide, a scaffold of significant interest in medicinal chemistry, dictates its physicochemical properties and biological activity. This guide provides a comprehensive overview of single-crystal X-ray crystallography as the definitive method for structural validation of this compound and its derivatives. Furthermore, it offers a comparative analysis with other common analytical techniques, supported by experimental insights, to provide a holistic understanding of its structural elucidation.
The Imperative of Structural Validation
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The carbothioamide functional group introduces a critical hydrogen bonding motif and can significantly influence the molecule's interaction with biological targets. Therefore, precise knowledge of the molecular geometry, including bond lengths, bond angles, and intermolecular interactions, is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.[3] While various analytical techniques can provide evidence for the formation of this compound, single-crystal X-ray crystallography remains the gold standard for unequivocal structural determination.[4][5]
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive analytical technique that provides a detailed three-dimensional map of the electron density within a crystal.[2][6] This allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.[6] The resulting crystal structure offers an unambiguous confirmation of the molecule's constitution and conformation in the solid state.
Experimental Workflow: A Step-by-Step Protocol
The process of determining the crystal structure of a small organic molecule like this compound involves several key stages, from crystal growth to structure refinement and validation.
1. Synthesis and Purification: The initial step involves the synthesis of this compound. A common synthetic route involves the cyclocondensation reaction of a suitable chalcone precursor with thiosemicarbazide.[7][8] The crude product must be purified to a high degree, typically by recrystallization or column chromatography, to remove any impurities that might hinder crystal growth.
2. Single Crystal Growth: Obtaining a high-quality single crystal is often the most challenging step.[4][9] For small organic molecules, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
3. Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[9] The crystal should be well-formed, transparent, and free of visible defects. It is then mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and the cold nitrogen stream used during data collection.
4. Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms.[10] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]
5. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are used to calculate the structure factors. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.[10]
6. Structure Refinement and Validation: An initial model of the molecule is built into the electron density map. The atomic positions and thermal parameters are then refined using a least-squares method to improve the agreement between the calculated and observed structure factors.[10] The quality of the final structure is assessed using various metrics, such as the R-factor, and validated against established crystallographic standards.[11]
Diagram of the X-ray Crystallography Workflow
Caption: A streamlined workflow for determining the crystal structure of this compound.
Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are routinely used to characterize this compound and its derivatives. Each method offers unique advantages and limitations.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions | Unambiguous structure determination; Provides absolute configuration | Requires a suitable single crystal, which can be difficult to grow; Provides solid-state structure which may differ from solution |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field | Connectivity of atoms (1H, 13C), stereochemistry, dynamic processes in solution | Provides information about the structure in solution; Non-destructive; Can study dynamic processes | Does not provide precise bond lengths and angles; Can be complex to interpret for large molecules |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups (e.g., N-H, C=S, C=N) | Fast and simple; Provides a "fingerprint" of the molecule | Provides limited information about the overall molecular structure |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight and fragmentation pattern | High sensitivity; Provides molecular formula with high-resolution MS | Does not provide information about the 3D structure or connectivity of atoms |
Synergistic Approach to Structural Elucidation
The most robust approach to characterizing a new compound like this compound involves a combination of these techniques. NMR, IR, and MS provide initial evidence for the successful synthesis and the presence of key structural features. X-ray crystallography then serves as the ultimate validation, providing the definitive and detailed three-dimensional structure.
Logical Relationship of Validation Techniques
Caption: The logical flow from synthesis to definitive structural validation.
Conclusion: The Authoritative Role of X-ray Crystallography
In the field of drug discovery and development, certainty is paramount. For this compound and its analogs, single-crystal X-ray crystallography provides that certainty. It is the only technique that delivers an unambiguous, high-resolution, three-dimensional view of the molecule. This detailed structural information is not only crucial for confirming the identity of a synthesized compound but also serves as the foundation for understanding its biological activity and for the design of future, more effective therapeutic agents. While other analytical methods are indispensable for routine characterization, X-ray crystallography remains the authoritative and indispensable tool for the definitive validation of molecular structure.
References
- 1. The interoperability of crystallographic data and databases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 9. academic.oup.com [academic.oup.com]
- 10. fiveable.me [fiveable.me]
- 11. iucr.org [iucr.org]
A Comparative Analysis of the Antibacterial Spectrum of Pyrazole-1-carbothioamide Analogs: A Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Among the myriad of heterocyclic compounds, pyrazole-1-carbothioamides have emerged as a promising class, demonstrating a broad spectrum of activity against various bacterial pathogens. This guide provides a comprehensive comparison of the antibacterial profiles of different pyrazole-1-carbothioamide analogs, supported by experimental data and methodological insights to aid researchers in the field of drug discovery and development.
Introduction: The Promise of Pyrazole-1-carbothioamides
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, present in a variety of approved drugs.[1][2] The incorporation of a carbothioamide moiety at the N1 position of the pyrazole ring has been shown to significantly enhance antibacterial activity.[3] These compounds can be synthesized with relative ease, often through the cyclocondensation of chalcones with thiosemicarbazide or its derivatives, allowing for diverse structural modifications and the exploration of structure-activity relationships (SAR).[4][5] This guide will delve into the antibacterial efficacy of various analogs, shedding light on the structural features that govern their spectrum and potency.
Comparative Antibacterial Spectrum of Pyrazole-1-carbothioamide Analogs
The antibacterial activity of pyrazole-1-carbothioamide analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of representative analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
| Compound ID | Substituents | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Bacillus subtilis (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Haemophilus influenzae (Gram-negative) MIC (µg/mL) | Reference(s) |
| Analog A | 3-(phenyl), 5-(4-(dimethylamino)phenyl) | 15 | 20 | 15 | >100 | Not Tested | [4] |
| Analog B | 3-(4-fluorophenyl), 5-(4-(dimethylamino)phenyl) | 15 | 25 | 15 | >100 | Not Tested | [4] |
| Analog C | 3-(4-chlorophenyl), 5-(4-(dimethylamino)phenyl) | 10 | 15 | 10 | >100 | Not Tested | [4] |
| Analog D | N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro | Not Tested | Not Tested | 250-1000 | 250-1000 | 0.24-31.25 | [6] |
| Analog E | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | 62.5-125 | Not Tested | 62.5-125 | Not Tested | Not Tested | [1] |
Analysis of Antibacterial Spectrum:
The data reveals several key trends:
-
Gram-Positive vs. Gram-Negative Activity: Many pyrazole-1-carbothioamide analogs exhibit potent activity against Gram-positive bacteria like S. aureus and B. subtilis.[4] However, their efficacy against Gram-negative bacteria, particularly P. aeruginosa, is often limited. This difference can be attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable barrier to many antimicrobial agents.
-
Impact of Substituents: The nature and position of substituents on the pyrazole and phenyl rings play a crucial role in determining the antibacterial potency and spectrum. For instance, the presence of a chloro-substituent at the para-position of the phenyl ring (Analog C) appears to enhance activity against both Gram-positive and Gram-negative bacteria compared to unsubstituted or fluoro-substituted analogs (Analogs A and B).[4]
-
Target-Specific Potency: Some analogs demonstrate remarkable potency against specific pathogens. For example, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide (Analog D) shows significant activity against Haemophilus influenzae, including biofilm-forming cells, while exhibiting weaker activity against other tested Gram-negative bacteria.[6] This suggests that specific structural features may lead to interactions with unique targets within certain bacterial species.
-
Hydrazone Derivatives: The conversion of the carbothioamide to a carbothiohydrazide and subsequent formation of hydrazones (Analog E) can lead to broad-spectrum antibacterial activity, with some derivatives showing MIC values lower than the standard antibiotic chloramphenicol.[1]
Experimental Methodologies for Antibacterial Screening
To ensure the reliability and reproducibility of antibacterial activity data, standardized experimental protocols are paramount. The following sections detail the methodologies commonly employed for screening pyrazole-1-carbothioamide analogs.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the MIC of a compound. The principle lies in challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive control wells (containing bacteria and broth without the compound) and negative control wells (containing broth only) are also included. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Causality Behind Experimental Choices: The use of a standardized inoculum ensures that the results are comparable across different experiments and laboratories. The 0.5 McFarland standard is a widely accepted reference for bacterial density. The choice of Mueller-Hinton Broth is based on its non-inhibitory nature for most common pathogens and its good batch-to-batch reproducibility.
Agar Well Diffusion Method for Preliminary Screening
The agar well diffusion method is a qualitative or semi-quantitative technique often used for the initial screening of a large number of compounds for antibacterial activity.
Protocol:
-
Preparation of Agar Plates: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized bacterial suspension (adjusted to 0.5 McFarland standard) is uniformly spread over the surface of the agar plate using a sterile cotton swab.
-
Creation of Wells: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compound: A fixed volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a positive control (a known antibiotic) are also included on the same plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Causality Behind Experimental Choices: The uniform spreading of the bacterial inoculum is critical for obtaining consistent and reproducible zones of inhibition. Allowing the plates to dry for a few minutes after inoculation and before placing the wells ensures that the inoculum is absorbed and does not cause smearing. The size of the well and the volume of the compound added are kept constant to allow for a fair comparison between different compounds.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination using the broth microdilution method.
Mechanism of Action and Structure-Activity Relationship (SAR)
Understanding the mechanism of action and the relationship between the chemical structure and biological activity is crucial for the rational design of more potent and selective antibacterial agents.
Proposed Mechanisms of Antibacterial Action
While the exact mechanism of action for all pyrazole-1-carbothioamide analogs is not fully elucidated, several studies suggest potential molecular targets:
-
Disruption of the Bacterial Cell Wall: Some pyrazole-derived hydrazones have been shown to disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.[7]
-
Inhibition of DNA Gyrase: DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme involved in DNA replication, repair, and transcription. Several pyrazole derivatives have been identified as inhibitors of DNA gyrase, which is a validated target for antibacterial drugs like fluoroquinolones.[7] Molecular docking studies have further supported the potential of these compounds to bind to the active site of DNA gyrase.[7]
The following diagram illustrates the proposed inhibition of DNA gyrase by a pyrazole-1-carbothioamide analog.
Caption: Proposed mechanism of DNA gyrase inhibition by pyrazole analogs.
Structure-Activity Relationship (SAR) Insights
The analysis of the antibacterial activity of a range of pyrazole-1-carbothioamide analogs has provided valuable SAR insights:
-
Aromatic Substituents: The presence of electron-withdrawing groups, such as halogens (e.g., chloro), on the phenyl ring at the 3-position of the pyrazole core often leads to increased antibacterial activity.[4] This may be due to enhanced binding to the target enzyme or improved cell permeability.
-
The Carbothioamide Moiety: The sulfur atom of the carbothioamide group is considered crucial for activity, likely participating in key interactions with the biological target.
-
N-Substitution: Modifications at the nitrogen atom of the carbothioamide group can significantly impact the antibacterial spectrum. For example, N-alkylation can lead to potent activity against specific pathogens like Haemophilus influenzae.[6]
-
Hybrid Molecules: The hybridization of the pyrazole-1-carbothioamide scaffold with other heterocyclic rings, such as thiazole, can result in compounds with enhanced and broader-spectrum antibacterial activity.
Conclusion and Future Directions
Pyrazole-1-carbothioamide analogs represent a versatile and promising scaffold for the development of novel antibacterial agents. This guide has provided a comparative overview of their antibacterial spectrum, highlighting the importance of structural modifications in determining their potency and range of activity. The detailed experimental protocols offer a foundation for researchers to conduct their own screening and evaluation studies.
Future research in this area should focus on:
-
Expanding the Analog Library: Synthesis and screening of a wider range of analogs with diverse substituents to further refine SAR models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent analogs to enable rational drug design.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of lead compounds in animal models of infection.
-
Combating Resistance: Investigating the activity of these compounds against multidrug-resistant bacterial strains.
By leveraging the insights presented in this guide, the scientific community can accelerate the development of pyrazole-1-carbothioamide-based antibacterial drugs to address the urgent global health challenge of antimicrobial resistance.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. hereditybio.in [hereditybio.in]
- 3. ijraset.com [ijraset.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of 1H-Pyrazole-1-carbothioamide
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, multi-faceted spectroscopic approach to the structural confirmation of 1H-Pyrazole-1-carbothioamide. Moving beyond a simple recitation of data, we delve into the causal relationships between molecular structure and spectral output, offering a robust, self-validating framework for analysis. The methodologies and interpretations presented herein are designed to equip researchers with the expertise to unambiguously confirm the synthesis and purity of this important heterocyclic compound.
The Analytical Imperative: Structurally Defining this compound
The synthesis of novel heterocyclic compounds is foundational to drug discovery and materials science. This compound, with its pyrazole core and reactive carbothioamide group, represents a versatile scaffold.[1] However, its utility is predicated on absolute structural certainty. Isomers, such as 1H-pyrazole-2-carbothioamide or rearranged byproducts, can possess vastly different chemical and biological properties. Therefore, a rigorous analytical workflow is not merely procedural but essential for the integrity of any subsequent research.
This guide details a synergistic approach using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that leaves no room for ambiguity.
Molecular Blueprint: this compound
The target molecule consists of a five-membered pyrazole ring attached via a nitrogen atom to a carbothioamide (-C(=S)NH₂) functional group. The key to its analysis lies in identifying the unique spectroscopic signatures of each component.
References
Comparative analysis of different synthetic routes to "1H-Pyrazole-1-carbothioamide"
Introduction
1H-Pyrazole-1-carbothioamide is a versatile heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents and functional materials. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, and the introduction of the carbothioamide moiety at the N1 position often enhances biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in academia and the pharmaceutical industry.
This guide provides a comparative analysis of the most prevalent synthetic routes to this compound and its derivatives. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a side-by-side comparison of their respective advantages and limitations. This analysis aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, reaction time, scalability, and environmental impact.
Synthetic Strategies: A Comparative Overview
Two primary synthetic strategies have emerged as the most effective for the synthesis of 1H-pyrazole-1-carbothioamides: the cyclocondensation of chalcones with thiosemicarbazide and a one-pot multicomponent reaction. A third potential route, direct C-H thiocyanation followed by functional group transformation, is also considered.
Route 1: Cyclocondensation of Chalcones with Thiosemicarbazide
This classical and widely employed two-step approach first involves the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde to form a chalcone (an α,β-unsaturated ketone). The resulting chalcone is then subjected to a cyclocondensation reaction with thiosemicarbazide in the presence of a base to yield the desired 4,5-dihydro-1H-pyrazole-1-carbothioamide. Subsequent aromatization, if desired, can be achieved through oxidation.
Reaction Mechanism:
The reaction proceeds via a nucleophilic attack of the thiosemicarbazide on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. The carbothioamide group is introduced directly from the thiosemicarbazide reagent.
Caption: Mechanism of chalcone cyclocondensation.
Experimental Protocol (General Procedure):
-
Chalcone Synthesis: To a solution of an appropriately substituted acetophenone (1 eq.) and benzaldehyde (1 eq.) in ethanol, an aqueous solution of a strong base (e.g., NaOH or KOH) is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure chalcone.
-
Cyclocondensation: The synthesized chalcone (1 eq.) and thiosemicarbazide (1.5 eq.) are dissolved in ethanol.[1] An aqueous solution of NaOH or KOH is added, and the mixture is refluxed for 3 to 12 hours.[2][3] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into crushed ice. The precipitated product is filtered, washed with water, and recrystallized from ethanol to yield the 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide.[1][4]
Route 2: One-Pot Multicomponent Catalytic Synthesis
This modern and highly efficient approach involves the simultaneous reaction of three components: a hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate, in the presence of a catalyst.[5] This method offers significant advantages in terms of atom economy, reduced reaction times, and simplified workup procedures.
Reaction Mechanism:
A plausible mechanism involves the initial reaction of hydrazine hydrate with the isothiocyanate to form a thiosemicarbazide intermediate in situ. Concurrently, the arylidene malononitrile acts as a Michael acceptor. The amino group of the in situ generated thiosemicarbazide then attacks the activated double bond of the arylidene malononitrile, leading to an acyclic intermediate. This intermediate subsequently undergoes intramolecular cyclization, tautomerization, and aerial oxidation to afford the final 5-amino-1H-pyrazole-1-carbothioamide derivative.[5]
Caption: One-pot multicomponent reaction pathway.
Experimental Protocol (General Procedure):
A mixture of hydrazine hydrate (1 mmol), an appropriate arylidene malononitrile (1 mmol), an isothiocyanate (1 mmol), and a catalytic amount of HAp/ZnCl2 nano-flakes (10 wt%) is stirred at 60-70°C for 30-40 minutes.[5] The reaction is carried out under solvent-free conditions. Upon completion, as monitored by TLC, the product is extracted with chloroform and recrystallized from ethanol to yield the pure this compound derivative.[5]
Route 3: Direct Thiocyanation of Pyrazole and Subsequent Transformation (Hypothetical)
This route is a more speculative but potentially atom-economical approach. It would involve the direct C-H thiocyanation of a pre-formed pyrazole ring, followed by the conversion of the thiocyanate group into a carbothioamide. While direct thiocyanation of pyrazoles has been reported using reagents like KSCN/K2S2O8, the subsequent transformation to a carbothioamide is less documented and would require further investigation.[6][7]
Proposed Two-Step Process:
-
Thiocyanation: A pyrazole is reacted with potassium thiocyanate (KSCN) and potassium persulfate (K2S2O8) in a suitable solvent like DMSO at an elevated temperature to introduce a thiocyanate group onto the pyrazole ring.[6][7]
-
Conversion to Carbothioamide: The resulting pyrazole thiocyanate would then need to be converted to the carbothioamide. This could potentially be achieved through hydrolysis to a thiol followed by reaction with a cyanate, or through other functional group interconversions.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Cyclocondensation of Chalcones | Route 2: One-Pot Multicomponent Synthesis | Route 3: Direct Thiocyanation (Hypothetical) |
| Number of Steps | Two steps (Chalcone synthesis + Cyclocondensation) | One-pot | Two steps |
| Typical Yield | Good to excellent (often >70%)[2][8] | Excellent (80-95%)[5] | Variable, depends on both steps |
| Reaction Time | Several hours to overnight[1][3] | 30-40 minutes[5] | Thiocyanation: ~2 hours; Conversion: unknown[6] |
| Reaction Conditions | Reflux temperatures, basic conditions[1][2] | 60-70°C, solvent-free, catalytic[5] | Elevated temperatures for thiocyanation[6] |
| Starting Materials | Acetophenones, benzaldehydes, thiosemicarbazide | Hydrazine hydrate, arylidene malononitriles, isothiocyanates | Pyrazole, KSCN, K2S2O8, and further reagents |
| Scalability | Readily scalable | Potentially scalable, catalyst may be a factor | Potentially scalable |
| Versatility | Wide range of substituted chalcones can be used[4] | Good substrate scope reported[5] | Limited by the regioselectivity of thiocyanation |
| Environmental Impact | Use of organic solvents, requires heating | Solvent-free, energy-efficient | Use of DMSO as solvent |
| Key Advantages | Well-established, reliable, versatile | Highly efficient, rapid, atom-economical, environmentally friendly | Potentially uses readily available pyrazole |
| Key Disadvantages | Two-step process, longer reaction times | Requires specific starting materials (arylidene malononitriles), catalyst preparation | Second step is not well-established, potential regioselectivity issues |
Conclusion and Future Perspectives
Both the cyclocondensation of chalcones and the one-pot multicomponent synthesis represent robust and effective methods for preparing 1H-pyrazole-1-carbothioamides. The choice between these routes will largely depend on the specific research objectives and available resources.
For rapid synthesis, high efficiency, and adherence to green chemistry principles, the one-pot multicomponent catalytic synthesis is the superior choice . Its short reaction times, high yields, and solvent-free nature make it an attractive option for library synthesis and process development.[5]
The cyclocondensation of chalcones with thiosemicarbazide remains a valuable and versatile method , particularly when a wide variety of substitution patterns are desired, and the starting chalcones are readily accessible. Its reliability and extensive documentation in the literature provide a solid foundation for its application.[1][2][3][8]
The direct thiocyanation route, while currently hypothetical for the synthesis of the target molecule, presents an interesting avenue for future research. The development of an efficient one-pot thiocyanation-conversion protocol could offer a novel and atom-economical approach to this important class of compounds.
Ultimately, the continued exploration and optimization of these synthetic routes will undoubtedly facilitate the discovery of new this compound derivatives with enhanced therapeutic and material properties.
References
- 1. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of diarylchalcones into 4,5-dihydropyrazole-1-carbothioamides: molecular and supramolecular structures of two precursors and three products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurjchem.com [eurjchem.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
The Two Faces of Efficacy: A Comparative Guide to 1H-Pyrazole-1-carbothioamide Derivatives In Vitro and In Vivo
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with significant therapeutic potential.[1][2][3] Among these, 1H-Pyrazole-1-carbothioamide derivatives have garnered considerable attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[4][5][6][7] This guide provides a critical comparison of the in vitro and in vivo efficacy of this promising class of compounds, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodological insights. Our objective is to bridge the gap between preclinical laboratory findings and their translation into living systems, a crucial step in the drug development pipeline.
Deciphering Efficacy at the Benchtop: In Vitro Evaluation
The initial assessment of any potential therapeutic agent begins with rigorous in vitro testing. These assays provide a controlled environment to elucidate the mechanism of action, potency, and selectivity of a compound at the molecular and cellular level. For this compound derivatives, a battery of in vitro tests has been employed to establish their biological activity.
Target Engagement: Enzyme Inhibition Assays
A primary mechanism through which many pyrazole derivatives exert their effects is through the inhibition of specific enzymes.[8] For instance, several this compound derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in various cancers.[4][9] Others have demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[5][10]
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: In Vitro Enzyme Inhibitory Activity of Selected this compound Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| This compound Derivative | EGFR Kinase | 0.07 | [6] |
| Pyrazole Derivative | COX-2 | 0.019 - 0.061 | [10] |
| Pyrazole-Hydrazone Derivative | COX-2 | 0.58 | [3] |
Cellular Consequences: Cytotoxicity and Antiproliferative Assays
Beyond isolated enzymes, it is crucial to assess a compound's effect on whole cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[11][12] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Table 2: In Vitro Antiproliferative Activity of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Derivative | MCF-7 | Breast Cancer | 0.08 | [6] |
| Pyrazole-Indole Hybrid (7a) | HepG2 | Liver Cancer | 6.1 ± 1.9 | [1][8] |
| Pyrazole-Indole Hybrid (7b) | HepG2 | Liver Cancer | 7.9 ± 1.9 | [1][8] |
| Diphenyl Pyrazole–Chalcone (6b) | HNO-97 | Oral Cancer | 10.5 | [13] |
| Diphenyl Pyrazole–Chalcone (6d) | HNO-97 | Oral Cancer | 10 | [13] |
The data clearly indicates that these derivatives can effectively inhibit the growth of various cancer cells, with some exhibiting potency in the nanomolar to low micromolar range.
The Proving Ground: In Vivo Efficacy Assessment
While in vitro studies are indispensable for initial screening and mechanistic understanding, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are therefore essential to evaluate a compound's overall efficacy, pharmacokinetics, and safety profile.
Tumor Growth Inhibition in Xenograft Models
For anticancer drug development, one of the most common in vivo models is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.[2] The ability of a test compound to inhibit tumor growth in these models is a critical indicator of its potential clinical utility. One study reported that a this compound derivative demonstrated potent inhibitory activity in tumor growth.[6] Another pyrazoline derivative, compound 4o, was shown to induce potent anti-tumor activities in a xenograft model of HCT116 cells.[14]
Anti-Inflammatory Activity in Animal Models
The anti-inflammatory potential of pyrazole derivatives has been evaluated in vivo using models such as the carrageenan-induced rat paw edema assay.[3][5] This model induces an acute inflammatory response, and the reduction in paw swelling upon administration of the test compound is a measure of its anti-inflammatory efficacy. Several pyrazole derivatives have shown anti-inflammatory activity comparable or even superior to the standard drug, celecoxib.[5][10]
Bridging the Divide: Correlating In Vitro and In Vivo Data
A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-free or cell-based assay may not necessarily translate to a potent therapeutic effect in an animal model. This discrepancy can arise from several factors, including:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can limit the compound's effective concentration at the site of action.
-
Toxicity: A compound may exhibit off-target effects in a whole organism that are not apparent in isolated cellular systems, leading to toxicity that limits the achievable therapeutic dose.[15]
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation in an unchanged form can be a major determinant of in vivo efficacy.
For this compound derivatives, the available data suggests a promising, albeit not always direct, correlation. For instance, compounds with potent in vitro EGFR kinase inhibitory activity have also shown significant tumor growth inhibition in vivo.[6] Similarly, potent in vitro COX-2 inhibitors have demonstrated robust anti-inflammatory effects in animal models.[5][10]
Experimental Methodologies: A Closer Look
To ensure the reproducibility and validity of the presented data, it is essential to understand the underlying experimental protocols.
Protocol: In Vitro MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a key signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: A generalized workflow for evaluating the efficacy of therapeutic compounds.
Conclusion and Future Perspectives
The journey of a this compound derivative from a laboratory curiosity to a potential therapeutic agent is a multi-step process that relies on a thorough evaluation of both its in vitro and in vivo properties. The data synthesized in this guide demonstrates that this class of compounds holds significant promise, with several derivatives exhibiting potent and selective activity in both preclinical settings.
However, the transition from bench to bedside is fraught with challenges. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives while minimizing off-target effects.
-
Pharmacokinetic Profiling: To improve the drug-like properties of lead compounds, enhancing their bioavailability and in vivo efficacy.
-
Long-term Toxicity Studies: To ensure the safety of these compounds for potential clinical use.
By systematically addressing these aspects, the scientific community can unlock the full therapeutic potential of this compound derivatives and pave the way for novel treatments for a range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2D-QSAR Modeling and Molecular Docking Studies on this compound Derivatives as EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel 1H-Pyrazole-1-carbothioamide Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking new "1H-Pyrazole-1-carbothioamide" derivatives against established kinase inhibitors. Drawing on insights from contemporary cancer research, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation methods necessary for a rigorous comparative analysis.
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
Heterocyclic compounds, particularly those containing a pyrazole core, are cornerstones in the development of novel therapeutic agents.[1][2] The this compound scaffold, in particular, has garnered significant attention for its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] Recent studies have highlighted the potential of pyrazole derivatives as potent inhibitors of key signaling proteins, such as epidermal growth factor receptor (EGFR) kinase and cyclin-dependent kinase 2 (CDK2), which are often dysregulated in various cancers.[5][6][7]
A critical step in the drug discovery pipeline is the objective benchmarking of new chemical entities against existing standards. This guide will use the well-characterized and FDA-approved drug, Vemurafenib, as the known inhibitor for comparison. Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, a key driver in many melanomas.[8][9][10] By comparing the inhibitory activity of new this compound derivatives against Vemurafenib, researchers can ascertain their relative potency and potential for further development.
The Scientific Rationale: Targeting Kinase Signaling in Cancer
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[11][12] The BRAF kinase, a component of the MAPK/ERK signaling pathway, is a prime example.[12] Mutations in the BRAF gene, such as the V600E substitution, lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival.[8][13]
Vemurafenib specifically targets this mutated BRAF V600E protein, inhibiting its activity and, consequently, downstream signaling.[8][14][15] The objective of this benchmarking study is to determine if novel this compound derivatives can inhibit BRAF V600E with comparable or superior efficacy to Vemurafenib. This will be achieved through a combination of in vitro kinase assays and cell-based proliferation assays.
The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by BRAF inhibitors.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of BRAF inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the BRAF V600E kinase.[12]
Principle: The assay measures the phosphorylation of a specific substrate by the kinase. Inhibition of the kinase results in a decreased signal, which is proportional to the concentration of the inhibitor.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test Compounds (New pyrazole derivatives and Vemurafenib) dissolved in DMSO
-
Detection Reagent (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate)
-
384-well microplates (black, flat-bottom)
-
Fluorescent plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and Vemurafenib in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay Buffer
-
Test compound or DMSO (for control wells)
-
Recombinant BRAF V600E enzyme
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near its Km value for the enzyme to ensure accurate competitive inhibitor assessment.[16]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Detection: Stop the reaction by adding the detection reagent. This reagent will bind to the phosphorylated substrate and generate a fluorescent signal.
-
Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
The following diagram outlines the in vitro kinase assay workflow.
Caption: Step-by-step workflow for the in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay determines the effect of the test compounds on the viability of cancer cells harboring the BRAF V600E mutation.[1][2][11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
BRAF V600E mutant human melanoma cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds (New pyrazole derivatives and Vemurafenib) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the A375 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds and Vemurafenib. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis and Interpretation
The data from both assays will be used to calculate the IC50 values for each compound. The IC50 is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Calculation of IC50:
-
Data Normalization: For the kinase assay, the raw fluorescence data should be converted to percent inhibition relative to the high (no enzyme) and low (no inhibitor) controls. For the MTT assay, absorbance values are converted to percent viability relative to the vehicle-treated cells.
-
Curve Fitting: Plot the percent inhibition or viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).[17][18]
-
IC50 Determination: The IC50 value is determined from the fitted curve as the concentration at which the response is 50%.[17][19]
Trustworthiness of the Protocol: This protocol is designed to be self-validating. The inclusion of a known inhibitor, Vemurafenib, serves as a positive control and a benchmark. The dose-response curves should exhibit a clear sigmoidal shape, and the R-squared value of the curve fit should be high (typically >0.95) to ensure the reliability of the calculated IC50 values.
Comparative Data Summary
The following table provides a template for summarizing the benchmarking data.
| Compound | Target | In Vitro IC50 (nM) | Cell-Based IC50 (nM) |
| Known Inhibitor | |||
| Vemurafenib | BRAF V600E | [Insert experimental value] | [Insert experimental value] |
| New Derivatives | |||
| Pyrazole Derivative 1 | BRAF V600E | [Insert experimental value] | [Insert experimental value] |
| Pyrazole Derivative 2 | BRAF V600E | [Insert experimental value] | [Insert experimental value] |
| Pyrazole Derivative 3 | BRAF V600E | [Insert experimental value] | [Insert experimental value] |
Interpretation: A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 values of the new pyrazole derivatives to that of Vemurafenib, a direct assessment of their relative potency can be made. Compounds with IC50 values in the same range or lower than Vemurafenib would be considered promising candidates for further investigation.
References
- 1. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. jchr.org [jchr.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Vemurafenib: First-in-Class BRAF-Mutated Inhibitor for the Treatment of Unresectable or Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 10. Vemurafenib: the first drug approved for BRAF-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 18. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1H-Pyrazole-1-carbothioamide
Introduction: As researchers, scientists, and drug development professionals, our work with novel heterocyclic compounds like 1H-Pyrazole-1-carbothioamide is foundational to innovation.[1][2] This compound and its derivatives are integral to the development of new therapeutic agents, leveraging their diverse biological activities.[3][4] However, with the power of synthesis comes the profound responsibility of ensuring safety and environmental stewardship. The disposal of chemical waste is not a mere procedural afterthought; it is a critical component of the experimental lifecycle. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the protection of laboratory personnel, the integrity of our research environment, and adherence to regulatory standards.
Part 1: Hazard Assessment & Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 1794-34-9) is not always readily available, we can infer its potential hazards by examining structurally similar compounds and its parent chemical classes: pyrazoles and thiocarbamides (also known as thioureas).[5]
The causality behind this approach is rooted in structure-activity relationships; the pyrazole ring and the carbothioamide functional group are known to confer specific toxicological properties. Thiocarbamides, for instance, are noted for their potential as skin irritants and sensitizers, and some are considered harmful to aquatic life.[6][7][8] Pyrazole itself is classified as harmful and a serious eye irritant.[9][10]
Therefore, this compound must be handled as a hazardous chemical waste by default.[9][11]
Quantitative Data Summary from Analogous Compounds
To provide a clearer risk perspective, the following table summarizes key safety and disposal information from the SDSs of related molecules. This data substantiates the decision to treat this compound with a high degree of caution.
| Hazard Category | Compound/Class | Key Findings | Disposal Directive |
| Acute Toxicity (Oral, Dermal, Inhalation) | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | Harmful if swallowed, in contact with skin, or if inhaled.[11] | Dispose of contents/container to an approved waste disposal plant.[12] |
| Skin & Eye Irritation | Pyrazole (general) | Causes serious eye damage and skin irritation.[9][10] | Do not let product enter drains.[9][11] |
| Skin Sensitization | 1H-Pyrazole-1-carboxamidine HCl | May cause an allergic skin reaction.[12] | Contaminated work clothing should not be allowed out of the workplace.[12] |
| Environmental Hazard | 1H-Pyrazole-1-carboxamidine HCl | Harmful to aquatic life with long lasting effects.[12] | Avoid release to the environment. Collect spillage.[12] |
| Chronic Effects | Thiocarbamide (Thiourea) | Potential for carcinogenic, mutagenic, and teratogenic effects.[6] | Handle as hazardous waste; consult local, state, and federal regulations.[13] |
Part 2: Regulatory Framework: The Generator's Responsibility
The proper disposal of chemical waste is not merely a best practice; it is a legal requirement. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[14][15] The Occupational Safety and Health Administration (OSHA) also sets standards for the safe handling of hazardous chemicals in laboratories (29 CFR 1910.1450).[16]
A core principle of these regulations is that the generator of the waste—the laboratory or institution—is responsible for its safe management from "cradle to grave."[17] This means your responsibility does not end when the waste leaves your lab. It includes:
-
Accurate Classification: Correctly identifying the material as hazardous waste.[11][18]
-
Proper Segregation and Storage: Preventing reactions with incompatible materials.[14]
-
Correct Labeling and Containerization: Ensuring containers are safe and clearly marked.[19][20]
-
Documented Disposal: Using only licensed waste carriers and maintaining records.[19]
Failure to comply can result in significant fines, laboratory shutdowns, and damage to an institution's reputation.[18]
Part 3: Standard Operating Procedure (SOP) for Disposal
This protocol provides a self-validating system for the routine disposal of this compound waste, including pure compound, solutions, and contaminated labware.
Step 1: Personal Protective Equipment (PPE)
-
Rationale: Direct contact must be avoided due to the compound's inferred potential as a skin/eye irritant and possible sensitizer.[6][11]
-
Procedure:
-
Wear standard laboratory attire, including a flame-resistant lab coat and closed-toe shoes.
-
Don nitrile gloves. If handling larger quantities or for prolonged periods, consider double-gloving.
-
Wear chemical safety goggles or a face shield as described by OSHA 29 CFR 1910.133.[21]
-
Step 2: Waste Classification and Segregation
-
Rationale: this compound is incompatible with strong oxidizing agents, strong reducing agents, and strong acids.[11] Mixing can cause uncontrolled reactions, potentially releasing toxic gases like nitrogen and sulfur oxides.[11]
-
Procedure:
-
Designate all this compound waste as Hazardous Chemical Waste .
-
Maintain a dedicated waste container for this compound and other compatible pyrazole/thiocarbamide derivatives.
-
DO NOT mix this waste with strong acids, bases, or oxidizing agents. Use physical barriers or separate secondary containment to prevent accidental mixing in storage.[14]
-
Step 3: Containerization and Labeling
-
Rationale: Proper containerization and labeling are mandated by the EPA to ensure safe handling, prevent leaks, and inform waste management personnel of the container's contents and hazards.[19][20]
-
Procedure:
Step 4: On-Site Accumulation
-
Rationale: Regulations require that waste be accumulated at or near its point of generation in a designated area to minimize transport within the facility and maintain control.[14][17] This location is known as a Satellite Accumulation Area (SAA).
-
Procedure:
-
Store the sealed and labeled waste container in a designated SAA within your laboratory.
-
The SAA must be under the control of laboratory personnel and away from general traffic areas.
-
Ensure the container is kept within a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.[17]
-
Step 5: Final Disposal
-
Rationale: Only licensed professionals are permitted to transport and dispose of hazardous waste. Your institution's Environmental Health and Safety (EHS) office manages this process.
-
Procedure:
-
Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), contact your EHS office to schedule a waste pickup.[14][17]
-
Provide them with the full chemical name and any available safety information.
-
Do not remove the waste from the laboratory yourself. Await trained EHS personnel or the licensed waste vendor.
-
Part 4: Emergency Procedures – Spills & Exposure
Small Spill Response (<100 mL or 100 g in a fume hood)
-
Rationale: A prepared response minimizes exposure and prevents the spread of contamination. Inert absorbents are used to avoid reaction with the spilled material.
-
Procedure:
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (Step 1).
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a suitable container.[11][12]
-
Label the container as "Hazardous Waste: this compound spill debris" and manage it according to the SOP above.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
First Aid for Exposure
-
Rationale: Immediate action is required to mitigate the health effects of exposure, which are presumed to include skin, eye, and respiratory irritation.[11]
-
Procedure:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11][12] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][12]
-
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific excellence. For a compound like this compound, whose full toxicological profile is still emerging, a conservative approach based on data from analogous structures is both prudent and necessary. By adhering to the protocols outlined in this guide—rigorous hazard assessment, strict adherence to regulatory standards, and prepared emergency responses—we build a deep, tangible trust in our safety practices. This diligence protects not only ourselves and our colleagues but also the environment that sustains us, ensuring that our pursuit of knowledge contributes positively to the world.
References
- 1. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. This compound | C4H5N3S | CID 1480595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. columbuschemical.com [columbuschemical.com]
- 8. duodirt0h05ld.cloudfront.net [duodirt0h05ld.cloudfront.net]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. danielshealth.com [danielshealth.com]
- 15. epa.gov [epa.gov]
- 16. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 20. MedicalLab Management Magazine [medlabmag.com]
- 21. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1H-Pyrazole-1-carbothioamide
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest standards of safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for handling 1H-Pyrazole-1-carbothioamide and its derivatives. Our goal is to build a culture of safety that is as robust as your research, ensuring that every member of your team understands not just what to do, but why they are doing it.
Section 1: Hazard Profile of this compound
This compound and its related structures are heterocyclic compounds widely used in drug synthesis and development. While invaluable in research, they present a distinct set of hazards that must be rigorously managed.
-
Acute Toxicity: This class of compounds is designated as harmful if swallowed, inhaled, or in contact with the skin.[1]
-
Irritation: It is known to cause irritation to the skin, respiratory system, and eyes.[1] Direct contact with the eyes can lead to serious damage.[2][3]
-
Sensitization: There is a risk of skin sensitization, meaning that repeated contact may lead to an allergic reaction.[2][3]
-
Chronic Toxicity: Prolonged or repeated exposure may cause damage to internal organs.[3]
-
Physical Hazards: As a solid powder, it presents a combustible dust hazard. Fine dust clouds, if generated in a confined space, can form an explosive mixture with air in the presence of an ignition source.[2]
-
Environmental Hazards: The compound is considered harmful to aquatic life with long-lasting effects, and therefore must be prevented from entering the environment.[2][3]
Understanding these risks is the foundational step in building a safe handling protocol. The causality is clear: the compound's chemical properties necessitate a multi-layered defense to protect personnel from acute and chronic health effects.
Section 2: The Hierarchy of Controls: A Proactive Safety Strategy
Before we even discuss PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense, used when hazards cannot be eliminated through other means.
-
Elimination/Substitution: If possible, consider if a less hazardous chemical could achieve the same research objective.
-
Engineering Controls: This is the most critical and effective layer of protection for this compound.
-
Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, should be performed inside a certified chemical fume hood. This contains dust and vapors at the source.
-
Ventilated Balance Enclosure (VBE): For weighing operations, a VBE provides a localized, turbulent-free environment that prevents the inhalation of fine powders.
-
General Laboratory Ventilation: Ensure the lab has a high rate of air exchange.
-
-
Administrative Controls: These are the procedures and work practices you establish.
-
Standard Operating Procedures (SOPs): Develop detailed, chemical-specific SOPs for all tasks.
-
Training: Ensure all personnel are trained on the hazards, handling procedures, and emergency response for this specific chemical.
-
Restricted Access: Limit access to areas where the chemical is being handled to authorized personnel only.
-
Section 3: Core PPE Requirements: Your Final Layer of Defense
When engineering and administrative controls are in place, the correct PPE provides essential protection against residual risk and accidental exposure.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards are mandatory.[3][4] These provide a full seal around the eyes, which is critical to prevent contact with airborne powder or splashes that could cause serious eye damage.[2][3] Standard safety glasses with side shields are insufficient.
-
Hand Protection:
-
Glove Type: Nitrile or polychloroprene gloves are recommended.[2] Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.
-
Practice: Double-gloving is a best practice when handling highly toxic powders. The outer glove is removed and disposed of immediately after the handling task is complete, minimizing the risk of contaminating lab surfaces, equipment, and your inner glove. Gloves must be inspected for wear and degradation before and during use.[2]
-
-
Protective Clothing:
-
A flame-resistant lab coat should be worn and buttoned completely.
-
Wear long pants and fully enclosed, chemical-resistant shoes.
-
For tasks with a higher risk of contamination, such as cleaning up a large spill or large-scale synthesis, disposable coveralls should be used.
-
-
Respiratory Protection:
-
Respiratory protection is essential when engineering controls cannot guarantee exposure is below acceptable limits, particularly when handling the powder outside of a fume hood or VBE (which is not recommended).
-
A NIOSH-approved N95 dust mask or a respirator with a higher protection factor (e.g., a half-mask respirator with P100 cartridges) should be used if there is any risk of inhaling dust.[1][3] All personnel required to wear respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.
-
Section 4: Operational Protocols & PPE Selection
The specific combination of PPE depends on the task. The following table and workflow provide a clear, self-validating system for selecting the appropriate level of protection.
| Task/Scenario | Minimum Required PPE | Best Practice Enhancement |
| Pre-Use Inspection & Setup | Lab Coat, Safety Glasses, Single Pair Nitrile Gloves | - |
| Weighing Solid Compound | Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves, N95 Respirator (if not in VBE) | Perform task exclusively within a Ventilated Balance Enclosure (VBE) or Chemical Fume Hood. |
| Preparing Solutions | Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves | Perform task in a chemical fume hood. Consider a face shield over goggles if splashing is likely. |
| Large-Scale Transfer (>10g) | Chemical Splash Goggles & Face Shield, Disposable Gown over Lab Coat, Double Nitrile Gloves, Respiratory Protection (as required) | Use a buddy system. Have spill cleanup materials pre-staged. |
| Small Spill Cleanup (<1g) | Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves, N95 Respirator | Use a spill kit with absorbent pads designed for chemical powders. |
Workflow for PPE Selection
This diagram outlines the decision-making process for ensuring adequate protection before any handling operation begins.
Caption: PPE selection workflow based on task-specific hazards.
Section 5: Safe Donning, Doffing, and Disposal of PPE
Contamination during the removal of PPE is a common cause of exposure. Follow this sequence rigorously.
Donning (Putting On) Sequence:
-
Clothing: Put on lab coat or disposable gown.
-
Respirator: If required, perform a seal check.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don inner gloves, then outer gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing (Removing) Sequence:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them immediately in a designated hazardous waste container.
-
Gown/Lab Coat: Remove the gown or lab coat by rolling it outwards, keeping the contaminated surface away from your body.
-
Goggles/Face Shield: Remove from the back of the head.
-
Respirator: Remove from the back of the head.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][3]
Disposal: All disposable PPE used when handling this compound must be considered hazardous waste. Place it in a clearly labeled, sealed waste bag or container for collection by your institution's environmental health and safety department.[3]
Section 6: Emergency Response Protocols
Spill Response (Small, Solid Spill <1g):
-
Alert: Alert personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE as outlined for spill cleanup in the table above (goggles, double gloves, lab coat, respirator).
-
Clean: Do NOT dry sweep, as this will generate dust.[2] Gently cover the spill with absorbent pads. Carefully scoop the material and pads into a labeled hazardous waste container.[1][3]
-
Decontaminate: Wipe the area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Spill Response and Disposal Workflow
Caption: Step-by-step workflow for spill response and disposal.
Personal Exposure First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do not induce vomiting. Wash mouth out with water. Seek immediate medical attention.[1][5]
By integrating these expert-driven protocols into your daily operations, you create a resilient safety culture that protects your most valuable asset: your scientists.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
